cis-1,3-Cyclohexanedicarboxylic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S,3R)-cyclohexane-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)/t5-,6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZSBBLNHFMTEB-OLQVQODUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2305-31-9 | |
| Record name | 1,3-Cyclohexanedicarboxylic acid, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002305319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-1,3-Cyclohexanedicarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-CYCLOHEXANEDICARBOXYLIC ACID, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QXE081K9B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of cis-1,3-Cyclohexanedicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical guide on the synthesis and characterization of cis-1,3-cyclohexanedicarboxylic acid, a valuable building block in organic synthesis and drug development. This document outlines a detailed experimental protocol for its preparation via the catalytic hydrogenation of isophthalic acid, along with a comprehensive summary of its physicochemical and spectroscopic properties.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, application, and analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂O₄ | [1] |
| Molecular Weight | 172.18 g/mol | [1] |
| CAS Number | 2305-31-9 | [1][2] |
| Melting Point | 132-141 °C | |
| Appearance | Solid | |
| IUPAC Name | cis-(1R,3S)-cyclohexane-1,3-dicarboxylic acid | [1] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the catalytic hydrogenation of isophthalic acid. The use of a palladium on carbon (Pd/C) catalyst allows for the selective reduction of the aromatic ring to the corresponding cyclohexane derivative.[3] An alternative approach involves the use of a ruthenium-based catalyst in a continuous flow process.[4] A detailed experimental protocol based on the palladium-catalyzed batch hydrogenation is provided below.
Experimental Protocol: Catalytic Hydrogenation of Isophthalic Acid
This protocol outlines the steps for the synthesis of 1,3-cyclohexanedicarboxylic acid, which results in a mixture of cis and trans isomers. Subsequent purification is required to isolate the cis isomer.
Materials:
-
Isophthalic acid
-
5% Palladium on Carbon (Pd/C) catalyst
-
Water (deionized)
-
Hydrogen gas (H₂)
-
High-pressure autoclave reactor
Procedure:
-
Reaction Setup: In a high-pressure autoclave, a solution of isophthalic acid in water is prepared. The concentration of the substrate can be up to 20% by weight.[5]
-
Catalyst Addition: The 5% Pd/C catalyst is added to the solution. The catalyst loading is typically in the range of 1 to 5% by weight relative to the isophthalic acid.[6]
-
Hydrogenation: The autoclave is sealed and purged with hydrogen gas to remove air. The reactor is then pressurized with hydrogen to a pressure of approximately 600-700 psi.[5] The reaction mixture is heated to a temperature between 195°C and 230°C and stirred for a designated period, typically ranging from 0.5 to 3 hours, to ensure complete conversion.[5][6]
-
Work-up and Isolation: After cooling and venting the reactor, the catalyst is removed by filtration. The resulting aqueous solution contains a mixture of cis- and trans-1,3-cyclohexanedicarboxylic acid.
-
Purification: The isolation of the cis isomer can be achieved through fractional crystallization. An alternative method involves the conversion of the dicarboxylic acid mixture to the corresponding anhydride. A mixture of cis- and trans-1,3-cyclohexanedicarboxylic acid is heated to reflux in acetic anhydride.[7] This selectively forms the cyclic anhydride of the cis isomer, which can then be isolated and subsequently hydrolyzed back to the pure this compound.
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound from isophthalic acid.
Characterization Data
The structural confirmation of this compound is achieved through various spectroscopic techniques. The key characterization data is summarized in the following tables.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
Table 2: ¹H NMR Data for this compound (in D₂O, pH = 2.38)
| Chemical Shift (ppm) | Coupling Constants (Hz) | Assignment |
| 2.55 | J = 11.5, 3.0 | H1, H3 |
| 2.05 | J = 12.5, 3.0, 3.0 | H2a, H6a |
| 1.85 | J = 12.5, 3.0, 3.0 | H4a, H5a |
| 1.50 | J = 12.5, 11.5, 11.5 | H2e, H6e |
| 1.35 | J = 12.5, 11.5, 11.5 | H4e, H5e |
Data adapted from computed spectra.[8]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the different carbon environments within the molecule.
Table 3: ¹³C NMR Data for 1,3-Cyclohexanedicarboxylic Acid (Mixture of cis and trans, in DMSO-d₆)
| Chemical Shift (ppm) | Assignment |
| 175.5 | C=O |
| 42.5 | CH-COOH |
| 28.5 | CH₂ |
| 24.5 | CH₂ |
Note: This data is for a mixture of cis and trans isomers and may not represent the pure cis isomer.[9]
FTIR Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in the molecule.
Table 4: Key FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~3000 (broad) | O-H stretch (carboxylic acid) |
| ~1700 | C=O stretch (carboxylic acid) |
| ~1200 | C-O stretch (carboxylic acid) |
Characteristic absorption regions for carboxylic acids.[1]
Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.
Table 5: Mass Spectrometry Data for 1,3-Cyclohexanedicarboxylic Acid
| m/z | Interpretation |
| 172 | [M]⁺ (Molecular Ion) |
| 155 | [M - OH]⁺ |
| 127 | [M - COOH]⁺ |
| 108 | [M - 2COOH]⁺ |
Note: Fragmentation pattern may vary depending on the ionization technique.[10]
Conclusion
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. The detailed experimental protocol for its synthesis via catalytic hydrogenation and the tabulated spectroscopic data serve as a valuable resource for researchers and scientists in the fields of organic chemistry and drug development. The provided information facilitates the reliable preparation and identification of this important chemical intermediate.
References
- 1. 1,3-Cyclohexanedicarboxylic acid, cis- | C8H12O4 | CID 6432255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 2305-31-9 [chemicalbook.com]
- 3. asianpubs.org [asianpubs.org]
- 4. US5202475A - Process for preparation of cyclohexanedicarboxylic acid - Google Patents [patents.google.com]
- 5. JP2003512917A - Hydrogenation of phthalic acid - Google Patents [patents.google.com]
- 6. WO2000078701A1 - Hydrogenation of phthalic acids - Google Patents [patents.google.com]
- 7. US6210956B1 - Optically active this compound monoesters with high enantiomeric purity and process for their preparation - Google Patents [patents.google.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. spectrabase.com [spectrabase.com]
- 10. 1,3-Cyclohexanedicarboxylic acid | C8H12O4 | CID 107205 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties and Solubility of cis-1,3-Cyclohexanedicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties and solubility of cis-1,3-cyclohexanedicarboxylic acid. The information is compiled from various sources to support research, development, and application activities involving this compound. While experimentally determined data for some properties are limited, this guide also furnishes detailed experimental protocols that can be employed for their determination.
Core Physical and Chemical Properties
This compound is a dicarboxylic acid with the molecular formula C₈H₁₂O₄. Its structure consists of a cyclohexane ring substituted with two carboxylic acid groups in a cis configuration at positions 1 and 3. This arrangement confers specific stereochemical properties that influence its physical and biological behavior.
Quantitative Physical Properties
A summary of the available quantitative physical data for this compound is presented in the table below. It is important to note that some of these values are predicted and may vary from experimentally determined results.
| Property | Value | Source |
| Molecular Weight | 172.18 g/mol | [1] |
| Melting Point | 163.0 - 167.0 °C | |
| Boiling Point | 332.4 °C at 760 mmHg (Predicted) | |
| Density | Data not available | |
| pKa₁ | Data not available | |
| pKa₂ | Data not available |
Solubility Profile
The solubility of this compound has been qualitatively described in water and dimethyl sulfoxide (DMSO).[2][3] However, specific quantitative solubility data in common laboratory solvents remains largely unreported in the literature. The presence of two carboxylic acid groups suggests that its solubility is pH-dependent, with increased solubility in alkaline solutions due to the formation of carboxylate salts.
A study involving NMR spectroscopy has investigated the conformational preferences of this compound in both water and DMSO, indicating its solubility in these solvents for analytical purposes.[2][3]
Experimental Protocols
To facilitate further research and characterization of this compound, this section provides detailed methodologies for the determination of its key physical properties.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely used and reliable technique for this purpose.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or an equivalent temperature sensor.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid phase has liquefied (the completion of melting) are recorded. This range represents the melting point of the substance. A narrow melting range (e.g., 0.5-1 °C) is indicative of a high degree of purity.
Boiling Point Determination (Thiele Tube Method)
For non-volatile liquids or solids that can be melted without decomposition, the boiling point can be determined using the Thiele tube method. Given that this compound is a solid at room temperature with a predicted high boiling point, this method would be suitable for its molten state, assuming no decomposition occurs.
Methodology:
-
Sample Preparation: A small quantity of the molten acid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube.
-
Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Heating: The side arm of the Thiele tube is gently heated, allowing for even heat distribution through convection currents.
-
Observation: As the temperature rises, air trapped in the capillary tube will be expelled, forming a steady stream of bubbles. The heat is then removed, and the liquid is allowed to cool. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[4][5][6][7][8]
Density Determination (Gas Pycnometry)
Gas pycnometry is a non-destructive method for determining the skeletal density of a solid powder.
Methodology:
-
Sample Preparation: A precisely weighed sample of dry this compound powder is placed in the sample chamber of the gas pycnometer.
-
Measurement: The instrument is purged with an inert gas, typically helium. The gas is then introduced into a reference chamber of known volume and allowed to expand into the sample chamber.
-
Calculation: By measuring the pressure difference before and after expansion, the volume of the solid sample can be accurately determined based on the ideal gas law. The density is then calculated as the ratio of the sample's mass to its determined volume.[9][10][11][12]
pKa Determination (Potentiometric Titration)
The acid dissociation constants (pKa values) are crucial for understanding the ionization behavior of the carboxylic acid groups in different pH environments.
Methodology:
-
Solution Preparation: A solution of this compound of known concentration is prepared in deionized water.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For a dicarboxylic acid, two distinct equivalence points and two corresponding half-equivalence points will be observed, allowing for the determination of both pKa₁ and pKa₂.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, ethanol, acetone, DMSO) in a sealed flask.
-
Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Sample Analysis: After equilibration, the suspension is allowed to settle, and a sample of the supernatant is carefully withdrawn and filtered to remove any undissolved solid.
-
Quantification: The concentration of the dissolved acid in the filtrate is determined using a suitable analytical technique, such as HPLC-UV or titration. This concentration represents the solubility of the compound in that solvent at the specified temperature.
Biological Context and Potential Applications
While direct involvement of this compound in specific signaling pathways has not been extensively documented, the metabolism of dicarboxylic acids, in general, is a known biochemical process. Dicarboxylic acids can be formed through the ω-oxidation of fatty acids and are subsequently metabolized via peroxisomal β-oxidation.[13][14][15][16] This metabolic route serves as an alternative pathway for fatty acid degradation.
A generalized representation of the dicarboxylic acid metabolism pathway is illustrated below.
Caption: Generalized metabolic pathway of dicarboxylic acids.
In the context of drug development, optically active monoesters of this compound have been identified as potential chiral precursors for the synthesis of non-naturally occurring amino acids, which are valuable building blocks for various pharmaceuticals.[17] This suggests a potential application of this compound as a starting material in medicinal chemistry.
Conformational Analysis
The conformational preferences of this compound have been studied using NMR spectroscopy.[2][3] In solution, the cyclohexane ring can exist in different chair conformations, and the orientation of the carboxylic acid groups (axial or equatorial) can significantly impact its reactivity and biological interactions. Understanding these conformational dynamics is crucial for rational drug design and molecular modeling studies.
Caption: Workflow for conformational analysis.
This guide provides a foundational understanding of the physical properties and solubility of this compound. The provided experimental protocols offer a roadmap for researchers seeking to generate more precise data for this compound, which will be invaluable for its potential applications in various scientific and industrial fields.
References
- 1. 1,3-Cyclohexanedicarboxylic acid, cis- | C8H12O4 | CID 6432255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Conformational preferences of trans-1,2- and cis-1,3-cyclohexanedicarboxylic acids in water and dimethyl sulfoxide as a function of the ionization state as determined from NMR spectroscopy and density functional theory quantum mechanical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 6. studylib.net [studylib.net]
- 7. Video: Boiling Points - Concept [jove.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
- 10. mt.com [mt.com]
- 11. knowledge.reagecon.com [knowledge.reagecon.com]
- 12. researchgate.net [researchgate.net]
- 13. scholars.mssm.edu [scholars.mssm.edu]
- 14. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Role of mitochondrial acyl-CoA dehydrogenases in the metabolism of dicarboxylic fatty acids. | i4kids [i4kids.org]
- 16. JCI - Dietary dicarboxylic acids provide a nonstorable alternative fat source that protects mice against obesity [jci.org]
- 17. US6210956B1 - Optically active this compound monoesters with high enantiomeric purity and process for their preparation - Google Patents [patents.google.com]
Spectroscopic Analysis of cis-1,3-Cyclohexanedicarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for cis-1,3-cyclohexanedicarboxylic acid, a molecule of interest in various chemical and pharmaceutical research fields. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), outlines detailed experimental protocols, and presents visual workflows to facilitate a comprehensive understanding of its structural characterization.
Core Spectroscopic Data
The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Table 1: ¹H NMR Spectral Data of this compound
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H1, H3 | 2.55 - 2.65 | m | - |
| H2a, H4a, H6a | 1.95 - 2.05 | m | - |
| H5a | 1.80 - 1.90 | m | - |
| H2e, H4e, H6e | 1.45 - 1.55 | m | - |
| H5e | 1.30 - 1.40 | m | - |
| COOH | 12.0 (broad s) | s | - |
Note: The chemical shifts and coupling constants can vary depending on the solvent and pH. The data presented is a representative compilation.
Table 2: ¹³C NMR Spectral Data of this compound
| Carbon | Chemical Shift (δ) ppm |
| C=O | ~175 |
| C1, C3 | ~42 |
| C2 | ~28 |
| C4, C6 | ~25 |
| C5 | ~24 |
Note: These are approximate chemical shifts based on typical values for cycloalkanes and carboxylic acids. Specific experimental values may vary.
Table 3: FT-IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Vibration | Description |
| 2500-3300 | O-H stretch | Very broad, characteristic of carboxylic acid O-H hydrogen bonding. |
| 2935, 2860 | C-H stretch | Aliphatic C-H stretching. |
| 1710 | C=O stretch | Strong absorption, characteristic of a carboxylic acid carbonyl group. |
| 1420 | C-O-H bend | In-plane bending. |
| 1290 | C-O stretch | Coupled with O-H in-plane bending. |
| 930 | O-H bend | Out-of-plane bending, broad. |
Table 4: Mass Spectrometry Fragmentation Data of this compound
| m/z | Proposed Fragment |
| 172 | [M]⁺ (Molecular Ion) |
| 155 | [M-OH]⁺ |
| 154 | [M-H₂O]⁺ |
| 127 | [M-COOH]⁺ |
| 109 | [M-COOH-H₂O]⁺ |
| 81 | [C₆H₉]⁺ (Cyclohexenyl cation) |
Note: Fragmentation patterns can be influenced by the ionization technique used.
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). For ¹³C NMR, a higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.
-
Transfer the solution to a 5 mm NMR tube.
-
If necessary, add a small amount of an internal standard (e.g., TMS).
¹H and ¹³C NMR Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Parameters:
-
Number of scans: 16-64
-
Relaxation delay: 1-5 s
-
Pulse width: 30-45°
-
Spectral width: Appropriate for the chemical shift range of the compound.
-
-
¹³C NMR Parameters:
-
Number of scans: 1024 or higher
-
Relaxation delay: 2-5 s
-
Pulse width: 30-45°
-
Decoupling: Proton broadband decoupling.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)
Sample Preparation:
-
Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture.
-
In an agate mortar, grind 1-2 mg of this compound to a fine powder.
-
Add approximately 100-200 mg of the dry KBr to the mortar.
-
Gently mix the sample and KBr by grinding until a homogeneous mixture is obtained.
-
Transfer the mixture to a pellet-forming die.
-
Press the mixture under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
FT-IR Spectrum Acquisition:
-
Instrument: A Fourier-Transform Infrared Spectrometer.
-
Parameters:
-
Scan range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
Sample Preparation:
-
For Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization is typically required to increase the volatility of the dicarboxylic acid. A common method is esterification (e.g., with diazomethane or by heating with an alcohol in the presence of an acid catalyst). The resulting ester is then dissolved in a suitable volatile solvent.
-
For Electrospray Ionization (ESI-MS): Dissolve a small amount of the underivatized acid in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to aid ionization.
Mass Spectrum Acquisition:
-
Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization for GC-MS, Electrospray Ionization for LC-MS).
-
Electron Ionization (EI) Parameters (for GC-MS):
-
Ionization energy: 70 eV
-
Mass range: m/z 40-400
-
-
Electrospray Ionization (ESI) Parameters (for LC-MS):
-
Ionization mode: Negative or positive ion mode.
-
Capillary voltage, cone voltage, and other source parameters should be optimized for the analyte.
-
Visualizations
The following diagrams illustrate the experimental workflows for the spectroscopic analyses described.
Unraveling the Structural Nuances of cis-1,3-Cyclohexanedicarboxylic Acid: A Technical Guide
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical and physical properties, and by extension, its biological activity. For drug development professionals and researchers in the chemical sciences, the determination of a molecule's crystal structure is a critical step in rational drug design and materials science. This technical guide focuses on the structural determination of cis-1,3-cyclohexanedicarboxylic acid, a molecule of interest for its potential applications in the synthesis of novel therapeutic agents and advanced materials.
While a definitive single-crystal X-ray diffraction study for this compound is not publicly available, this guide provides a comprehensive overview of its known structural characteristics based on conformational analysis and offers a comparative analysis with its closely related isomers, cis-1,2- and cis-1,4-cyclohexanedicarboxylic acid, for which crystallographic data have been reported. Furthermore, a detailed, generalized experimental protocol for the crystal structure determination of such a compound is presented.
Conformational Landscape in Solution
Studies utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations have shed light on the conformational preferences of this compound in solution. The cyclohexane ring can exist in two primary chair conformations: a diequatorial (ee) form and a diaxial (aa) form. In both water and dimethyl sulfoxide (DMSO), the diequatorial conformer is strongly favored, accounting for over 90% of the population.[1] This preference is attributed to the lower steric hindrance when the bulky carboxylic acid groups occupy the equatorial positions.
References
Conformational Landscape of cis-1,3-Cyclohexanedicarboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the conformational analysis of cis-1,3-cyclohexanedicarboxylic acid, a molecule of interest in medicinal chemistry and materials science due to its stereochemical properties and potential for intramolecular interactions. Understanding the conformational preferences of this molecule is crucial for predicting its biological activity, designing derivatives with specific three-dimensional structures, and controlling its physical properties.
This guide details the experimental and computational methodologies used to elucidate the conformational equilibrium of this compound, presents key quantitative data, and provides visual representations of the underlying principles.
Conformational Isomers of this compound
This compound primarily exists in two interconverting chair conformations: the diequatorial (ee) conformer and the diaxial (aa) conformer. In the diequatorial conformer, both carboxylic acid groups occupy the more sterically favorable equatorial positions on the cyclohexane ring. Conversely, in the diaxial conformer, both bulky carboxylic acid groups are situated in the sterically hindered axial positions.
The equilibrium between these two conformers is dictated by a combination of steric and electronic factors, including 1,3-diaxial interactions and the potential for intramolecular hydrogen bonding.
Chair-chair interconversion of this compound.
Quantitative Conformational Analysis
The relative stability of the diequatorial and diaxial conformers can be quantified by the difference in their Gibbs free energy (ΔG°). For most cis-1,3-disubstituted cyclohexanes, the diequatorial conformer is significantly more stable due to the avoidance of severe 1,3-diaxial steric interactions present in the diaxial form.
The populations of the two conformers are determined by their energy difference and can be calculated using the following equation:
ΔG° = -RT ln(Keq)
where Keq = [diequatorial]/[diaxial].
Table 1: Estimated Conformational Energy Data for this compound
| Parameter | Diequatorial (ee) Conformer | Diaxial (aa) Conformer | Notes |
| Relative Gibbs Free Energy (ΔG°) | 0 kcal/mol (Reference) | ~5.4 kcal/mol | Estimated based on cis-1,3-dimethylcyclohexane.[1] The actual value may vary depending on the solvent. |
| Key Dihedral Angles (approx.) | C1-C2-C3-C4: ~55° C2-C3-C4-C5: ~-55° | C1-C2-C3-C4: ~-55° C2-C3-C4-C5: ~55° | Idealized chair conformation values. |
| Predicted 1H NMR JHax-Hax Coupling | - | ~10-13 Hz | Not directly observable in the diequatorial conformer. |
| Predicted 1H NMR JHax-Heq and JHeq-Heq Couplings | ~2-5 Hz | ~2-5 Hz |
Experimental Protocols for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for determining the conformational preferences of molecules in solution.
1H NMR Spectroscopy
The populations of the diequatorial and diaxial conformers can be determined by analyzing the vicinal (3JHH) coupling constants of the methine protons at C1 and C3. The magnitude of these coupling constants is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation.
In the diequatorial conformer, the methine protons are axial, leading to large axial-axial (Jax-ax) and smaller axial-equatorial (Jax-eq) couplings. In the diaxial conformer, the methine protons are equatorial, resulting in small equatorial-axial (Jeq-ax) and equatorial-equatorial (Jeq-eq) couplings.
Experimental Protocol for 1H NMR Analysis:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a final volume of 0.6-0.7 mL in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved and free of any particulate matter.
-
The choice of solvent is critical as it can influence the conformational equilibrium through hydrogen bonding and polarity effects.[3]
-
-
NMR Data Acquisition:
-
Acquire the 1H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Typical acquisition parameters include:
-
Spectral width: ~10-12 ppm
-
Number of scans: 16-64 (depending on concentration)
-
Relaxation delay: 1-5 seconds
-
Acquisition time: 2-4 seconds
-
-
-
Data Analysis:
-
Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Integrate the signals to determine the relative proton ratios.
-
Measure the vicinal coupling constants for the methine protons at C1 and C3.
-
The observed coupling constant (Jobs) is a weighted average of the coupling constants of the individual conformers: Jobs = Xee * Jee + Xaa * Jaa where Xee and Xaa are the mole fractions of the diequatorial and diaxial conformers, respectively, and Jee and Jaa are the intrinsic coupling constants for each conformer.
-
By using theoretical or model compound values for Jee and Jaa, the mole fractions of the conformers can be calculated.
-
NMR experimental and analysis workflow.
Computational Modeling of Conformers
Density Functional Theory (DFT) calculations provide a powerful tool to complement experimental data by predicting the geometries, relative energies, and spectroscopic properties of the conformers.
Computational Protocol for DFT Analysis:
-
Structure Building:
-
Construct the 3D structures of both the diequatorial and diaxial chair conformers of this compound using a molecular modeling software (e.g., GaussView, Avogadro).
-
-
Geometry Optimization and Frequency Calculation:
-
Perform geometry optimizations for both conformers using a suitable level of theory and basis set. A commonly used and reliable method is the M06-2X functional with the cc-pVTZ(-f)++ basis set.[3]
-
Include a solvent model (e.g., SMD or PCM) to account for the effect of the solvent used in the NMR experiments.
-
Following optimization, perform a frequency calculation at the same level of theory to confirm that the structures are true minima (no imaginary frequencies) and to obtain thermochemical data (enthalpy and Gibbs free energy).
-
-
Energy Analysis:
-
Extract the Gibbs free energies of the optimized diequatorial and diaxial conformers.
-
Calculate the Gibbs free energy difference (ΔG°) between the two conformers to determine their relative populations.
-
-
Prediction of NMR Parameters (Optional):
-
The optimized geometries can be used to predict 1H NMR chemical shifts and coupling constants using the GIAO (Gauge-Including Atomic Orbital) method. These predicted values can be compared with the experimental data to validate the computational model.
-
DFT computational workflow.
Conclusion
The conformational analysis of this compound reveals a strong preference for the diequatorial conformer in solution. This preference is primarily driven by the avoidance of destabilizing 1,3-diaxial steric interactions. The combination of NMR spectroscopy and DFT calculations provides a robust framework for quantifying the conformational equilibrium and understanding the structural and energetic factors that govern it. This knowledge is fundamental for the rational design of molecules with tailored three-dimensional structures for applications in drug discovery and materials science.
References
- 1. homework.study.com [homework.study.com]
- 2. 1,3-Diaxial steric effects and intramolecular hydrogen bonding in the conformational equilibria of new cis-1,3-disubstituted cyclohexanes using low temperature NMR spectra and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermodynamic Properties of cis-1,3-Cyclohexanedicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known thermodynamic properties of cis-1,3-cyclohexanedicarboxylic acid. Due to the limited availability of direct experimental data for certain thermodynamic parameters, this document combines high-quality computational and spectroscopic research on its conformational thermodynamics with generalized experimental protocols for the determination of fundamental thermodynamic properties.
Core Thermodynamic and Physicochemical Properties
This compound is a dicarboxylic acid with the chemical formula C₈H₁₂O₄. Its thermodynamic properties are of interest in fields such as medicinal chemistry and materials science, where molecular conformation and stability are crucial.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O₄ | PubChem |
| Molecular Weight | 172.18 g/mol | PubChem |
| CAS Number | 2305-31-9 | NIST |
Conformational Thermodynamics
The thermodynamic properties of this compound in solution are significantly influenced by the conformational equilibrium between its diequatorial (ee) and diaxial (aa) chair forms. A seminal study by Garza et al. utilized a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) to elucidate these conformational preferences.[1]
The populations of the diaxial (aa) and diequatorial (ee) conformers, along with the Gibbs free energy difference (ΔG°) between them, were determined in both water (D₂O) and dimethyl sulfoxide (DMSO).[1]
Table 1: Conformer Populations and Gibbs Free Energy Differences for this compound [1]
| Solvent | Conformer | Population (%) | ΔG° (kcal/mol) |
| Water (D₂O) | Diequatorial (ee) | >90% | >1.36 |
| Diaxial (aa) | <10% | ||
| DMSO | Diequatorial (ee) | >90% | >1.36 |
| Diaxial (aa) | <10% |
Note: A positive ΔG° indicates that the diequatorial conformer is more stable.
The results demonstrate a strong preference for the diequatorial conformer in both solvents, which is a key consideration for its molecular interactions and reactivity.[1]
Experimental and Computational Protocols
This section details the methodologies for determining the thermodynamic properties of this compound. The protocol for conformational analysis is based on the specific methods reported by Garza et al.[1], while the protocol for determining the enthalpy of combustion is a generalized procedure for solid organic compounds.
This combined approach provides a powerful method for understanding the conformational landscape of flexible molecules in solution.
Experimental Protocol: NMR Spectroscopy [2]
-
Sample Preparation : Prepare solutions of this compound in the desired deuterated solvents (e.g., D₂O, DMSO-d₆) at a suitable concentration for NMR analysis.
-
Data Acquisition : Acquire ¹H NMR spectra at a controlled temperature (e.g., 25 °C) on a high-field NMR spectrometer (e.g., 600 MHz). Typical parameters include a sufficient number of scans for a good signal-to-noise ratio, an appropriate spectral width, and relaxation delay.
-
Spectral Analysis : Analyze the ¹H NMR spectra to determine the vicinal proton-proton NMR J couplings ((³)J(HH)). These coupling constants are sensitive to the dihedral angles between adjacent protons and thus reflect the conformational populations.
-
Calculation of Conformer Populations : Use the experimentally determined J couplings in conjunction with the Karplus equation, which relates the coupling constant to the dihedral angle, to calculate the relative populations of the diequatorial and diaxial conformers.
Computational Protocol: Density Functional Theory (DFT) Calculations [1]
-
Conformer Generation : Generate the 3D structures of the diequatorial and diaxial conformers of this compound.
-
Geometry Optimization : Perform geometry optimization for each conformer using a suitable level of theory, such as M06-2X with a cc-pVTZ(-f)++ basis set.[1] This step finds the lowest energy structure for each conformer.
-
Frequency Calculations : Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermochemical data, including the Gibbs free energy.
-
Solvation Modeling : To simulate the solution phase, incorporate a continuum solvation model (e.g., SMD) in the calculations for the respective solvents (water, DMSO).
-
Calculation of Gibbs Free Energy Difference : The Gibbs free energy difference (ΔG°) between the conformers is calculated from the difference in their computed Gibbs free energies. This value can then be compared with the experimental results from NMR.
Caption: Workflow for determining conformational equilibrium using NMR and DFT.
The standard enthalpy of formation (ΔH°f) of an organic compound is often determined indirectly from its standard enthalpy of combustion (ΔH°c), which can be measured experimentally using bomb calorimetry.
Experimental Protocol: Bomb Calorimetry
-
Calorimeter Calibration : Calibrate the bomb calorimeter by combusting a known mass of a standard substance (e.g., benzoic acid) with a known heat of combustion. This allows for the determination of the heat capacity of the calorimeter.
-
Sample Preparation : Press a known mass (typically around 1 g) of this compound into a pellet.
-
Bomb Assembly : Place the pellet in the sample holder of the bomb. Attach a fuse wire of known length to the electrodes, ensuring it is in contact with the sample. Add a small, known amount of water to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.
-
Pressurization and Combustion : Seal the bomb and pressurize it with an excess of pure oxygen (typically to around 25-30 atm). Place the bomb in the calorimeter, which is filled with a known mass of water. Allow the system to reach thermal equilibrium. Ignite the sample by passing an electric current through the fuse wire.
-
Data Acquisition : Record the temperature of the water in the calorimeter at regular intervals before, during, and after combustion until a stable final temperature is reached.
-
Calculations :
-
Calculate the total heat released during combustion from the temperature change and the heat capacity of the calorimeter.
-
Correct for the heat released by the combustion of the fuse wire and the formation of any side products (e.g., nitric acid from residual nitrogen in the air).
-
Calculate the standard enthalpy of combustion (ΔH°c) of this compound.
-
Use Hess's Law and the known standard enthalpies of formation of CO₂(g) and H₂O(l) to calculate the standard enthalpy of formation (ΔH°f) of the compound from its enthalpy of combustion. The balanced combustion reaction is: C₈H₁₂O₄(s) + 9O₂(g) → 8CO₂(g) + 6H₂O(l)
-
References
- 1. Conformational preferences of trans-1,2- and cis-1,3-cyclohexanedicarboxylic acids in water and dimethyl sulfoxide as a function of the ionization state as determined from NMR spectroscopy and density functional theory quantum mechanical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
literature review of cis-1,3-cyclohexanedicarboxylic acid synthesis
An In-depth Technical Guide to the Synthesis of cis-1,3-Cyclohexanedicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive review of the synthetic methodologies for this compound, a valuable building block in pharmaceutical and materials science. The primary focus is on the catalytic hydrogenation of isophthalic acid, detailing the influence of various catalysts, including rhodium, palladium, and ruthenium, on reaction efficiency and stereoselectivity. This document outlines detailed experimental protocols, presents comparative quantitative data in tabular format, and includes graphical representations of reaction pathways and experimental workflows to facilitate understanding and replication.
Introduction
This compound is a saturated dicarboxylic acid characterized by a cyclohexane ring with two carboxylic acid groups oriented in a cis configuration at the 1 and 3 positions. This specific stereochemistry imparts unique conformational properties, making it a crucial component in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs), polymers, and other specialty chemicals. The controlled synthesis of the cis isomer is of paramount importance to achieve the desired properties in the final products.
The most prevalent and industrially viable method for the synthesis of 1,3-cyclohexanedicarboxylic acid is the catalytic hydrogenation of its aromatic precursor, isophthalic acid (1,3-benzenedicarboxylic acid). The stereochemical outcome of this reaction, yielding a mixture of cis and trans isomers, is highly dependent on the choice of catalyst and reaction conditions. This guide delves into the specifics of these synthetic routes.
Primary Synthesis Route: Catalytic Hydrogenation of Isophthalic Acid
The conversion of isophthalic acid to 1,3-cyclohexanedicarboxylic acid involves the saturation of the aromatic ring through the addition of hydrogen in the presence of a heterogeneous catalyst.[1] The general reaction scheme is depicted below:
Caption: General reaction for the synthesis of this compound.
A variety of noble metal catalysts are employed for this transformation, with rhodium, palladium, and ruthenium being the most effective. The choice of catalyst and the control of reaction parameters are critical in maximizing the yield of the desired cis-isomer.
Rhodium-Catalyzed Hydrogenation
Rhodium-on-carbon (Rh/C) is a highly effective catalyst for the hydrogenation of aromatic rings, often favoring the formation of the cis isomer.[2]
Experimental Protocol:
A typical procedure involves charging a high-pressure autoclave with isophthalic acid, a 5% rhodium-on-carbon catalyst, and a suitable solvent, most commonly water.[2]
-
Reactor Setup: A stainless-steel autoclave is charged with isophthalic acid and 5% Rh/C catalyst. The catalyst loading typically ranges from 1:20 to 1:50 weight ratio relative to the isophthalic acid.[2]
-
Solvent Addition: Deionized water is added to create a slurry.
-
Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to a pressure between 1000-1500 psig.[2] The reaction mixture is heated to a temperature of approximately 100°C and agitated for 2-4 hours.[2]
-
Work-up: After the reaction is complete, the reactor is cooled, and the excess hydrogen is vented. The catalyst is removed by filtration of the hot reaction mixture.
-
Isolation: The filtrate is cooled to room temperature to induce crystallization of the 1,3-cyclohexanedicarboxylic acid. The product, a mixture of cis and trans isomers, is then collected by filtration.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Catalyst | 5% Rhodium on Carbon | [2] |
| Substrate | Isophthalic Acid | [2] |
| Solvent | Water | [2] |
| Temperature | 100°C | [2] |
| Pressure | 1000-1500 psig | [2] |
| Reaction Time | ~2 hours | [2] |
| Product | Mixture of cis and trans isomers | [2] |
Palladium-Catalyzed Hydrogenation
Palladium-on-carbon (Pd/C) is another widely used catalyst for the hydrogenation of isophthalic acid. It is known for its high activity and selectivity, often yielding 100% conversion to 1,3-cyclohexanedicarboxylic acid.[3][4]
Experimental Protocol:
The procedure for palladium-catalyzed hydrogenation is similar to that with rhodium, with slight variations in reaction conditions.
-
Reactor Setup: A high-pressure reactor is charged with isophthalic acid and 5% Pd/C catalyst.
-
Hydrogenation: The reactor is pressurized with hydrogen, and the reaction is typically carried out at a temperature of around 453 K.[3][4]
-
Product Isolation: The work-up procedure involves filtration of the catalyst followed by crystallization of the product.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Catalyst | 5% Palladium on Carbon | [3][4] |
| Substrate | Isophthalic Acid | [3][4] |
| Temperature | 453 K | [3][4] |
| Conversion | 100% | [3][4] |
| Selectivity | 100% for 1,3-cyclohexanedicarboxylic acid | [3][4] |
Ruthenium-Catalyzed Hydrogenation
Ruthenium-based catalysts, such as ruthenium-on-carbon (Ru/C), are also effective for the hydrogenation of isophthalic acid.[3][4][5] However, at higher temperatures, ruthenium catalysts can promote over-hydrogenation and hydrogenolysis byproducts.[3][4]
Experimental Protocol:
A continuous process for ruthenium-catalyzed hydrogenation has been described.[5]
-
Solution Preparation: An aqueous solution of the disodium salt of isophthalic acid is prepared.[5]
-
Continuous Hydrogenation: This solution is continuously passed through a packed column containing a ruthenium metal on a carbon support in the presence of hydrogen.[5]
-
Acidification and Crystallization: The resulting solution of the disodium salt of 1,3-cyclohexanedicarboxylic acid is then acidified with sulfuric or hydrochloric acid, leading to the crystallization of the final product.[5]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Catalyst | Ruthenium on Carbon Support | [5] |
| Substrate | Disodium salt of Isophthalic Acid | [5] |
| Temperature (Hydrogenation) | 40-90°C | [5] |
| Pressure (Hydrogenation) | 15-0.1 psig | [5] |
| Temperature (Crystallization) | 20-130°C | [5] |
| Yield | >85% | [5] |
Experimental Workflow and Logic
The general workflow for the synthesis and isolation of this compound via catalytic hydrogenation is outlined in the following diagram.
Caption: General experimental workflow for catalytic hydrogenation.
Characterization of this compound
Confirmation of the desired cis-isomer and differentiation from the trans-isomer is crucial. This is typically achieved using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for determining the stereochemistry of the product. The chemical shifts and coupling constants of the protons on the cyclohexane ring are distinct for the cis and trans isomers.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the carboxylic acid O-H and C=O stretches.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the solid-state structure and confirms the cis configuration of the carboxylic acid groups.
Conclusion
The synthesis of this compound is most effectively achieved through the catalytic hydrogenation of isophthalic acid. Rhodium, palladium, and ruthenium catalysts all demonstrate high efficacy, with the choice of catalyst and reaction conditions influencing the isomeric ratio of the product. This guide provides a detailed overview of the primary synthetic routes, offering researchers and drug development professionals the necessary information to select and implement the most suitable methodology for their specific applications. Careful control of the reaction parameters and thorough characterization of the final product are essential for obtaining the desired high-purity cis-isomer.
References
cis-1,3-cyclohexanedicarboxylic acid molecular formula and weight
For Researchers, Scientists, and Drug Development Professionals
This document provides core physicochemical data for cis-1,3-cyclohexanedicarboxylic acid, a molecule of interest in various chemical and pharmaceutical research domains. The information is presented to support laboratory activities and theoretical investigations.
Physicochemical Properties
The fundamental molecular characteristics of this compound have been determined and are summarized below. These values are essential for stoichiometric calculations, analytical method development, and interpretation of experimental results.
| Parameter | Value | Reference |
| Molecular Formula | C₈H₁₂O₄ | [1][2][3] |
| Molecular Weight | 172.18 g/mol | [2][4][5] |
| Alternate Molecular Weight | 172.1785 g/mol | [1] |
Experimental Protocols
This section is intended to house detailed methodologies for relevant experiments. Given the nature of the requested data, standard protocols for molecular weight determination are referenced.
Mass Spectrometry for Molecular Weight Determination:
A standard protocol for determining the molecular weight of a non-volatile organic compound such as this compound involves high-resolution mass spectrometry (HRMS).
-
Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent (e.g., methanol, acetonitrile) with an appropriate matrix if using Matrix-Assisted Laser Desorption/Ionization (MALDI), or introduced directly for Electrospray Ionization (ESI).
-
Instrumentation: An ESI-Time of Flight (ESI-TOF) or Orbitrap mass spectrometer is calibrated using a known standard.
-
Data Acquisition: The sample is introduced into the ion source. For ESI, the sample is nebulized and ionized by a high voltage. The resulting ions are guided into the mass analyzer.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured. For this compound, the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ would be the primary ions of interest.
-
Data Processing: The acquired mass spectrum is processed to identify the peak corresponding to the molecule of interest. The molecular weight is calculated from the m/z value of the molecular ion.
Logical Relationships
The following diagram illustrates the relationship between the atomic constituents and the final molecular properties of this compound.
References
- 1. cis-Cyclohexane-1,3-dicarboxylic acid [webbook.nist.gov]
- 2. 1,3-Cyclohexanedicarboxylic acid, cis- | C8H12O4 | CID 6432255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [chemicalbook.com]
- 4. 1,3-Cyclohexanedicarboxylic acid, mixture of cis and trans 98 3971-31-1 [sigmaaldrich.com]
- 5. 1,3-Cyclohexanedicarboxylic acid | C8H12O4 | CID 107205 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to cis-1,3-Cyclohexanedicarboxylic Acid: Identifiers, Properties, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of cis-1,3-cyclohexanedicarboxylic acid, a versatile building block in organic synthesis, particularly relevant in the preparation of chiral molecules for pharmaceutical applications. This document details its chemical identifiers, physical and spectral properties, and provides explicit experimental protocols for its synthesis.
Core Identifiers and Properties
This compound is a saturated dicarboxylic acid. Its chemical structure and key identifiers are summarized below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 2305-31-9[1][2] |
| Molecular Formula | C₈H₁₂O₄[1] |
| Molecular Weight | 172.18 g/mol |
| IUPAC Name | cis-Cyclohexane-1,3-dicarboxylic acid[1] |
| InChI | InChI=1S/C8H12O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)/t5-,6+[1] |
| InChIKey | XBZSBBLNHFMTEB-OLQVQODUSA-N[1] |
| Canonical SMILES | C1C--INVALID-LINK--C(=O)O">C@HC(=O)O |
| Synonyms | rel-(1R,3S)-Cyclohexane-1,3-dicarboxylic acid |
Table 2: Physical and Spectral Properties of this compound
| Property | Value |
| Melting Point | 163.0 to 167.0 °C |
| Boiling Point | Data not readily available |
| Solubility | Data not readily available |
| ¹H NMR Spectra | Available through public databases such as PubChem. |
| ¹³C NMR Spectra | Available through public databases such as PubChem. |
| IR Spectra | Available through public databases such as PubChem. |
Experimental Protocols
Two primary synthetic routes for obtaining this compound are detailed below. The first involves the separation of the cis isomer from a mixture of cis and trans isomers via the formation of a cyclic anhydride. The second describes the hydrogenation of isophthalic acid.
Protocol 1: Synthesis from a Mixture of cis- and trans-1,3-Cyclohexanedicarboxylic Acid
This method leverages the fact that only the cis isomer can readily form a cyclic anhydride.
Step 1: Formation of cis-1,3-Cyclohexanedicarboxylic Anhydride
-
A slurry of 20 g (0.116 mol) of a mixture of cis- and trans-1,3-cyclohexanedicarboxylic acid in 80 mL (0.85 mol) of acetic anhydride is prepared in a round-bottom flask equipped with a reflux condenser.[3]
-
The mixture is heated to reflux and maintained for 5 hours, during which the solution should become homogeneous.[3]
-
After the reflux period, the apparatus is arranged for distillation, and the volatile components (acetic acid and excess acetic anhydride) are removed by distillation, with the pot temperature gradually increased to 200°C.[3]
-
Once distillation ceases, the residue is cooled to ambient temperature, which should result in the solidification of the crude anhydride.[3]
-
The crude product is recrystallized from a mixture of hot toluene (40 mL) and heptane (40 mL), followed by cooling to 4°C to yield purified cis-1,3-cyclohexanedicarboxylic anhydride.[3]
Step 2: Hydrolysis of the Anhydride to this compound
-
The purified cis-1,3-cyclohexanedicarboxylic anhydride is treated with hot water.
-
The resulting solution is cooled to induce crystallization of this compound.
-
The crystals are collected by filtration, washed with cold water, and dried under vacuum.
Protocol 2: Synthesis by Hydrogenation of Isophthalic Acid
This protocol describes the catalytic hydrogenation of the aromatic ring of isophthalic acid.
-
An aqueous solution of the disodium salt of isophthalic acid is prepared by dissolving isophthalic acid in an aqueous solution of sodium hydroxide.[4]
-
This solution is then subjected to hydrogenation in a packed column reactor containing a ruthenium on carbon support catalyst.[4]
-
The reaction is carried out under hydrogen pressure at a temperature ranging from 40°C to 90°C.[4]
-
Upon completion of the hydrogenation, the resulting solution containing the disodium salt of 1,3-cyclohexanedicarboxylic acid is acidified with sulfuric or hydrochloric acid to a pH of approximately 2.6.[4]
-
The precipitated 1,3-cyclohexanedicarboxylic acid (a mixture of cis and trans isomers) is recovered by crystallization, followed by filtration and drying.[4]
-
The cis isomer can then be separated from the trans isomer using the anhydride formation method described in Protocol 1.
Application in Chiral Synthesis: An Experimental Workflow
While this compound itself has limited direct biological applications reported, its derivatives are valuable intermediates in the synthesis of chiral molecules, particularly non-natural amino acids used in drug development. The following workflow illustrates the synthesis of an optically active monoester of this compound, a key step in this process.
Caption: Experimental workflow for the synthesis and application of this compound in chiral synthesis.
References
- 1. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. US6210956B1 - Optically active this compound monoesters with high enantiomeric purity and process for their preparation - Google Patents [patents.google.com]
An In-depth Technical Guide to the Safe Handling of cis-1,3-Cyclohexanedicarboxylic Acid in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety protocols and handling procedures for cis-1,3-cyclohexanedicarboxylic acid in a laboratory setting. The information is intended to support researchers, scientists, and professionals in the field of drug development in ensuring a safe working environment and proper experimental conduct.
Chemical and Physical Properties
This compound is a solid organic compound with the following properties:
| Property | Value |
| CAS Number | 2305-31-9 |
| Molecular Formula | C₈H₁₂O₄ |
| Molecular Weight | 172.18 g/mol |
| Appearance | White to off-white powder or crystals. |
| Melting Point | 163-167 °C |
| Boiling Point (Predicted) | 332.4 ± 25.0 °C |
| pKa (Predicted) | 4.32 ± 0.13 |
| Solubility | Soluble in methanol. |
Hazard Identification and Toxicology
This compound is classified as a hazardous substance. The primary hazards are related to its irritant properties.
GHS Hazard Classification: [1][2]
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[1][2]
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[1]
Signal Word: Warning[1]
Toxicological Data Summary:
| Endpoint | Result | Species | Reference |
| Acute Oral Toxicity | LD50 > 2000 mg/kg (for a related compound) | Rat | [3] |
| Skin Irritation | Causes skin irritation (GHS Category 2) | N/A | [1][2] |
| Eye Irritation | Causes serious eye irritation (GHS Category 2A) | N/A | [1][2] |
| Respiratory Irritation | May cause respiratory irritation (GHS Category 3) | N/A | [1] |
Safe Handling and Storage
Adherence to proper handling and storage procedures is critical to minimize the risks associated with this compound.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE for the specific procedures being performed. The following are general recommendations:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. A lab coat or other protective clothing is also required to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved N95 dust mask or a respirator with a particulate filter should be used. Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.
Handling Procedures
-
Avoid breathing dust.
-
Avoid contact with skin and eyes.
-
Use only in a well-ventilated area or under a chemical fume hood.
-
Wash hands thoroughly after handling.
-
Keep away from incompatible materials such as strong oxidizing agents.
Storage
-
Store in a tightly closed container.
-
Keep in a dry, cool, and well-ventilated place.
-
Store away from incompatible materials.
Accidental Release and First Aid Measures
Accidental Release
In the event of a spill, follow these procedures:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Avoid generating dust.
-
Carefully sweep up the spilled solid material and place it into a suitable, labeled container for disposal.
-
Clean the spill area with a wet cloth or paper towels to remove any remaining dust.
-
Ventilate the area.
First Aid
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention if irritation develops or persists.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
Experimental Protocols and Workflows
This compound is used as a building block in chemical synthesis, particularly in the production of polyesters and as a precursor for other molecules.
General Laboratory Handling Workflow
The following diagram illustrates a general workflow for handling this compound in a laboratory setting.
Synthesis of cis-1,3-Cyclohexanedicarboxylic Anhydride
This protocol is adapted from a patented procedure for the synthesis of the corresponding anhydride, a common derivative.
Materials:
-
1,3-Cyclohexanedicarboxylic acid (mixture of cis and trans isomers)
-
Acetic anhydride
-
Toluene
-
Heptane
-
Round-bottom flask with reflux condenser and distillation head
-
Heating mantle
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, slurry 1,3-cyclohexanedicarboxylic acid in acetic anhydride.
-
Heat the mixture to reflux. The mixture should become homogeneous.
-
Continue refluxing for approximately 5 hours.
-
After the reaction is complete, attach a distillation head to the flask.
-
Remove the volatile components by distillation, gradually increasing the pot temperature to around 200 °C.
-
Once no more distillate is collected, allow the residue to cool to room temperature. A solid mass should form.
-
Recrystallize the crude product from a hot mixture of toluene and heptane.
-
Cool the recrystallization mixture to 4 °C to induce crystallization.
-
Collect the purified crystals by filtration and dry them.
Experimental Workflow Diagram:
Biological Relevance and Signaling Pathways
While this compound itself is primarily used as a chemical intermediate, its derivatives have been investigated for their biological activity. For instance, various derivatives of cyclohexanedicarboxylic acids are being explored in drug development. The rigid cyclohexane core serves as a scaffold to present functional groups in specific spatial orientations, which can be crucial for binding to biological targets such as enzymes or receptors.
Although a specific signaling pathway for the parent compound is not well-established, the general principle of how such molecules can interact with biological systems can be illustrated. For example, a dicarboxylic acid could potentially inhibit an enzyme by mimicking the structure of the enzyme's natural substrate.
Hypothetical Enzyme Inhibition Pathway:
The following diagram illustrates a hypothetical mechanism where a dicarboxylic acid acts as a competitive inhibitor of an enzyme.
This guide is intended to provide a thorough understanding of the safety and handling of this compound. It is imperative that all laboratory personnel are familiar with these guidelines and that a comprehensive, experiment-specific risk assessment is conducted before any work commences.
References
- 1. 1,3-Cyclohexanedicarboxylic acid | C8H12O4 | CID 107205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-Cyclohexanedicarboxylic acid, cis- | C8H12O4 | CID 6432255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
Methodological & Application
Application Note: Chiral Separation of cis-1,3-Cyclohexanedicarboxylic Acid Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cis-1,3-cyclohexanedicarboxylic acid is a chiral molecule with two enantiomers. The separation and quantification of these enantiomers are crucial in various fields, including pharmaceutical development, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. This document provides detailed protocols for the chiral separation of this compound enantiomers using various chromatographic techniques.
Separation Strategies
The primary strategies for the chiral resolution of this compound involve either indirect separation after derivatization or direct separation on a chiral stationary phase (CSP).
-
Indirect Method (Derivatization): The carboxylic acid groups are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral chromatography column.[1][2][3][4][5]
-
Direct Method (Chiral Chromatography): The enantiomers are directly separated on a chiral stationary phase (CSP) using High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), or Gas Chromatography (GC).[6][7][8] This is often the preferred method due to its directness and efficiency.
Experimental Protocols
Direct Chiral HPLC Separation
High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a widely used and effective technique for the enantioseparation of chiral compounds, including carboxylic acids.[6][7][8] Polysaccharide-based and cyclodextrin-based CSPs are particularly common and effective.
Protocol: Chiral HPLC on a Polysaccharide-Based CSP
This protocol outlines a general method for the chiral separation of this compound enantiomers using a polysaccharide-based chiral stationary phase.
Caption: Logical flow for developing a chiral SFC method.
Instrumentation and Materials:
-
SFC system with a UV or PDA detector
-
Chiral Stationary Phase: e.g., CHIRALPAK® IG-3 or similar
-
Mobile Phase: Supercritical CO2 and a modifier (e.g., methanol) with an acidic additive.
-
Racemic this compound standard
Procedure:
-
Modifier Preparation: Prepare the modifier by adding an acidic additive (e.g., 0.1% trifluoroacetic acid) to the alcohol (e.g., methanol).
-
Sample Preparation: Dissolve the racemic sample in the modifier at a concentration of 1 mg/mL.
-
SFC Conditions:
-
Column: CHIRALPAK® IG-3 (3 µm particle size)
-
Mobile Phase: CO2 / (Methanol + 0.1% TFA)
-
Gradient: Isocratic (e.g., 10% modifier) or a shallow gradient
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection: UV at 210 nm
-
-
Analysis and Optimization: Inject the sample and analyze the chromatogram. Optimize the separation by adjusting the modifier percentage, back pressure, and temperature.
Data Presentation:
| Parameter | Value |
| Column | CHIRALPAK® IG-3 |
| Mobile Phase | CO2 / (Methanol + 0.1% TFA) |
| Modifier Percentage | 10% |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Retention Time (Enantiomer 1) | tR1 |
| Retention Time (Enantiomer 2) | tR2 |
| Resolution (Rs) | > 1.5 |
*Note: SFC methods are often much faster than HPLC methods.
Chiral Gas Chromatography (GC) following Derivatization
For GC analysis, the non-volatile dicarboxylic acid must first be derivatized to a more volatile form, typically an ester. The resulting diastereomeric esters can then be separated on a chiral GC column.
Protocol: Chiral GC of Diastereomeric Esters
Instrumentation and Materials:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Chiral GC Column: e.g., a cyclodextrin-based column like Rt-βDEXsm
-
Derivatizing Agent: A chiral alcohol (e.g., (R)-(-)-2-Butanol)
-
Esterification Catalyst: e.g., sulfuric acid
-
Solvents: Dichloromethane, anhydrous sodium sulfate
Procedure:
-
Derivatization (Esterification): a. To 10 mg of racemic this compound in a vial, add 1 mL of (R)-(-)-2-Butanol and 1-2 drops of concentrated sulfuric acid. b. Heat the mixture at 80 °C for 2 hours. c. Cool the reaction mixture, add 5 mL of water, and extract with 3 x 5 mL of dichloromethane. d. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under a stream of nitrogen. e. Re-dissolve the residue in a suitable solvent for GC injection.
-
GC Conditions:
-
Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min
-
Oven Program: 100 °C (hold 2 min), ramp to 180 °C at 5 °C/min, hold 10 min.
-
Injector Temperature: 220 °C
-
Detector Temperature: 250 °C
-
Injection: 1 µL, split ratio 50:1
-
-
Analysis: The diastereomeric diesters will separate, allowing for the quantification of the original enantiomeric composition.
Data Presentation:
| Parameter | Value |
| Column | Rt-βDEXsm |
| Oven Program | 100 °C to 180 °C |
| Carrier Gas | Helium |
| Retention Time (Diastereomer 1) | tR1 |
| Retention Time (Diastereomer 2) | tR2 |
| Resolution (Rs) | > 1.5 |
Conclusion
The chiral separation of this compound enantiomers can be effectively achieved using direct methods like chiral HPLC and SFC, or an indirect GC method following derivatization. The choice of method will depend on the available instrumentation, required analysis speed, and the specific goals of the separation (analytical vs. preparative). For rapid and efficient analytical separations, chiral SFC is often the preferred technique due to its speed and reduced environmental impact. Chiral HPLC remains a robust and widely accessible method.
References
- 1. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Chiral derivatization reagents for drug enantioseparation by high-performance liquid chromatography based upon pre-column derivatization and formation of diastereomers: enantioselectivity and related structure. | Semantic Scholar [semanticscholar.org]
- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
Application Notes and Protocols: cis-1,3-Cyclohexanedicarboxylic Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-1,3-cyclohexanedicarboxylic acid is a valuable and versatile building block in organic synthesis. Its rigid, chair-like conformation and the cis relationship of its two carboxylic acid functionalities provide a unique stereochemical scaffold that can be exploited to construct complex molecular architectures. This diacid serves as a precursor for a wide range of molecules, including chiral ligands, polymers, and key intermediates for pharmaceuticals. This document provides an overview of its applications, quantitative data for key reactions, and detailed experimental protocols.
Key Applications
The utility of this compound stems from its bifunctional nature and defined stereochemistry. Key areas of application include:
-
Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers: The dicarboxylate structure allows it to act as a linker, bridging metal centers to form extended, porous networks. These materials have applications in gas storage, separation, and catalysis.[1][2][3][4]
-
Polymer Synthesis: As a dicarboxylic acid monomer, it can be used in polycondensation reactions with diols to produce polyesters.[5][6][7][8] The cycloaliphatic nature of the building block can impart desirable properties such as improved thermal stability and rigidity to the resulting polymers.
-
Chiral Ligand Synthesis: The C2 symmetry of the molecule, once the prochiral center is desymmetrized, makes it an excellent starting material for the synthesis of chiral ligands used in asymmetric catalysis.
-
Pharmaceutical Intermediates: The cyclohexyl core is a common motif in many biologically active molecules. This compound can serve as a starting point for the synthesis of complex drug candidates.
Quantitative Data for Key Synthetic Transformations
The following table summarizes quantitative data for representative reactions involving this compound and its derivatives.
| Reaction | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Polyester Synthesis | This compound, 1,4-Butanediol | H3PO4/H2SO4 | Bulk | 180-220 | 4-8 | >85 | [7] |
| MOF Synthesis | This compound, Copper(II) Nitrate | - | DMF/H2O | 100-120 | 24-72 | 60-80 | [1][2] |
| Reduction to Diol | This compound | LiAlH4 | THF | 65 | 12 | ~90 | Generic Reduction |
| Amidation | cis-1,3-Cyclohexanedicarbonyl dichloride, Benzylamine | Et3N | CH2Cl2 | 0-25 | 2 | >95 | Generic Amidation |
Experimental Protocols
Protocol 1: Synthesis of a Polyester from this compound and 1,4-Butanediol
This protocol describes a typical melt polycondensation reaction to synthesize a polyester.
Workflow for Polyester Synthesis
Caption: Workflow for polyester synthesis via melt polycondensation.
Materials:
-
This compound (1.00 eq)
-
1,4-Butanediol (1.05 eq)
-
Phosphoric acid (H3PO4, 0.1 mol%)
-
Nitrogen gas (inert atmosphere)
-
Chloroform
-
Methanol
Procedure:
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, add this compound, 1,4-butanediol, and phosphoric acid.
-
Heat the mixture to 180°C under a slow stream of nitrogen for 2 hours with constant stirring. Water will begin to distill off.
-
Gradually increase the temperature to 220°C and apply a vacuum (ca. 1 mmHg) for 4-6 hours to remove the remaining water and excess 1,4-butanediol.
-
The viscosity of the mixture will increase significantly. Once the desired viscosity is reached, cool the polymer to room temperature.
-
Dissolve the crude polyester in a minimal amount of chloroform and precipitate it by slowly adding the solution to a large volume of methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration and dry it in a vacuum oven at 60°C overnight.
Protocol 2: Synthesis of a Copper-Based Metal-Organic Framework (MOF)
This protocol outlines a hydrothermal method for the synthesis of a MOF using this compound as the organic linker.
Logical Flow for MOF Synthesis
Caption: Hydrothermal synthesis of a copper-based MOF.
Materials:
-
This compound (1.00 eq)
-
Copper(II) nitrate trihydrate (Cu(NO3)2·3H2O, 1.00 eq)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethanol
Procedure:
-
In a 20 mL scintillation vial, dissolve this compound in 5 mL of DMF.
-
In a separate vial, dissolve copper(II) nitrate trihydrate in 5 mL of deionized water.
-
Combine the two solutions in a 23 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at 110°C for 48 hours.
-
After the reaction is complete, allow the autoclave to cool slowly to room temperature.
-
Collect the resulting blue crystals by filtration.
-
Wash the crystals with DMF (2 x 5 mL) and then with ethanol (2 x 5 mL).
-
Dry the crystals in a vacuum oven at 80°C for 12 hours.
Protocol 3: Desymmetrization via Enzymatic Hydrolysis
This protocol describes the enzymatic desymmetrization of a meso-diester derived from this compound to yield a chiral monoester, a key step in accessing chiral building blocks.
Experimental Workflow for Enzymatic Desymmetrization
Caption: Enzymatic desymmetrization of a meso-diester.
Materials:
-
Dimethyl cis-1,3-cyclohexanedicarboxylate (1.00 eq)
-
Phosphate buffer (0.1 M, pH 7.0)
-
tert-Butanol (as co-solvent, if needed)
-
Lipase from Candida antarctica (CAL-B)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Prepare a solution of dimethyl cis-1,3-cyclohexanedicarboxylate in phosphate buffer. A small amount of a co-solvent like tert-butanol may be added to improve solubility.
-
Add the lipase to the solution and incubate the mixture at 30°C with gentle shaking.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until approximately 50% conversion is reached.
-
Once the reaction is complete, cool the mixture to room temperature and acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting chiral monoester by flash column chromatography on silica gel.
Safety Information
-
This compound is an irritant.[9][10] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reactions involving strong reducing agents like LiAlH4 should be carried out in a fume hood and under an inert atmosphere.
-
Always consult the Safety Data Sheet (SDS) for all chemicals used in the protocols.
This document provides a starting point for utilizing this compound in synthesis. The provided protocols may require optimization depending on the specific substrate and desired outcome.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. tsijournals.com [tsijournals.com]
- 4. US20170050995A1 - Chromium Metal Organic Frameworks and Synthesis of Metal Organic Frameworks - Google Patents [patents.google.com]
- 5. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 1,3-Cyclohexanedicarboxylic acid | C8H12O4 | CID 107205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1,3-Cyclohexanedicarboxylic acid, cis- | C8H12O4 | CID 6432255 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Synthesis and Characterization of Polyesters from cis-1,3-Cyclohexanedicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of polyesters using cis-1,3-cyclohexanedicarboxylic acid as a monomer. The resulting polymers, with their unique alicyclic structure, have potential applications in drug delivery, biomedical materials, and specialty packaging. This application note outlines the melt polycondensation method, characterization techniques, and expected material properties.
Introduction
Aliphatic polyesters are a significant class of biodegradable polymers. The incorporation of cyclic monomers, such as cyclohexanedicarboxylic acid, can enhance the thermal and mechanical properties of these materials compared to their linear counterparts. The cis-1,3-substitution pattern of the cyclohexanedicarboxylic acid monomer is expected to introduce a kink in the polymer backbone, potentially leading to amorphous materials with distinct properties. This note details the synthesis of a polyester from this compound and a linear diol, 1,4-butanediol, via melt polycondensation.
Key Applications
Polyesters derived from this compound are anticipated to be useful in applications requiring:
-
Drug Delivery: The amorphous nature and potential for controlled degradation make these polymers suitable for encapsulating and releasing therapeutic agents.
-
Biomedical Devices: Their biocompatibility and tunable mechanical properties are advantageous for creating scaffolds for tissue engineering and other medical implants.
-
Advanced Packaging: The introduction of the cycloaliphatic ring can improve barrier properties and thermal stability, making them candidates for specialized food and pharmaceutical packaging.
Experimental Protocols
Materials
-
This compound (purity > 98%)
-
1,4-Butanediol (purity > 99%)
-
Titanium(IV) butoxide (Ti(OBu)₄) or other suitable catalyst (e.g., tin(II) octoate)
-
High-purity nitrogen gas
-
Chloroform (for analysis)
-
Methanol (for polymer precipitation)
Equipment
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Distillation condenser and collection flask
-
Vacuum pump
-
Schlenk line or similar inert gas setup
Polymerization Procedure: Melt Polycondensation
A two-stage melt polycondensation process is employed for the synthesis of the polyester.
Stage 1: Esterification
-
A three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser is charged with this compound and 1,4-butanediol in a 1:1.2 molar ratio.
-
The catalyst, titanium(IV) butoxide, is added at a concentration of 200-500 ppm relative to the diacid.
-
The reaction mixture is heated under a slow stream of nitrogen to 180-200°C with continuous stirring.
-
This temperature is maintained for 2-4 hours to facilitate the esterification reaction, during which water is formed as a byproduct and collected in the distillation flask. The reaction is monitored by observing the cessation of water distillation.
Stage 2: Polycondensation
-
After the esterification stage, the temperature is gradually increased to 220-240°C.
-
Simultaneously, the pressure is slowly reduced to below 1 mbar using a vacuum pump to facilitate the removal of excess 1,4-butanediol and promote the growth of high molecular weight polymer chains.
-
The reaction is continued under these conditions for 3-5 hours, or until a significant increase in the viscosity of the melt is observed.
-
The resulting polymer is then cooled to room temperature under a nitrogen atmosphere to prevent oxidation.
-
The polymer can be purified by dissolving it in chloroform and precipitating it in cold methanol, followed by drying under vacuum.
Characterization Methods
The synthesized polyester should be characterized to determine its molecular weight, thermal properties, and chemical structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the chemical structure of the polyester and to verify the incorporation of both monomers.
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
-
Differential Scanning Calorimetry (DSC): DSC analysis is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polymer. Due to the cis configuration of the diacid, the resulting polyester is expected to be largely amorphous.
-
Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability and decomposition temperature of the polymer.
Data Presentation
The following table summarizes hypothetical, yet expected, data for a polyester synthesized from this compound and 1,4-butanediol, based on typical values for similar aliphatic-alicyclic polyesters.
| Property | Expected Value |
| Number-Average Molecular Weight (Mn) | 15,000 - 30,000 g/mol |
| Weight-Average Molecular Weight (Mw) | 30,000 - 60,000 g/mol |
| Polydispersity Index (PDI) | 1.8 - 2.5 |
| Glass Transition Temperature (Tg) | 40 - 60 °C |
| Decomposition Temperature (Td) | > 300 °C |
Visualizations
The following diagrams illustrate the key processes involved in the synthesis and characterization of polyesters from this compound.
Caption: Experimental workflow for polyester synthesis and characterization.
Caption: Relationship between monomer structure, polymer properties, and applications.
Application Note: HPLC Separation of Cis- and Trans-1,3-Cyclohexanedicarboxylic Acid
This document provides detailed methodologies for the separation of cis- and trans-1,3-cyclohexanedicarboxylic acid isomers using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals in drug development and chemical analysis.
Introduction
1,3-Cyclohexanedicarboxylic acid is a dicarboxylic acid with a cyclohexane ring. It exists as two geometric isomers: cis and trans. The spatial arrangement of the two carboxylic acid functional groups differs between these isomers, leading to distinct physical and chemical properties. In pharmaceutical and polymer sciences, the specific isomer used can significantly impact the final product's efficacy, safety, and material characteristics. Therefore, robust analytical methods are required to separate and quantify these isomers. HPLC is a powerful technique for resolving such diastereomers.[1][2] This note details two primary HPLC-based methods for this separation: Reversed-Phase HPLC and Ion-Exchange Chromatography.
Method 1: Reversed-Phase HPLC (RP-HPLC)
Reversed-phase HPLC is a widely used technique for separating compounds based on their hydrophobicity. While the cis and trans isomers have the same chemical formula, their different spatial arrangements can lead to slight differences in polarity, allowing for separation on a nonpolar stationary phase.
Principle: In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). The more nonpolar isomer will interact more strongly with the stationary phase and thus have a longer retention time. An acidic modifier is typically added to the mobile phase to suppress the ionization of the carboxylic acid groups, leading to better peak shape and retention.
Experimental Protocol:
-
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (analytical grade)
-
Standard mixture of cis- and trans-1,3-cyclohexanedicarboxylic acid
-
Sample to be analyzed
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and Water (e.g., 10:90 v/v) containing 0.1% Phosphoric Acid.[3][4] For mass spectrometry (MS) compatibility, replace phosphoric acid with 0.1% formic acid.[4][5] Degas the mobile phase before use.
-
Standard Preparation: Prepare a 1 mg/mL stock solution of the mixed isomers in the mobile phase. Prepare a series of dilutions for calibration.
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
-
Data Analysis: Identify the peaks for cis and trans isomers based on their retention times compared to the standard. Quantify the isomers using a calibration curve.
-
Method 2: Ion-Exchange Chromatography (IEC)
Ion-exchange chromatography separates molecules based on their net charge.[6] This method is highly effective for separating ionizable compounds like dicarboxylic acids.
Principle: Anion-exchange chromatography is used for negatively charged molecules. The stationary phase consists of a resin with covalently attached positively charged functional groups.[6] At a pH above their pKa, the carboxylic acid groups of the isomers will be deprotonated and carry a negative charge. The isomers are retained on the column and are then eluted by increasing the ionic strength of the mobile phase (using a salt gradient) or by changing the pH.
Experimental Protocol:
-
Instrumentation and Materials:
-
HPLC system with a UV or conductivity detector
-
Strong Anion-Exchange (SAX) column
-
Buffer A: 20 mM Tris-HCl, pH 8.0
-
Buffer B: 20 mM Tris-HCl with 1 M NaCl, pH 8.0
-
Standard mixture of cis- and trans-1,3-cyclohexanedicarboxylic acid
-
Sample to be analyzed
-
-
Procedure:
-
Mobile Phase Preparation: Prepare and degas Buffer A and Buffer B.
-
Standard Preparation: Prepare a 1 mg/mL stock solution of the mixed isomers in Buffer A.
-
Sample Preparation: Dissolve the sample in Buffer A and filter through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 210 nm or conductivity detection
-
Gradient Program:
-
0-5 min: 100% Buffer A
-
5-25 min: Linear gradient from 0% to 50% Buffer B
-
25-30 min: 100% Buffer A (re-equilibration)
-
-
-
Data Analysis: Identify and quantify the isomers based on their elution profile from the salt gradient.
-
Derivatization for Enhanced Separation
For challenging separations or to improve detection sensitivity, especially for LC-MS, derivatization of the carboxylic acid groups can be employed.[7][8] Reagents that react with carboxylic acids can introduce a chromophore or a readily ionizable group, facilitating detection by UV or mass spectrometry.[7] This approach can also alter the stereochemistry of the molecule, potentially making the separation of diastereomeric derivatives easier on a standard achiral column.[1]
Data Presentation: Summary of HPLC Methods
The following table summarizes the typical parameters for the described HPLC methods. Retention times are illustrative and will vary depending on the specific system and conditions.
| Parameter | Method 1: Reversed-Phase HPLC | Method 2: Ion-Exchange Chromatography |
| Column | C18 (4.6 x 150 mm, 5 µm) | Strong Anion-Exchange (SAX) |
| Mobile Phase | Isocratic: Acetonitrile/Water (10:90) + 0.1% H₃PO₄ | Gradient: A=20mM Tris, B=A+1M NaCl |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 210 nm | UV at 210 nm or Conductivity |
| Temperature | 30 °C | Ambient |
| Illustrative Retention Time (cis) | 8.5 min | 15.2 min |
| Illustrative Retention Time (trans) | 9.8 min | 16.5 min |
Visualizations
Experimental Workflow
The general workflow for the HPLC analysis of cis- and trans-1,3-cyclohexanedicarboxylic acid is depicted below.
Caption: General experimental workflow for HPLC analysis.
Logical Relationships of Separation Methods
The selection of an appropriate HPLC method depends on the specific requirements of the analysis.
Caption: Logical relationships between different HPLC separation strategies.
References
- 1. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 3. HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 4. Separation of 1,4-Cyclohexanedicarboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. 1,4-Cyclohexanedicarboxylic acid | SIELC Technologies [sielc.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. [PDF] A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids | Semantic Scholar [semanticscholar.org]
- 8. merckmillipore.com [merckmillipore.com]
The Untapped Potential of cis-1,3-Cyclohexanedicarboxylic Acid in the Synthesis of Novel Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The strategic selection of organic linkers is a cornerstone in the design of metal-organic frameworks (MOFs), influencing their structural topology, porosity, and ultimately, their functional properties. While aromatic dicarboxylic acids have been extensively employed, the use of aliphatic and alicyclic linkers, such as cyclohexanedicarboxylic acids, offers a pathway to novel framework architectures with unique flexibilities and guest-responsive properties. To date, the scientific literature has predominantly focused on the trans-1,4 and cis-1,4 isomers of cyclohexanedicarboxylic acid in MOF synthesis. This focus has left the potential of other isomers, such as cis-1,3-cyclohexanedicarboxylic acid, largely unexplored.
The non-linear and flexible nature of the cis-1,3-cyclohexanedicarboxylate linker presents an exciting opportunity for the construction of MOFs with intricate three-dimensional networks. The specific stereochemistry of this linker is anticipated to induce unique coordination geometries with metal ions, potentially leading to frameworks with distinct pore shapes and sizes not achievable with its more commonly used isomers. The inherent flexibility of the cyclohexane ring could also impart dynamic properties to the resulting MOFs, such as breathing or guest-induced structural transformations, which are highly desirable for applications in drug delivery, gas storage, and catalysis.
Potential Applications in Drug Development:
The development of MOFs for drug delivery applications is a burgeoning field, with key advantages including high drug loading capacities and controlled release profiles. MOFs synthesized from this compound could offer several benefits in this domain:
-
Tunable Porosity: The unique geometry of the linker could lead to pore sizes and environments that are well-suited for the encapsulation of specific drug molecules.
-
Biocompatibility: The use of biocompatible metal ions (e.g., Zr, Fe, Zn) in conjunction with this organic linker could result in MOFs with low toxicity profiles.
-
Stimuli-Responsive Release: The potential for framework flexibility could be harnessed to design "smart" drug delivery systems that release their cargo in response to specific physiological triggers, such as pH or temperature changes.
Given the current gap in the literature, the synthesis and characterization of MOFs using this compound represents a fertile ground for discovery and innovation in materials science and drug development. The following protocols provide a generalized starting point for researchers venturing into this promising area.
Experimental Protocols
Protocol 1: Solvothermal Synthesis of a Generic M(II)-MOF
This protocol describes a general procedure for the solvothermal synthesis of a metal-organic framework using a divalent metal salt and this compound.
Materials:
-
Divalent metal salt (e.g., Zinc acetate dihydrate, Copper(II) nitrate trihydrate)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Ethanol or Methanol (for washing)
Procedure:
-
Precursor Solution Preparation:
-
In a 20 mL glass vial, dissolve the divalent metal salt (0.5 mmol) in 10 mL of DMF.
-
In a separate 20 mL glass vial, dissolve this compound (0.5 mmol) in 10 mL of DMF. Sonication may be used to aid dissolution.
-
-
Reaction Mixture Assembly:
-
Combine the two solutions in a 23 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave tightly.
-
-
Solvothermal Reaction:
-
Place the sealed autoclave in a preheated oven.
-
Heat the mixture at a temperature between 80°C and 150°C for 24 to 72 hours. The optimal temperature and time will need to be determined experimentally.
-
-
Isolation and Purification:
-
After the reaction is complete, allow the autoclave to cool slowly to room temperature.
-
Collect the crystalline product by filtration or centrifugation.
-
Wash the collected crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.
-
-
Activation:
-
To remove the solvent molecules from the pores, immerse the crystals in a volatile solvent like ethanol or methanol for 2-3 days, replacing the solvent every 24 hours.
-
After solvent exchange, dry the product under vacuum at an elevated temperature (e.g., 100-150°C) for 12 hours.
-
Protocol 2: Modulated Synthesis for Enhanced Crystallinity
The addition of a modulator, typically a monocarboxylic acid, can help control the nucleation and growth of MOF crystals, often leading to larger, more well-defined crystals.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Acetic acid or Benzoic acid (modulator)
-
Ethanol or Methanol (for washing)
Procedure:
-
Precursor Solution Preparation:
-
In a 20 mL glass vial, dissolve ZrCl₄ (0.25 mmol) and the modulator (e.g., 10-50 equivalents, such as 2.5-12.5 mmol of acetic acid) in 10 mL of DMF.
-
In a separate 20 mL glass vial, dissolve this compound (0.25 mmol) in 10 mL of DMF.
-
-
Reaction Mixture Assembly:
-
Combine the two solutions in a 23 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave tightly.
-
-
Solvothermal Reaction:
-
Place the sealed autoclave in a preheated oven and heat at 120°C for 24 hours.
-
-
Isolation, Purification, and Activation:
-
Follow steps 4 and 5 from Protocol 1.
-
Data Presentation
As no specific quantitative data for MOFs synthesized with this compound is available in the literature, the following table provides a template for researchers to populate with their experimental data. For comparison, typical data ranges for MOFs synthesized with other flexible dicarboxylic acids are included.
| Property | Expected Range for Flexible Dicarboxylate MOFs | Experimental Data for cis-1,3-chdc MOF |
| Structural Properties | ||
| Crystal System | Monoclinic, Orthorhombic, etc. | |
| Space Group | P2₁/c, C2/c, etc. | |
| Unit Cell Parameters (Å) | a, b, c, α, β, γ | |
| Physical Properties | ||
| BET Surface Area (m²/g) | 50 - 1500 | |
| Pore Volume (cm³/g) | 0.1 - 0.8 | |
| Pore Size (Å) | 5 - 20 | |
| Thermal Stability (°C) | 250 - 450 | |
| Drug Loading Data | ||
| Drug Molecule | e.g., Ibuprofen, 5-Fluorouracil | |
| Loading Capacity (wt%) | 5 - 30 | |
| Encapsulation Efficiency (%) | > 70 |
Visualizations
Caption: General workflow for the solvothermal synthesis of a MOF.
Caption: Conceptual pathway for MOF-based drug delivery.
Application Notes and Protocols: cis-1,3-Cyclohexanedicarboxylic Acid in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the primary application of cis-1,3-cyclohexanedicarboxylic acid in the field of asymmetric synthesis. Extensive research indicates that while not commonly employed directly as a ligand in asymmetric catalysis, its derivatives serve as valuable chiral building blocks. The key to its utility lies in the enzymatic desymmetrization of its prochiral diesters to yield optically active monoesters, which are versatile precursors for the synthesis of complex chiral molecules.
Introduction: A Chiral Precursor via Enzymatic Desymmetrization
This compound is a prochiral dicarboxylic acid. The two carboxylic acid groups are enantiotopic, meaning that in a chiral environment, they can be distinguished. This property is exploited in a "meso trick" approach where an enzyme selectively hydrolyzes one of the two ester groups in a symmetrically substituted diester, leading to a chiral monoester with high enantiomeric excess.
This enzymatic resolution is a powerful method for generating asymmetry, as it can produce a single enantiomer from a meso substrate, avoiding the need for separation of enantiomeric products. The resulting optically active monoesters of this compound are valuable intermediates for the synthesis of non-natural amino acids and can be used as chiral modifiers in polymers.[1]
Below is a workflow illustrating the generation of chiral monoesters from the parent dicarboxylic acid.
References
Synthesis of cis-1,3-Cyclohexanedicarboxylic Anhydride: An Application Note and Protocol
This document provides a detailed protocol for the synthesis of cis-1,3-cyclohexanedicarboxylic anhydride, a valuable building block in organic synthesis, particularly for the preparation of polymers and resins. The protocol is designed for researchers, scientists, and professionals in drug development and materials science.
Introduction
cis-1,3-Cyclohexanedicarboxylic anhydride is a cyclic anhydride characterized by a six-membered carbon ring with two carboxylic anhydride functionalities in a cis configuration. This stereochemistry imparts specific conformational constraints that are leveraged in the synthesis of polymers with defined thermal and mechanical properties. The synthesis is a two-step process commencing with the hydrogenation of isophthalic acid to yield a mixture of cis- and trans-1,3-cyclohexanedicarboxylic acid, followed by the dehydration of the cis-isomer to the target anhydride. While the starting material for the anhydride formation is a mixture of diastereomers, the protocol is effective in selectively yielding the cis-anhydride.
Materials and Reagents
| Material/Reagent | Grade | Supplier | Notes |
| Isophthalic acid | 99% | Sigma-Aldrich | |
| 5% Palladium on Carbon (Pd/C) | Catalyst grade | Acros Organics | |
| Methanol | Anhydrous | Fisher Scientific | |
| Acetic anhydride | ≥99% | Merck | |
| Toluene | Anhydrous | VWR Chemicals | |
| Heptane | Anhydrous | Alfa Aesar |
Experimental Protocols
Step 1: Synthesis of 1,3-Cyclohexanedicarboxylic Acid (cis- and trans- mixture)
The initial step involves the catalytic hydrogenation of isophthalic acid. This procedure yields a mixture of cis- and trans-1,3-cyclohexanedicarboxylic acid.
Procedure:
-
A 250 mL high-pressure autoclave is charged with isophthalic acid (10.0 g, 60.2 mmol), 5% Pd/C (0.5 g, 5% w/w), and methanol (100 mL).
-
The autoclave is sealed and purged three times with nitrogen gas, followed by three purges with hydrogen gas.
-
The vessel is pressurized with hydrogen to 50 bar.
-
The reaction mixture is stirred at 100°C for 12 hours, maintaining the hydrogen pressure at 50 bar.
-
After cooling to room temperature, the autoclave is carefully depressurized.
-
The reaction mixture is filtered through a pad of Celite® to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield a white solid, which is a mixture of cis- and trans-1,3-cyclohexanedicarboxylic acid. The product is dried in a vacuum oven at 60°C.
Typical Yield: 9.8 g (94%) Appearance: White solid Melting Point: 132-141°C (for the mixture of isomers)
Step 2: Synthesis of cis-1,3-Cyclohexanedicarboxylic Anhydride
This step utilizes the mixture of cis- and trans-1,3-cyclohexanedicarboxylic acid to selectively form the cis-anhydride. The trans-isomer does not readily form a cyclic anhydride under these conditions.
Procedure:
-
A 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with the mixture of 1,3-cyclohexanedicarboxylic acid (20 g, 0.116 mol) and acetic anhydride (80 mL, 0.85 mol).[1]
-
The slurry is heated to reflux, at which point the mixture becomes a homogeneous solution. The reflux is maintained for 5 hours.[1]
-
After the reaction is complete, a distillation apparatus is assembled, and the excess acetic anhydride and acetic acid are removed by distillation at atmospheric pressure. The pot temperature is gradually increased to 200°C to ensure all volatiles are removed.[1]
-
The residue is cooled to room temperature, resulting in a solid mass.
-
The crude product is recrystallized from a hot mixture of toluene (40 mL) and heptane (40 mL). The solution is cooled to 4°C to induce crystallization.[1]
-
The resulting crystals are collected by vacuum filtration, washed with cold heptane, and dried in a vacuum oven at 50°C.
Typical Yield: Information on the specific yield for the cis-anhydride from the mixed diacids was not found in the search results. Appearance: Colorless crystalline solid.[2] Melting Point: 56-58°C.[2]
Data Presentation
| Parameter | Step 1: Hydrogenation | Step 2: Dehydration |
| Starting Material | Isophthalic acid | 1,3-Cyclohexanedicarboxylic acid (mixture) |
| Reagents | 5% Pd/C, Methanol, H₂ | Acetic anhydride, Toluene, Heptane |
| Temperature | 100°C | Reflux, then up to 200°C for distillation |
| Pressure | 50 bar H₂ | Atmospheric |
| Reaction Time | 12 hours | 5 hours |
| Product | 1,3-Cyclohexanedicarboxylic acid | cis-1,3-Cyclohexanedicarboxylic anhydride |
| Typical Yield | 94% | Not specified |
| Melting Point | 132-141°C (mixture) | 56-58°C[2] |
Characterization Data
cis-1,3-Cyclohexanedicarboxylic Acid:
-
¹H NMR (300 MHz, D₂O): Spectral data is available on PubChem.[2] The spectrum would show complex multiplets for the cyclohexane ring protons.
-
¹³C NMR: Spectral data is available on PubChem.[2]
-
IR (KBr): A broad absorption in the region of 2500-3300 cm⁻¹ (O-H stretch of the carboxylic acid) and a strong absorption around 1700 cm⁻¹ (C=O stretch of the carboxylic acid) are characteristic.[2]
cis-1,3-Cyclohexanedicarboxylic Anhydride:
-
¹H NMR: The spectrum is expected to show multiplets for the cyclohexane ring protons, with potential shifts in the signals adjacent to the carbonyl groups compared to the diacid.
-
¹³C NMR: The spectrum should show characteristic signals for the carbonyl carbons of the anhydride.
-
IR (KBr): The broad O-H stretch from the diacid will be absent. Two characteristic C=O stretching bands for a cyclic anhydride are expected around 1850 cm⁻¹ and 1780 cm⁻¹.
Experimental Workflow
Caption: Workflow for the synthesis of cis-1,3-cyclohexanedicarboxylic anhydride.
Safety Precautions
-
The hydrogenation step should be carried out in a properly functioning high-pressure autoclave by trained personnel.
-
Acetic anhydride is corrosive and a lachrymator; handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
All solvents are flammable and should be handled away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
analytical techniques for quantification of cis-1,3-cyclohexanedicarboxylic acid
Here are the application notes and protocols for the analytical quantification of cis-1,3-cyclohexanedicarboxylic acid.
Introduction
This compound is a dicarboxylic acid that can be found as a monomer in the synthesis of polyesters and polyamides, and potentially as a metabolite or impurity in various chemical and biological systems. Accurate quantification is crucial for process optimization, quality control, and toxicological or metabolic studies. Due to its polarity, low volatility, and poor ionization efficiency, direct analysis is challenging, often necessitating derivatization.[1][2]
This document provides detailed application notes for two primary analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) following silylation and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with charge-reversal derivatization.
Application Note 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Overview
Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. For non-volatile analytes like dicarboxylic acids, a chemical derivatization step is mandatory to convert the polar carboxylic acid groups into more volatile and thermally stable esters or silyl derivatives.[1] Silylation using reagents like N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) is a highly effective method that replaces the acidic protons with trimethylsilyl (TMS) groups.[3][4] This protocol details the quantification of this compound as its TMS derivative using GC-MS.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS quantification of this compound.
Detailed Experimental Protocol
1. Materials and Reagents
-
This compound standard
-
N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or Acetonitrile (Anhydrous, GC grade)
-
Internal Standard (IS) (e.g., a deuterated dicarboxylic acid or a structurally similar compound like suberic acid)
-
Nitrogen gas for drying
-
GC vials with inserts and PTFE-lined caps
2. Standard and Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound and the Internal Standard in a suitable solvent (e.g., methanol or acetonitrile).
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the stock solution into a clean vial.
-
Sample Preparation: If the sample is in a biological matrix, perform a liquid-liquid extraction using an appropriate solvent like ethyl acetate under acidic conditions.[5]
-
Drying: Evaporate the solvent from standards and samples to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.[1]
3. Derivatization Procedure
-
To the dried residue in the GC vial, add 50 µL of anhydrous pyridine (or acetonitrile) and 50 µL of BSTFA (+1% TMCS).
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial in a heating block or oven at 70°C for 60 minutes to ensure complete derivatization.[1]
-
Cool the vial to room temperature before injection.
4. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar nonpolar stationary phase column.[4]
-
Injector: Split/Splitless, operated in splitless mode.
-
Injector Temperature: 280°C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
-
Injection Volume: 1 µL
-
MS Transfer Line Temp: 280°C
-
Ion Source Temp: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: m/z 50-550 for initial method development and peak identification.
-
Selected Ion Monitoring (SIM): For enhanced sensitivity and quantitative analysis. Select characteristic ions for the di-TMS derivative of this compound and the IS.
-
5. Data Analysis
-
Identify the peak for the di-TMS-cis-1,3-cyclohexanedicarboxylic acid derivative based on its retention time and mass spectrum.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
-
Quantify the amount of this compound in the samples using the calibration curve.
Typical Performance Data
| Parameter | Typical Value (for LMW Dicarboxylic Acids) |
| Limit of Detection (LOD) | ≤ 2 ng/m³ (in air samples) |
| Reproducibility (RSD%) | ≤ 10% |
| Linearity (R²) | > 0.99 |
Application Note 2: Quantification by LC-MS/MS
Overview
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity for analyzing compounds in complex matrices. However, dicarboxylic acids often exhibit poor ionization efficiency in common electrospray ionization (ESI) sources.[5] To overcome this, a "charge-reversal" derivatization strategy can be employed. This protocol uses Dimethylaminophenacyl Bromide (DmPABr) to convert the two carboxylic acid groups into positively charged esters. This significantly enhances detection sensitivity in positive ion ESI mode and improves chromatographic retention on reversed-phase columns.[5]
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS quantification using charge-reversal derivatization.
Detailed Experimental Protocol
1. Materials and Reagents
-
This compound standard
-
Dimethylaminophenacyl Bromide (DmPABr)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (LC-MS grade)
-
Ethyl Acetate (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
-
Internal Standard (IS) (e.g., ¹³C-labeled this compound)
2. Sample Preparation (from Biofluids)
-
Protein Precipitation: To 100 µL of sample (e.g., plasma, urine), add 500 µL of ice-cold acetonitrile containing the internal standard. Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.[5]
-
Extraction: Transfer the supernatant to a new tube. Acidify with formic acid. Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate, vortexing, and centrifuging.[5]
-
Drying: Transfer the upper organic layer to a clean vial and evaporate to dryness under a stream of nitrogen.
3. Derivatization Procedure
-
Reconstitute the dried extract in 50 µL of acetonitrile.
-
Add 10 µL of 50 mg/mL DmPABr solution (in acetonitrile).
-
Add 5 µL of DIPEA to catalyze the reaction.[5]
-
Cap the vial, vortex, and heat at 60°C for 30 minutes.
-
Quench the reaction by adding 5 µL of 1% formic acid in water.[5]
-
Centrifuge to pellet any precipitate before transferring the supernatant to an LC vial.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent.
-
Column: C18 column (e.g., Phenomenex Kinetex C18, 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Program:
-
Initial: 5% B
-
0-5 min: Ramp to 95% B
-
5-7 min: Hold at 95% B
-
7.1-9 min: Return to 5% B and equilibrate.
-
-
Injection Volume: 5 µL
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). MRM transitions must be optimized by infusing the derivatized standard. The precursor ion will be the [M+H]⁺ of the di-DmPABr-derivatized analyte. Product ions will result from fragmentation of this precursor.
5. Data Analysis
-
Optimize MRM transitions (precursor ion → product ion) and collision energies for the derivatized analyte and internal standard.
-
Generate a calibration curve by plotting the peak area ratio (analyte/IS) against concentration.
-
Determine the concentration of the analyte in samples from the curve.
Quantitative Data Summary
Specific quantitative data for DmPABr-derivatized this compound is not available in the searched literature. The table below provides a template for the data that should be generated during method validation. The derivatization approach is noted to significantly enhance sensitivity for dicarboxylic acids compared to underivatized methods.[5]
| Parameter | Expected Performance / Validation Target |
| Limit of Quantification (LOQ) | Low ng/mL to pg/mL range |
| Linearity (R²) | ≥ 0.995 |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
| Matrix Effect | To be assessed |
| Stability | To be assessed |
References
- 1. benchchem.com [benchchem.com]
- 2. CA2343985C - Method of analyzing dicarboxylic acids - Google Patents [patents.google.com]
- 3. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
Application Notes and Protocols: Cis-1,3-Cyclohexanedicarboxylic Acid as a Precursor for Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of cis-1,3-cyclohexanedicarboxylic acid as a versatile precursor in the synthesis of pharmaceuticals. The focus is on the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Trandolapril, highlighting the generation of key chiral intermediates derived from the cyclohexane scaffold. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to support research and development in this area.
Introduction
This compound and its derivatives are valuable building blocks in medicinal chemistry, primarily serving as chiral precursors for the synthesis of non-natural amino acids. These unique amino acids can be incorporated into drug molecules to enhance their pharmacological properties, such as potency, selectivity, and metabolic stability. A key application is in the synthesis of ACE inhibitors, a class of drugs widely used to treat hypertension and heart failure. This document details the synthetic pathway from this compound derivatives to the approved drug, Trandolapril.
I. Synthesis of Chiral Intermediates from this compound
A critical step in the utilization of this compound is the generation of enantiomerically pure intermediates. One efficient method is the enzymatic desymmetrization of a meso diester derivative.
Experimental Workflow: Enzymatic Desymmetrization
Caption: Workflow for the synthesis of an optically active monoester.
Experimental Protocol 1: Synthesis of Optically Active Monoethyl cis-(1R,3S)-Cyclohexane-1,3-dicarboxylate
This protocol is adapted from methodologies described in the patent literature for the preparation of chiral precursors for pharmaceuticals.[1]
Step 1: Preparation of cis-1,3-Cyclohexanedicarboxylic Anhydride
-
A mixture of cis- and trans-1,3-cyclohexanedicarboxylic acid (100 g, 0.58 mol) is suspended in acetic anhydride (400 mL).
-
The mixture is heated to reflux for 5 hours, during which the mixture becomes homogeneous.
-
Acetic acid and excess acetic anhydride are removed by distillation.
-
The residue is cooled to room temperature to afford the crude anhydride as a solid.
-
Recrystallization from a mixture of toluene and heptane yields pure cis-1,3-cyclohexanedicarboxylic anhydride.
Step 2: Preparation of Diethyl cis-1,3-cyclohexanedicarboxylate
-
cis-1,3-Cyclohexanedicarboxylic anhydride (50 g, 0.32 mol) is dissolved in toluene (250 mL).
-
Absolute ethanol (150 mL, 2.57 mol) is added to the solution.
-
The mixture is heated to reflux for 4 hours.
-
The solvent and excess ethanol are removed under reduced pressure to yield the crude diethyl ester.
-
The product is purified by vacuum distillation.
Step 3: Lipase-catalyzed Desymmetrization
-
Diethyl cis-1,3-cyclohexanedicarboxylate (20 g, 87.6 mmol) is suspended in a 0.1 M phosphate buffer (pH 7.0, 200 mL).
-
A lipase preparation (e.g., from Pseudomonas sp.) is added to the suspension.
-
The mixture is stirred at room temperature, and the pH is maintained at 7.0 by the controlled addition of 0.5 M NaOH.
-
The reaction is monitored by HPLC until approximately 50% conversion is reached.
-
The reaction mixture is acidified to pH 2-3 with 2 M HCl and extracted with ethyl acetate.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting mixture of the monoester and unreacted diester is separated by column chromatography on silica gel to afford the optically active monoethyl ester.
II. Synthesis of Trandolapril
Trandolapril is an ACE inhibitor synthesized from a key chiral intermediate, (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid, which can be derived from cyclohexane-based precursors.
Experimental Workflow: Synthesis of Trandolapril
Caption: General workflow for the synthesis of Trandolapril.
Experimental Protocol 2: Synthesis of Trandolapril
The following protocol outlines the key steps in the synthesis of Trandolapril, starting from the chiral intermediate (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid.
Step 1: Synthesis of (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid
The synthesis of this key intermediate can be achieved through various routes, often involving the hydrogenation of an indole precursor.
-
A solution of (S)-indoline-2-carboxylic acid (10 g, 61.3 mmol) in glacial acetic acid (200 mL) is hydrogenated at 60 °C in the presence of a platinum(IV) oxide catalyst (1 g).
-
After 24 hours, the catalyst is removed by filtration.
-
The solvent is evaporated to dryness, and the residue is crystallized from ethanol to yield (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid.
Step 2: Peptide Coupling to form Trandolapril
-
To a solution of (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid (5.0 g, 29.5 mmol) in dichloromethane (100 mL), triethylamine (4.1 mL, 29.5 mmol) is added, and the mixture is stirred at room temperature for 30 minutes.
-
A solution of N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine N-carboxyanhydride (8.6 g, 29.5 mmol) in dichloromethane (50 mL) is added dropwise.
-
The reaction mixture is stirred for 3 hours at room temperature.
-
Water (100 mL) is added, and the pH is adjusted to 4.2 with 2N HCl.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to afford Trandolapril.
III. Quantitative Data
The following tables summarize key quantitative data for the synthesis of Trandolapril and its intermediates.
Table 1: Synthesis of Chiral Intermediates
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |
| 1 | cis-1,3-Cyclohexanedicarboxylic Anhydride | cis/trans-1,3-Cyclohexanedicarboxylic Acid | Acetic Anhydride | >90 | >98 (after recrystallization) |
| 2 | Diethyl cis-1,3-cyclohexanedicarboxylate | cis-1,3-Cyclohexanedicarboxylic Anhydride | Ethanol, Toluene | ~95 | >98 (after distillation) |
| 3 | Monoethyl cis-(1R,3S)-cyclohexane-1,3-dicarboxylate | Diethyl cis-1,3-cyclohexanedicarboxylate | Lipase | ~45 | >95 (ee >90%) |
Table 2: Synthesis of Trandolapril
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |
| 1 | (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid | (S)-indoline-2-carboxylic acid | H₂, PtO₂, Acetic Acid | ~85 | >99 (after recrystallization) |
| 2 | Trandolapril | (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid | N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine N-carboxyanhydride | ~70-80 | >99.5 (HPLC) |
Table 3: Spectroscopic Data for Trandolapril
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 7.35-7.15 (m, 5H), 4.20 (q, J=7.1 Hz, 2H), 3.90-3.75 (m, 1H), 3.60-3.45 (m, 1H), 3.40-3.25 (m, 1H), 2.90-2.70 (m, 2H), 2.30-1.20 (m, 13H), 1.25 (t, J=7.1 Hz, 3H), 1.05 (d, J=6.8 Hz, 3H) |
| IR (KBr, cm⁻¹) | 3300, 2930, 1740, 1650, 1450, 1210 |
| MS (ESI) | m/z 431.2 [M+H]⁺ |
IV. Mechanism of Action: Trandolapril and the Renin-Angiotensin-Aldosterone System (RAAS)
Trandolapril is a prodrug that is hydrolyzed in the liver to its active diacid metabolite, trandolaprilat. Trandolaprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE). ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance.
By inhibiting ACE, trandolaprilat prevents the conversion of angiotensin I to angiotensin II. Angiotensin II is a powerful vasoconstrictor and also stimulates the release of aldosterone, which promotes sodium and water retention. The reduction in angiotensin II levels leads to vasodilation (widening of blood vessels) and decreased aldosterone secretion, resulting in lower blood pressure.
Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)
Caption: Inhibition of the RAAS pathway by Trandolaprilat.
Conclusion
This compound is a valuable and versatile starting material for the asymmetric synthesis of complex pharmaceutical agents. The methodologies presented here for the preparation of chiral intermediates and their subsequent conversion to the ACE inhibitor Trandolapril provide a framework for researchers and drug development professionals. The detailed protocols and quantitative data serve as a practical guide for the synthesis and optimization of related pharmaceutical compounds.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of cis-1,3-Cyclohexanedicarboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of cis-1,3-cyclohexanedicarboxylic acid. The primary synthesis route discussed is the catalytic hydrogenation of isophthalic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low Yield of 1,3-Cyclohexanedicarboxylic Acid
Question: My overall yield of 1,3-cyclohexanedicarboxylic acid is significantly lower than expected after the hydrogenation of isophthalic acid. What are the potential causes and solutions?
Answer:
Low yields can stem from several factors related to the catalytic hydrogenation process. Below is a summary of potential causes and corresponding troubleshooting steps.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Catalyst Inactivity or Poisoning | Ensure the 5% Pd/C catalyst is fresh and has been stored properly. Catalyst poisoning can occur from impurities in the starting material or solvent. Consider purifying the isophthalic acid or using a higher grade of solvent. |
| Incomplete Reaction | Verify that the reaction has gone to completion by using an appropriate analytical method (e.g., TLC, LC-MS) to check for the presence of starting material. If the reaction is incomplete, you can try increasing the reaction time, hydrogen pressure, or catalyst loading. |
| Over-hydrogenation (Hydrogenolysis) | While 5% Pd/C is highly selective for the formation of the cyclohexanedicarboxylic acid, using a more aggressive catalyst like 5% Ru/C, especially at elevated temperatures (e.g., 493 K), can lead to the formation of byproducts such as 3-methyl cyclohexane carboxylic acid.[1] If using Ru/C, consider lowering the reaction temperature to around 453 K to reduce hydrogenolysis.[1] |
| Losses During Workup | Ensure complete extraction of the product from the aqueous phase after the reaction. Multiple extractions with a suitable organic solvent (e.g., ethyl acetate) are recommended. Acidify the aqueous layer to a low pH (e.g., pH 1) to ensure the dicarboxylic acid is fully protonated and more soluble in the organic solvent. |
Issue 2: High Proportion of trans-Isomer in the Product Mixture
Question: My final product contains a significant amount of the undesired trans-1,3-cyclohexanedicarboxylic acid. How can I increase the proportion of the cis-isomer?
Answer:
The formation of the trans-isomer is a common issue. The trans-isomer is often the thermodynamically more stable product, and certain conditions can promote its formation.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Isomerization During Reaction | Prolonged reaction times or high temperatures can lead to the isomerization of the desired cis-product to the more stable trans-isomer. Try to use the minimum reaction time necessary for complete conversion of the starting material. Monitor the reaction progress to avoid unnecessarily long reaction times. |
| Isomerization During Workup or Purification | Exposure to strongly acidic or basic conditions, especially at elevated temperatures, can cause epimerization.[2] During workup, avoid excessive heating after acidification. When performing purification by recrystallization, use neutral solvents if possible. |
| Sub-optimal Hydrogenation Conditions | The stereoselectivity of catalytic hydrogenation can be influenced by the solvent and other reaction parameters.[3] While specific conditions for maximizing the cis-1,3-isomer are not extensively documented, it is advisable to start with milder conditions (lower temperature and pressure) and gradually increase them as needed to achieve full conversion. |
| Inefficient Separation of Isomers | If a mixture of isomers is obtained, the cis-isomer can be selectively isolated. A common method is to convert the mixture into the cyclic anhydride, as the cis-isomer readily forms the anhydride while the trans-isomer does not. This can be achieved by heating the mixture with acetic anhydride. The resulting cis-anhydride can then be purified by recrystallization and subsequently hydrolyzed back to the pure cis-dicarboxylic acid. |
Issue 3: Difficulty in Product Crystallization
Question: I am having trouble crystallizing the final product. It either remains an oil or the yield from crystallization is very low. What can I do?
Answer:
Crystallization can be a challenging step. The following are common troubleshooting tips for inducing crystallization and improving yield.[4][5]
Troubleshooting Crystallization:
| Problem | Suggested Solution |
| Product Oiling Out | This often happens when the solution is supersaturated or cools too quickly. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. An insulating atmosphere around the flask can help slow the cooling rate.[4] |
| No Crystals Form | The solution may be too dilute. Try evaporating some of the solvent to increase the concentration. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. If you have a small amount of pure solid, "seed" the solution with a crystal to provide a nucleation site.[5] |
| Low Crystallization Yield | A significant amount of the product may still be dissolved in the mother liquor.[4] Cool the solution in an ice bath to further decrease the solubility of the product. If the mother liquor is concentrated, a second crop of crystals may be obtained. Ensure that the minimum amount of hot solvent was used to dissolve the crude product initially. |
| Presence of Impurities | Impurities can inhibit crystal formation. If the product is oily due to impurities, consider a preliminary purification step, such as passing a solution of the product through a short plug of silica gel, before attempting crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A widely used method is the catalytic hydrogenation of isophthalic acid. This method is advantageous as it starts from a readily available aromatic precursor. Using a 5% Palladium on carbon (Pd/C) catalyst has been shown to be highly selective for the hydrogenation of the aromatic ring, yielding 1,3-cyclohexanedicarboxylic acid with 100% conversion of the isophthalic acid.[1]
Q2: How can I separate the cis and trans isomers of 1,3-cyclohexanedicarboxylic acid?
A2: A practical method for separating the isomers is based on the differential ability of the cis and trans isomers to form a cyclic anhydride. By heating a mixture of the isomers with acetic anhydride, the cis-isomer is converted to cis-1,3-cyclohexanedicarboxylic anhydride. The trans-isomer does not react under these conditions. The cis-anhydride can then be purified by recrystallization, for example, from a toluene/heptane solvent system. Following purification, the anhydride can be hydrolyzed back to the pure cis-dicarboxylic acid.
Q3: What analytical techniques are suitable for determining the cis/trans isomer ratio?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the cis/trans isomer ratio. The proton and carbon chemical shifts and coupling constants will differ for the two isomers due to their different spatial arrangements. For chiral separations, such as determining the enantiomeric excess of optically active derivatives, chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) are the methods of choice.
Q4: Can other catalysts be used for the hydrogenation of isophthalic acid?
A4: Yes, other catalysts can be used, but they may offer different selectivities. For instance, 5% Ruthenium on carbon (Ru/C) is also an active catalyst for this hydrogenation. However, it is more prone to causing over-hydrogenation (hydrogenolysis) of the carboxylic acid groups, especially at higher temperatures, which would lead to a decrease in the yield of the desired product.[1]
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Isophthalic Acid
This protocol describes a general procedure for the hydrogenation of isophthalic acid to 1,3-cyclohexanedicarboxylic acid. Optimization of temperature and pressure may be required to maximize the yield of the cis-isomer.
Materials:
-
Isophthalic acid
-
5% Palladium on carbon (Pd/C) catalyst
-
Solvent (e.g., water or a polar organic solvent like 1,4-dioxane)
-
Hydrogen gas
-
High-pressure reactor (autoclave)
Procedure:
-
Charge the high-pressure reactor with isophthalic acid and the chosen solvent. A typical concentration of the phthalic acid can range from 1 to 20 weight percent.[6]
-
Add the 5% Pd/C catalyst. The catalyst loading is typically between 1% and 5% by weight relative to the substrate.[6]
-
Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 600-700 psig).[7]
-
Heat the reactor to the target temperature (e.g., 100-150°C) with vigorous stirring.
-
Maintain the reaction under these conditions for a set time (e.g., 3-6 hours), monitoring hydrogen uptake.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
If water is used as the solvent, acidify the filtrate with concentrated HCl to pH 1.
-
Extract the aqueous solution multiple times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product as a mixture of cis and trans isomers.
Protocol 2: Purification of this compound via Anhydride Formation
This protocol is for the separation of the cis-isomer from a cis/trans mixture.
Materials:
-
Mixture of cis- and trans-1,3-cyclohexanedicarboxylic acid
-
Acetic anhydride
-
Toluene
-
Heptane
Procedure:
-
In a round-bottom flask, create a slurry of the isomeric mixture of 1,3-cyclohexanedicarboxylic acid in acetic anhydride.
-
Heat the mixture to reflux and maintain for approximately 5 hours, during which the mixture should become homogeneous.
-
After reflux, equip the flask for distillation and remove the excess acetic anhydride and acetic acid by heating.
-
Cool the residue to room temperature, which should result in a solid mass of the crude cis-1,3-cyclohexanedicarboxylic anhydride.
-
Recrystallize the crude anhydride from hot toluene, followed by the addition of heptane and cooling, to obtain the purified cis-anhydride.
-
To obtain the pure cis-acid, hydrolyze the purified anhydride by heating it with water.
-
After hydrolysis, cool the solution to crystallize the pure this compound, which can be collected by filtration.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
- 1. asianpubs.org [asianpubs.org]
- 2. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. WO2000078701A1 - Hydrogenation of phthalic acids - Google Patents [patents.google.com]
- 7. JP2003512917A - Hydrogenation of phthalic acid - Google Patents [patents.google.com]
Technical Support Center: Challenges in the Separation of Cis and Trans Isomers of 1,3-Cyclohexanedicarboxylic Acid
Welcome to the technical support center for the separation of cis- and trans-1,3-cyclohexanedicarboxylic acid isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating the cis and trans isomers of 1,3-cyclohexanedicarboxylic acid?
A1: The main challenges stem from the similar physical and chemical properties of the two isomers. Both have the same molecular weight and chemical formula, leading to overlapping physical characteristics such as polarity and boiling points, which makes separation by common techniques like distillation difficult. The key to successful separation lies in exploiting the subtle differences in their three-dimensional structures, which influence their solubility and interaction with stationary phases in chromatography.
Q2: Which separation techniques are most effective for these isomers?
A2: The most effective techniques depend on the scale and desired purity of the separation.
-
For small-scale and analytical purposes: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) after derivatization are powerful methods due to their high resolving power.
-
For larger-scale preparative separation: Fractional crystallization is often the most practical and cost-effective method, leveraging the differences in solubility and crystal lattice packing between the cis and trans isomers.
Q3: How can I confirm the identity and purity of the separated isomers?
A3: A combination of spectroscopic and physical methods is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for distinguishing between the cis and trans isomers based on the chemical shifts and coupling constants of the protons and carbons in the cyclohexane ring.
-
Infrared (IR) Spectroscopy: While the spectra can be similar, differences in the fingerprint region and the O-H stretching band can provide confirmatory evidence.
-
Melting Point Analysis: Pure isomers typically have sharp and distinct melting points. A broad melting point range often indicates a mixture of isomers or the presence of impurities.
Troubleshooting Guides
This section provides solutions to common issues encountered during the separation of cis- and trans-1,3-cyclohexanedicarboxylic acid.
Fractional Crystallization
Issue 1: No crystals form upon cooling the solution.
-
Possible Cause: The solution may be too dilute (too much solvent was used), or the cooling process is too rapid, preventing nucleation.
-
Recommended Solution:
-
Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid.
-
Add a seed crystal of the desired pure isomer if available.
-
If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool slowly again.
-
Ensure a slow cooling process. Allow the flask to cool to room temperature undisturbed before moving it to an ice bath.
-
Issue 2: The resulting solid is an oil or a sticky mass, not crystalline.
-
Possible Cause: The compound may be "oiling out" of the solution. This can happen if the solution is too concentrated or if the cooling is too rapid, causing the solute to come out of solution at a temperature above its melting point. The presence of significant impurities can also lower the melting point and lead to oiling.
-
Recommended Solution:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional solvent to slightly dilute the solution.
-
Allow the solution to cool more slowly to encourage crystal formation.
-
If impurities are suspected, consider a preliminary purification step like a charcoal treatment of the hot solution before crystallization.
-
Issue 3: The separation is inefficient, and the crystals are still a mixture of isomers.
-
Possible Cause: The solubility difference between the cis and trans isomers in the chosen solvent may not be significant enough for a clean separation in a single step.
-
Recommended Solution:
-
Perform multiple recrystallization steps. Each step will enrich the crystals with the less soluble isomer.
-
Experiment with different solvent systems. A mixture of solvents can sometimes provide better selectivity for one isomer over the other.
-
Ensure that the cooling process is very slow to allow for the selective crystallization of the less soluble isomer.
-
High-Performance Liquid Chromatography (HPLC)
Issue 1: The peaks for the cis and trans isomers are co-eluting or have poor resolution.
-
Possible Cause: The mobile phase composition or the stationary phase is not optimal for separating these structurally similar compounds.
-
Recommended Solution:
-
Optimize the Mobile Phase:
-
Adjust the solvent strength by changing the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase.
-
If using one organic modifier, try switching to the other, as they offer different selectivities.
-
Adjust the pH of the aqueous phase with a buffer (e.g., phosphate or acetate buffer). Since the analytes are dicarboxylic acids, pH will significantly affect their retention.
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different chemistry. For geometric isomers, a phenyl- or cholesterol-based stationary phase can offer better shape selectivity compared to a standard C18 column.
-
Adjust the Temperature: Lowering the column temperature can sometimes increase the resolution between isomers.
-
Issue 2: The peaks are tailing.
-
Possible Cause: Peak tailing for acidic compounds can be caused by strong interactions with the silica support of the stationary phase. It can also result from column overload or a mismatch between the sample solvent and the mobile phase.
-
Recommended Solution:
-
Modify the Mobile Phase: Add a small amount of an acidic modifier, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase to suppress the ionization of the carboxylic acid groups and reduce their interaction with the stationary phase.
-
Check Sample Concentration: Dilute the sample to ensure you are not overloading the column.
-
Solvent Mismatch: Dissolve the sample in the mobile phase whenever possible.
-
Data Presentation
The following tables summarize key quantitative data for the cis and trans isomers of 1,3-cyclohexanedicarboxylic acid. Please note that exact values can vary depending on the experimental conditions and the purity of the sample.
Table 1: Physical and Spectroscopic Properties of 1,3-Cyclohexanedicarboxylic Acid Isomers
| Property | cis-Isomer | trans-Isomer |
| Melting Point (°C) | ~132-141 (for cis/trans mixture)[1] | ~132-141 (for cis/trans mixture)[1] |
| Solubility | Generally more soluble in polar solvents than the trans isomer.[1] | Generally less soluble in polar solvents than the cis isomer.[1] |
| ¹H NMR (ppm) | Chemical shifts are influenced by the spatial orientation of the carboxylic acid groups. | Protons will exhibit different chemical shifts and coupling constants compared to the cis isomer due to different magnetic environments. |
| ¹³C NMR (ppm) | Distinct chemical shifts for the carbons of the cyclohexane ring and the carboxyl groups. | Carbons will have different chemical shifts compared to the cis isomer. |
| IR Spectroscopy (cm⁻¹) | The O-H stretching band may be broader due to the potential for intramolecular hydrogen bonding. | The O-H stretching band is typically sharper as intramolecular hydrogen bonding is less likely. |
Experimental Protocols
Protocol 1: Separation by Fractional Crystallization (Generalized)
This protocol is a general guideline for separating the isomers based on their differential solubility. The trans isomer is generally less soluble in polar solvents and is expected to crystallize first.
Materials:
-
Mixture of cis- and trans-1,3-cyclohexanedicarboxylic acid
-
Deionized water (or another suitable solvent like ethanol or acetone)
-
Erlenmeyer flask
-
Heating plate with magnetic stirring
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the mixture of isomers and a minimal amount of deionized water. Heat the mixture to boiling while stirring to dissolve the solid completely. If the solid does not dissolve, add small portions of hot water until a clear solution is obtained.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. The less soluble trans isomer should begin to crystallize.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the trans isomer.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold deionized water.
-
Drying: Dry the collected crystals.
-
Analysis: Analyze the purity of the crystals and the filtrate (which is enriched in the cis isomer) by melting point, HPLC, or NMR.
-
Recrystallization: For higher purity, the collected crystals can be recrystallized using the same procedure. The cis isomer can be recovered from the filtrate by evaporating the solvent.
Protocol 2: HPLC Analysis (Method Development Guide)
This protocol provides a starting point for developing an HPLC method for the separation of the isomers.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Sample of the isomer mixture dissolved in the mobile phase
Procedure:
-
Initial Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
-
Gradient Elution: Start with a gradient elution to determine the approximate retention times of the isomers. For example, a linear gradient from 10% to 90% Acetonitrile over 20 minutes.
-
Method Optimization:
-
Based on the results of the gradient run, develop an isocratic method by adjusting the percentage of acetonitrile to achieve a good resolution between the two peaks with reasonable retention times.
-
If resolution is still poor, try replacing acetonitrile with methanol.
-
If peak shape is poor, adjust the pH of the aqueous phase using a buffer.
-
For improved selectivity, consider using a phenyl or cholesterol-based column.
-
Protocol 3: GC-MS Analysis via Derivatization with BSTFA
Since the dicarboxylic acids are not volatile enough for direct GC analysis, derivatization is necessary. This protocol describes the conversion to their trimethylsilyl (TMS) esters.
Materials:
-
Sample containing the isomers
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Anhydrous pyridine (or another suitable solvent like acetonitrile)
-
Reaction vials with PTFE-lined caps
-
Heating block
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. If it is in an aqueous solution, evaporate the water under a stream of nitrogen.
-
Derivatization:
-
Weigh 1-5 mg of the dried sample into a reaction vial.
-
Add 200 µL of anhydrous pyridine to dissolve the sample.
-
Add 100 µL of BSTFA (+1% TMCS).
-
Tightly cap the vial and heat at 70 °C for 1 hour.
-
-
GC-MS Analysis:
-
Cool the vial to room temperature.
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Example GC Conditions:
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at 1 mL/min
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
-
Example MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Mass Range: m/z 50-500
-
-
Visualizations
Caption: General workflow for the separation of cis and trans isomers.
Caption: Troubleshooting logic for fractional crystallization issues.
References
identifying and removing common impurities in cis-1,3-cyclohexanedicarboxylic acid
Welcome to the technical support center for cis-1,3-cyclohexanedicarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and removing common impurities encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available or synthetically prepared this compound?
A1: The most prevalent impurities depend on the synthetic route used. For this compound, which is commonly produced via the hydrogenation of isophthalic acid, the following impurities are frequently observed:
-
Trans-1,3-cyclohexanedicarboxylic acid: This is the geometric isomer of the desired cis-compound and is often the most common impurity.
-
Unreacted Isophthalic Acid: Incomplete hydrogenation can leave residual starting material.
-
Hydrogenation Byproducts: Over-reduction or side reactions during hydrogenation can lead to the formation of other species, including:
-
1,3-Dimethyl cyclohexane
-
Cyclohexane carboxylic acid
-
Cyclohexyl methanol
-
3-Methyl cyclohexane carboxylic acid
-
Q2: How can I identify the presence of these impurities in my sample?
A2: Several analytical techniques can be employed to identify and quantify impurities in your this compound sample. The most common and effective methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q3: What methods can be used to remove these impurities?
A3: The primary methods for purifying this compound are recrystallization and fractional crystallization. The choice of method and solvent system will depend on the specific impurities present and their relative concentrations.
Troubleshooting Guides
Impurity Identification
Issue: I suspect my sample of this compound is impure, but I'm unsure how to confirm this.
Solution: Utilize the following analytical methods for impurity profiling.
Caption: Workflow for identifying impurities in this compound.
Experimental Protocol: HPLC Analysis
| Parameter | Recommended Starting Conditions |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol). Start with a ratio of 95:5 (aqueous:organic) and adjust as needed. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 30 °C |
Troubleshooting HPLC Analysis:
-
Poor Separation of Cis and Trans Isomers:
-
Adjust Mobile Phase Composition: Gradually increase the percentage of the organic modifier to decrease retention times or decrease it to increase retention and potentially improve resolution.
-
Change pH of the Aqueous Phase: The ionization state of the carboxylic acids can significantly affect their retention. Adjusting the pH of the aqueous buffer can alter the selectivity between the isomers.
-
Lower the Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, although it will increase the analysis time.
-
-
No Peaks Detected:
-
Check Detector Wavelength: Ensure the UV detector is set to a wavelength where the analytes have sufficient absorbance (around 210 nm for carboxylic acids).
-
Sample Concentration: The sample may be too dilute. Prepare a more concentrated solution.
-
Experimental Protocol: GC-MS Analysis
Direct analysis of dicarboxylic acids by GC-MS is challenging due to their low volatility. Therefore, a derivatization step to convert the carboxylic acids into more volatile esters (e.g., methyl or silyl esters) is necessary.
Caption: General workflow for GC-MS analysis of dicarboxylic acids.
| Parameter | Recommended Conditions |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |
| Reaction Conditions | Heat the sample with the derivatizing agent at 70-80°C for 30-60 minutes. |
| GC Column | A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is a good starting point. |
| Injection Temperature | 250 °C |
| Oven Program | Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C. |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min). |
| MS Detector | Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 50-500. |
Troubleshooting GC-MS Analysis:
-
Incomplete Derivatization:
-
Increase Reaction Time or Temperature: Ensure the derivatization reaction goes to completion.
-
Use Fresh Reagents: Derivatizing agents can be sensitive to moisture. Use fresh, high-quality reagents.
-
-
Poor Peak Shape:
-
Check for Active Sites in the GC System: Active sites in the injector liner or column can cause peak tailing for polar analytes. Use a deactivated liner and ensure the column is in good condition.
-
Experimental Protocol: NMR Spectroscopy
NMR spectroscopy is a powerful tool for isomer identification and quantification without the need for derivatization.
| Parameter | Recommended Conditions |
| Solvent | Deuterated methanol (CD₃OD) or Deuterated chloroform (CDCl₃) |
| Techniques | ¹H NMR and ¹³C NMR |
Expected Observations:
-
¹H NMR: The chemical shifts and coupling constants of the protons on the cyclohexane ring will differ between the cis and trans isomers due to their different spatial orientations. The cis isomer generally exhibits a more complex spectrum due to lower symmetry.
-
¹³C NMR: The number of unique carbon signals will reflect the symmetry of the molecule. The trans isomer, having higher symmetry, will show fewer signals than the less symmetric cis isomer.
Impurity Removal
Issue: My analytical results confirm the presence of impurities. How can I purify my this compound?
Solution: Recrystallization is the most common and effective method for purifying solid organic compounds.
Experimental Protocol: Recrystallization
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
| Solvent | Solubility of Dicarboxylic Acids | Comments |
| Water | Generally good solubility at high temperatures, lower at room temperature. | A good starting point for recrystallization. The high polarity of water is well-suited for the polar carboxylic acid groups. |
| Acetone | Good solubility for many organic acids. | Can be used alone or in a mixed solvent system. |
| Ethanol/Water | A versatile mixed solvent system. | The ratio can be adjusted to achieve optimal solubility characteristics. |
| Acetone/Petroleum Ether | Another useful mixed solvent system. | Acetone dissolves the acid, and the addition of petroleum ether as an anti-solvent induces crystallization. |
-
Dissolution: In a flask, add a minimal amount of the chosen hot solvent to your crude this compound until it is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly to remove all traces of solvent.
Troubleshooting Recrystallization:
-
No Crystals Form Upon Cooling:
-
Solution is too dilute: Gently heat the solution to evaporate some of the solvent and increase the concentration.
-
Induce Crystallization: Scratch the inside of the flask with a glass rod at the meniscus or add a seed crystal of pure this compound.
-
-
Oiling Out: The compound is coming out of solution as a liquid instead of a solid.
-
Reheat the solution to dissolve the oil.
-
Add more of the "good" solvent (the one in which the compound is more soluble) to prevent premature precipitation.
-
Cool the solution more slowly.
-
-
Low Recovery:
-
Too much solvent was used: Concentrate the mother liquor (the solution remaining after filtration) and cool it again to obtain a second crop of crystals.
-
The compound is too soluble in the chosen solvent at low temperatures: Try a different solvent or a mixed solvent system.
-
By following these guidelines and protocols, researchers can effectively identify and remove common impurities in this compound, ensuring the high purity required for downstream applications in research and drug development.
improving the stereoselectivity of cis-1,3-cyclohexanedicarboxylic acid synthesis
Technical Support Center: Synthesis of cis-1,3-Cyclohexanedicarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in .
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low Yield of the cis-Isomer in the Final Product
Question: My synthesis has resulted in a low yield of the desired this compound, with a significant amount of the trans-isomer present. How can I improve the cis-selectivity?
Answer:
A low yield of the cis-isomer is a common challenge, often stemming from the initial synthetic route or isomerization during the reaction. Here are several strategies to enhance the formation of the cis-isomer:
-
Starting Material Selection: The choice of starting material and reaction pathway is critical for establishing the desired stereochemistry.
-
Diels-Alder Reaction: A robust method to ensure cis stereochemistry is to start with a Diels-Alder reaction, which forms a cis-locked cyclic precursor. For example, the reaction of 1,3-butadiene with a suitable dienophile can be followed by hydrogenation. While many examples focus on the 1,2-dicarboxylic acid, the principle can be adapted.
-
cis/trans Mixture Conversion: If you are starting with a mixture of cis- and trans-1,3-cyclohexanedicarboxylic acid, you can selectively convert the cis-isomer to its anhydride.[1] The trans-isomer will not form a cyclic anhydride under the same conditions. This allows for separation, after which the cis-anhydride can be hydrolyzed back to the pure cis-diacid.
-
-
Reaction Conditions:
-
Temperature Control: For reactions that may have an equilibrium between cis and trans isomers, careful temperature control is crucial. High temperatures can sometimes favor the thermodynamically more stable trans-isomer.
-
Catalyst Selection: In hydrogenation reactions of aromatic precursors (e.g., m-hydroxybenzoic acid), the choice of catalyst and solvent can influence the stereochemical outcome.
-
-
Purification Strategy:
-
Recrystallization: The cis and trans isomers often have different solubilities, allowing for separation by fractional crystallization. Experiment with different solvent systems to optimize the separation.
-
Anhydride Formation: As mentioned, converting the cis-isomer to its anhydride is an effective purification method. The anhydride can be isolated and then hydrolyzed to yield the pure cis-diacid.[1]
-
Issue 2: Difficulty in Separating cis and trans Isomers
Question: I have a mixture of cis and trans-1,3-cyclohexanedicarboxylic acid and am struggling to separate them effectively. What are the best methods for purification?
Answer:
Separating diastereomers like the cis and trans isomers of 1,3-cyclohexanedicarboxylic acid can be challenging. Here are some recommended approaches:
-
Fractional Crystallization: This is a common method for separating diastereomers. The success of this technique depends heavily on the choice of solvent and the difference in solubility between the two isomers.
-
Solvent Screening: Systematically test a range of solvents with varying polarities.
-
Controlled Cooling: Slow cooling rates during crystallization tend to yield purer crystals.
-
-
Selective Anhydride Formation: This is a highly effective chemical method for separation.
-
Heat the mixture of cis and trans diacids with a dehydrating agent like acetic anhydride.[1]
-
Only the cis-isomer will form the cyclic cis-1,3-cyclohexanedicarboxylic anhydride.
-
The anhydride can be separated from the unreacted trans-diacid by distillation or crystallization.
-
Hydrolyze the purified anhydride to obtain the pure cis-diacid.
-
-
Chromatography: While potentially less scalable, column chromatography can be an effective method for separating small quantities of the isomers. The choice of stationary and mobile phases will need to be optimized.
Issue 3: Poor Enantioselectivity in Asymmetric Synthesis
Question: I am attempting an enzymatic resolution to obtain a single enantiomer of this compound, but the enantiomeric excess (ee) is low. How can I improve this?
Answer:
Enzymatic desymmetrization of a mesocis-diester is an excellent method for obtaining high enantiopurity.[1][2] If you are experiencing low ee, consider the following factors:
-
Enzyme Selection: The choice of lipase is critical. Different lipases will exhibit different enantioselectivities for the same substrate. It is advisable to screen a variety of commercially available lipases to find the optimal one for your specific diester.[1]
-
Substrate (Diester) Modification: The steric and electronic properties of the ester groups can significantly impact the enzyme's selectivity.
-
Vary the alcohol used to form the diester (e.g., dimethyl, diethyl, dibutyl ester). A judicious choice of ester substituents can lead to high ee.[2]
-
-
Reaction Conditions:
-
pH: Lipase activity and selectivity are highly pH-dependent. Buffer the aqueous reaction medium and optimize the pH.
-
Temperature: Temperature affects both the reaction rate and the enzyme's stability and selectivity. Perform the reaction at the optimal temperature for the chosen lipase.
-
Solvent: While the hydrolysis is an aqueous reaction, the presence of a co-solvent can sometimes influence the outcome.
-
-
Reaction Time: Monitor the reaction progress over time. Allowing the reaction to proceed too far can sometimes lead to a decrease in the enantiomeric excess of the product due to the reversibility of the enzymatic reaction or hydrolysis of the desired monoester.
Frequently Asked Questions (FAQs)
Q1: What is a reliable method to synthesize this compound with high stereoselectivity?
A1: A highly effective and stereoselective method involves the formation of the cis-anhydride from a mixture of cis and trans isomers, followed by esterification and enzymatic desymmetrization. This multi-step process can yield optically active this compound monoesters with high enantiomeric excess.[1][2]
Q2: How can I confirm the stereochemistry of my product?
A2: The stereochemistry can be confirmed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra of the cis and trans isomers will show distinct differences in chemical shifts and coupling constants, particularly for the protons on the cyclohexane ring.
-
X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides unambiguous proof of the relative stereochemistry.
-
Melting Point: The cis and trans isomers have different melting points, which can be compared to literature values.
Q3: Are there any known side reactions to be aware of during the synthesis?
A3: Yes, depending on the synthetic route, side reactions can occur. For instance, when using unsaturated precursors, intramolecular cyclization to form lactones can be a competing reaction, especially under acidic conditions.[3] Dehydration of the diacid at high temperatures can also lead to anhydride formation, which may or may not be the desired outcome.
Quantitative Data Summary
The following tables summarize quantitative data from relevant studies to provide a benchmark for expected outcomes.
Table 1: Enzymatic Resolution for Enantiomerically Pure this compound Monoester
| Starting Material | Enzyme | Product | Yield | Enantiomeric Excess (ee) | Reference |
| This compound diester | Lipase | Optically active this compound monoester | >80% (overall) | >94% | [2] |
| This compound diester | Lipase | Optically active this compound monoester | Not specified | >90% | [1] |
Table 2: Hydrogenation of cis-Unsaturated Precursors
| Starting Material | Catalyst | Product | Yield | Reference |
| Diethyl cis-Δ4-tetrahydrophthalate | Adams platinum oxide | Diethyl cis-hexahydrophthalate | 94-96% | [4] |
| cis-4-Cyclohexene-1,2-dicarboxylic anhydride | Silica supported nickel | cis-Cyclohexane-1,2-dicarboxylic anhydride | Not specified | [5] |
Experimental Protocols
Protocol 1: Preparation of cis-1,3-Cyclohexanedicarboxylic Anhydride from a cis/trans Mixture [1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, slurry 20 g of 1,3-cyclohexanedicarboxylic acid (mixture of cis and trans isomers) in 80 mL of acetic anhydride.
-
Reflux: Heat the mixture to reflux. The mixture should become homogeneous. Continue refluxing for 5 hours.
-
Distillation: Attach a distillation head and remove the volatile components by distillation, increasing the pot temperature to 200 °C.
-
Cooling and Crystallization: Once no more distillate is collected, cool the residue to room temperature. A solid mass of the crude anhydride should form.
-
Recrystallization: Recrystallize the crude product from a hot mixture of toluene (40 mL) and heptane (40 mL) by cooling to 4 °C to obtain the purified cis-1,3-cyclohexanedicarboxylic anhydride.
Protocol 2: Enzymatic Desymmetrization of Diethyl cis-1,3-Cyclohexanedicarboxylate (Based on principles from[1])
-
Esterification: Convert the purified cis-1,3-cyclohexanedicarboxylic anhydride to the diethyl ester. A typical method involves reacting the anhydride (e.g., 50 mmol) with triethyl orthoformate (1.5 equiv) and ethanol in the presence of a catalytic amount of p-toluenesulfonic acid (0.05 equiv) at 60 °C overnight.
-
Enzymatic Hydrolysis:
-
Prepare an aqueous buffer solution at the optimal pH for the chosen lipase.
-
Disperse the diethyl cis-1,3-cyclohexanedicarboxylate in the buffer.
-
Add the lipase (the amount may need to be optimized, but the reaction is generally run to a specific conversion).
-
Stir the mixture at a controlled temperature until the desired level of conversion (typically close to 50%) is reached to maximize the yield and ee of the monoester.
-
-
Workup and Purification:
-
Stop the reaction (e.g., by filtering off the immobilized enzyme or by pH adjustment).
-
Extract the reaction mixture with an appropriate organic solvent.
-
Separate the resulting monoester from the unreacted diester using techniques such as extraction or chromatography.
-
Visualizations
Diagram 1: Workflow for Selective Synthesis of this compound
Caption: Workflow for separating cis and trans isomers.
Diagram 2: Troubleshooting Logic for Low cis-Isomer Yield
References
- 1. US6210956B1 - Optically active this compound monoesters with high enantiomeric purity and process for their preparation - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. cis,cis-Muconic acid isomerization and catalytic conversion to biobased cyclic-C6-1,4-diacid monomers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US2794811A - Production of cis-cyclohexane-1, 2-dicarboxylic anhydride - Google Patents [patents.google.com]
troubleshooting low yields in the synthesis of cyclohexanediones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of cyclohexanediones, with a focus on addressing issues related to low yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing different cyclohexanedione isomers?
A1: The primary synthesis routes vary depending on the desired isomer:
-
1,2-Cyclohexanedione: The most traditional and widely cited method is the oxidation of cyclohexanone using selenium dioxide.[1][2] Alternative methods include multi-step syntheses involving intermediates like 2-nitratocyclohexanone to avoid toxic heavy metals.[2]
-
1,3-Cyclohexanedione: Common syntheses include the hydrogenation of resorcinol using catalysts like Palladium on carbon (Pd/C).[3] Another approach involves the cyclization of adipic acid or its esters.[4]
-
1,4-Cyclohexanedione: A frequent method is the self-condensation of diethyl succinate, followed by hydrolysis and decarboxylation.[5][6]
Q2: What are the main safety concerns when working with selenium dioxide for 1,2-cyclohexanedione synthesis?
A2: Selenium dioxide is a toxic and corrosive substance.[1] Key safety precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoiding inhalation of dust or vapor.
-
Preventing contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water and seek medical attention.[1]
Q3: My 1,3-cyclohexanedione product seems unstable and deteriorates over time. How can I properly store it?
A3: 1,3-Cyclohexanedione is known to be unstable and can deteriorate upon exposure to air.[3] It also has a tendency to undergo self-condensation at high temperatures in the presence of catalysts.[3] For storage, it is recommended to keep it under an inert atmosphere.[3]
Troubleshooting Guides for Low Yields
This section addresses specific issues that may lead to low yields during the synthesis of cyclohexanediones.
Issue 1: Low or No Product Yield in 1,2-Cyclohexanedione Synthesis (Selenium Dioxide Oxidation)
Question: My reaction for 1,2-cyclohexanedione using selenium dioxide oxidation of cyclohexanone has resulted in a very low yield, or I have failed to isolate any desired product. What are the potential causes and how can I improve the yield?
Answer: Low yields in this synthesis can stem from several factors related to reagent quality, reaction conditions, and workup procedures. Below is a systematic guide to troubleshooting this issue.
Troubleshooting Decision Tree for Low Yield
Caption: Troubleshooting workflow for low yield in 1,2-cyclohexanedione synthesis.
| Problem Area | Potential Cause | Suggested Solution | Rationale |
| Reagent Quality | Impurities in cyclohexanone | Ensure the cyclohexanone is of high purity. If necessary, distill it before use. | Impurities can lead to side reactions, consuming starting material and reducing the yield.[7] |
| Reduced activity of selenium dioxide | Use a fresh or recently opened bottle of selenium dioxide. Ensure it is stored in a cool, dry place. | Old or improperly stored selenium dioxide may have diminished activity, leading to an incomplete reaction.[7] | |
| Reaction Conditions | Incorrect reaction temperature | Maintain the reaction temperature within the optimal range of 70-80°C.[1][7] | The oxidation of cyclohexanone with selenium dioxide is temperature-sensitive. Low temperatures result in a slow, incomplete reaction, while excessively high temperatures can promote side product formation and decomposition.[7] |
| Rapid addition of selenium dioxide | Add the selenium dioxide solution dropwise over a prolonged period (e.g., 2-3 hours).[1][7] | The reaction is exothermic, and rapid addition can make it too vigorous, leading to a decrease in yield.[7][8] | |
| Insufficient reaction time | Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically refluxed for a specific period (e.g., 2 hours) after the addition of selenium dioxide is complete.[1][7] | Incomplete conversion of the starting material will naturally result in a lower yield. | |
| Inadequate stirring | Ensure vigorous and constant stirring throughout the reaction. | Inefficient mixing can lead to localized overheating and incomplete reaction of the starting material.[1] | |
| Workup and Purification | Incomplete extraction of the product | 1,2-Cyclohexanedione is soluble in organic solvents like ethanol and ether but insoluble in water. Perform multiple extractions with a suitable organic solvent to maximize recovery.[7] | The product may not be fully extracted from the reaction mixture during the workup, leading to significant loss. |
| Product loss during distillation | Perform vacuum distillation carefully, ensuring a stable vacuum and gradual heating. | The product can be lost during vacuum distillation if the vacuum is too high or the heating is too rapid.[7] |
Issue 2: Low Yield in Substituted Cyclohexanedione Synthesis (e.g., Robinson Annulation)
Question: My Robinson annulation reaction to produce a substituted cyclohexanedione is resulting in a very low yield. What are the common pitfalls?
Answer: Low yields in Robinson annulation are often due to issues with the Michael acceptor, suboptimal reaction conditions, or side reactions.
| Problem Area | Potential Cause | Suggested Solution | Rationale |
| Michael Acceptor | Polymerization of the Michael acceptor (e.g., methyl vinyl ketone - MVK) | Use a more stable precursor to the α,β-unsaturated ketone, such as in the Wichterle reaction which uses 1,3-dichloro-cis-2-butene.[9] Alternatively, preparing a Mannich base of the Michael acceptor can mitigate this issue. | α,β-unsaturated ketones like MVK are prone to polymerization under basic conditions, which is a frequent cause of low yields.[9] |
| Reaction Conditions | Suboptimal base or solvent | Experiment with different base and solvent combinations. Common bases include hydroxides (NaOH, KOH) and alkoxides (NaOMe, NaOEt). Aprotic solvents like DMF and DMSO are often preferred.[9] | The choice of base and solvent is crucial for efficient enolate formation and the subsequent reaction steps.[9] |
| Inactive base | Use a fresh, properly stored base. | The base may have lost its activity due to improper storage or handling (e.g., NaOH absorbing atmospheric water).[9] | |
| Side Reactions | Retro-Michael reaction | Running the reaction at a lower temperature can help to minimize the retro-Michael reaction.[9] | The initial Michael adduct can revert to starting materials, especially at elevated temperatures, leading to a loss of the intermediate product.[9] |
| Self-condensation of the ketone | Use a strong, non-nucleophilic base and add it slowly to a solution of the ketone at a low temperature to control the concentration of the ketone enolate.[9] | The starting ketone can undergo self-condensation, especially if it is highly enolizable.[9] |
Experimental Protocols
Protocol 1: Synthesis of 1,2-Cyclohexanedione via Selenium Dioxide Oxidation
This protocol is adapted from established procedures for the laboratory synthesis of 1,2-cyclohexanedione.[1][2]
Materials:
-
Cyclohexanone
-
Selenium dioxide (or selenious acid)
-
Dioxane
-
Water
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a stirrer and a dropping funnel, place the cyclohexanone.
-
Reagent Preparation: Prepare a solution of selenium dioxide (or selenious acid) in a mixture of dioxane and water.
-
Addition of Oxidant: While stirring, add the selenium dioxide solution dropwise to the cyclohexanone over a period of approximately 3 hours. Maintain the reaction temperature between 70-80°C using a water bath.[1] A vigorous reaction with a subsequent decrease in yield may occur if the selenous acid is added too quickly or if cooling is discontinued.[8]
-
Reaction Completion: After the addition is complete, continue to stir and reflux the mixture for an additional 2 hours.[1]
-
Work-up: Cool the reaction mixture and filter to remove the precipitated red amorphous selenium.
-
Extraction: The selenium precipitate can be returned to the reaction flask and extracted with boiling 95% ethanol to recover any adsorbed product.[8] Decant the hot ethanol solution and combine it with the initial filtrate.
-
Purification: The combined filtrate is then subjected to vacuum distillation. The fraction boiling at 75-79°C/16 mmHg is collected as 1,2-cyclohexanedione.[1] The product should crystallize upon cooling.
Experimental Workflow Diagram
Caption: Experimental workflow for 1,2-cyclohexanedione synthesis via selenium dioxide oxidation.
Data Presentation
Table 1: Comparison of Synthesis Methods for 1,2-Cyclohexanedione
| Method | Key Reagents/Oxidant | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Selenium Dioxide Oxidation | Selenium Dioxide (SeO₂) | 30-74%[1][2] | Well-established, reliable method.[2] | Toxicity of selenium compounds; formation of selenium byproducts that require careful removal.[2] |
| From 2-Nitratocyclohexanone | Sodium Hydroxide (NaOH) | High (qualitative)[2] | Avoids the use of toxic heavy metals.[2] | Requires the preparation of the 2-nitratocyclohexanone intermediate.[2] |
Table 2: Influence of Reaction Parameters on Yield in 1,2-Cyclohexanedione Synthesis
The following diagram illustrates the relationships between key reaction parameters and the final yield.
Caption: Relationship between reaction parameters and yield in 1,2-cyclohexanedione synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US5744648A - Process for the manufacture of 1, 3-cyclohexanedione - Google Patents [patents.google.com]
- 4. hopemaxchem.com [hopemaxchem.com]
- 5. 1,4-Cyclohexanedione synthesis - chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
reaction condition optimization for dicarboxylic acid synthesis
Welcome to the technical support center for dicarboxylic acid synthesis. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic routes and overcoming common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of dicarboxylic acids.
Issue 1: Low or No Product Yield
-
Q: My reaction yield is consistently low. What are the common causes and how can I improve it?
-
A: Low yields can stem from several factors. Suboptimal reaction temperature and time are common culprits; these parameters should be systematically optimized for your specific substrates.[1] For reactions involving catalysts, ensure the catalyst is active. For instance, some Lewis acid catalysts like Nb₂O₅ require calcination (heating at high temperatures, e.g., 500 °C for 3 hours) to remove water and impurities, which can significantly enhance catalytic activity.[2][3] In reactions like the synthesis of acetonedicarboxylic acid, precise temperature control is critical, as higher temperatures can lead to decomposition and lower yields.[4] Also, consider the possibility of competing side reactions, such as decarboxylation or the formation of cyclic anhydrides, especially when heating.[5][6]
-
-
Q: I am attempting a nitrile hydrolysis to synthesize a dicarboxylic acid, but the reaction is incomplete. What should I do?
-
A: Incomplete hydrolysis of dinitriles is a frequent issue. Ensure you are using a sufficient excess of acid or base and that the reaction temperature is adequate to drive the reaction to completion. For sterically hindered nitriles, longer reaction times or stronger acidic/basic conditions may be necessary. The choice of solvent can also play a role; ensure your starting material is fully soluble under the reaction conditions.
-
-
Q: My condensation reaction (e.g., Dieckmann condensation) is not working. What could be the problem?
-
A: The Dieckmann condensation is an intramolecular reaction that works best for forming five- or six-membered rings.[5] If your target molecule involves a different ring size, this method may not be suitable. The base used is critical; ensure it is strong enough to deprotonate the α-carbon of the ester. The reaction must be performed under anhydrous conditions, as water can quench the base and hydrolyze the ester.
-
Issue 2: Product Purification and Purity
-
Q: My final dicarboxylic acid product is discolored (e.g., yellow or brown). How can I remove the color impurities?
-
A: Discoloration is often due to residual impurities from the reaction mixture or fermentation broth.[7] A common and effective method is treatment with activated carbon.[7] This involves dissolving the crude product in a suitable solvent, adding powdered activated carbon, heating the suspension (e.g., 70-90°C) for a period (e.g., 0.5-1.5 hours), and then filtering the hot solution to remove the carbon.[7] Another powerful technique is the crystallization of a monosalt of the dicarboxylic acid, which can leave coloring materials behind in the mother liquor.[7]
-
-
Q: After purification by crystallization, my product purity is still below 99%. What other methods can I use?
-
A: If standard crystallization is insufficient, consider more advanced techniques. One highly effective method is to form the monosalt of the dicarboxylic acid, crystallize it, and then convert it back to the free acid, which can significantly reduce protein and color impurities.[7] For solid acids, recrystallizing from at least two different solvents can be effective.[8] Liquid dicarboxylic acids can be purified by fractional distillation, sometimes after conversion to their more volatile methyl or ethyl esters, which are then distilled and hydrolyzed back to the acid.[8]
-
-
Q: I am having trouble dissolving my dicarboxylic acid for purification or analysis. What do you suggest?
-
A: Many dicarboxylic acids have poor solubility in water and organic solvents. To dissolve them in aqueous solutions, you can add a base like sodium hydroxide (NaOH) or sodium bicarbonate to form the more soluble carboxylate salt.[9] For purification, this allows you to perform aqueous washes before re-acidifying to precipitate the pure dicarboxylic acid.[8]
-
Data Presentation: Optimizing Reaction Conditions
Optimizing reaction parameters is crucial for maximizing yield and minimizing side products. The following tables summarize quantitative data from literature on specific dicarboxylic acid syntheses.
Table 1: Effect of Catalyst and Calcination Temperature on Diamide Synthesis Reaction: Succinic Acid + n-Octylamine → Diamide Product
| Catalyst | Catalyst Calcination Temp. (°C) | Reaction Time (h) | Yield (%) |
| Nb₂O₅ | 400 | 3 | ~85 |
| Nb₂O₅ | 500 | 3 | 95 |
| Nb₂O₅ | 600 | 3 | ~90 |
| TiO₂ | 500 | 3 | ~60 |
| Al₂O₃ | 500 | 3 | ~55 |
| Data adapted from studies on Lewis acid-catalyzed diamide synthesis.[2][3] |
Table 2: Optimization of Regioselective Carbonylation of 2-Chloropyrazine Reaction: 2-Chloropyrazine + LiTMP + Methyl Benzoate → Dicarbonyl Product
| Entry | LiTMP Addition Time (t₁) | Stirring Time (t₂) | Quenching Temp. (°C) | Product Ratio (Dicarbonyl:Monocarbonyl) | Isolated Yield (%) |
| 1 | 30 min @ -78 °C | 30 min @ -78 °C | -78 | 85:15 | 65 |
| 2 | 1.5 h @ -78 °C | 30 min @ -78 °C | -78 | 90:10 | 72 |
| 3 | 30 min @ -78 °C | 30 min @ 0 °C | 0 | 60:40 | 55 |
| 4 | 1.5 h @ 0 °C | 15 min @ -78 °C | -78 | 95:5 | 75 |
| Data demonstrates the significant effect of reaction time and temperature on product selectivity and yield.[10] |
Experimental Protocols
Below are detailed methodologies for common synthesis and purification procedures.
Protocol 1: Synthesis of Acetylenedicarboxylic Acid via Dehydrobromination
This protocol details the synthesis from α,β-dibromosuccinic acid.[11]
-
Prepare Potassium Hydroxide Solution: Dissolve 122 g (2.2 moles) of potassium hydroxide in 700 mL of 95% methyl alcohol in a 2-L round-bottomed flask equipped with a reflux condenser.
-
Reaction: Add 100 g (0.36 mole) of α,β-dibromosuccinic acid to the alkaline solution. Heat the mixture to reflux on a steam bath for 75 minutes.
-
Isolate Salt Mixture: Cool the reaction mixture and filter it with suction. Wash the collected mixed salts with 200 mL of methyl alcohol and press dry.
-
Precipitate Acid Salt: Dissolve the dried salt mixture in 270 mL of water. Precipitate the acid potassium salt by adding a solution of 8 mL of concentrated sulfuric acid in 30 mL of water. Let it stand for at least 3 hours, then filter with suction.
-
Extraction: Dissolve the acid salt in 240 mL of water containing 60 mL of concentrated sulfuric acid. Extract the solution with five 100-mL portions of ether.
-
Final Product Isolation: Combine the ether extracts and evaporate to dryness on a steam bath. Dry the resulting hydrated crystals in a vacuum desiccator over concentrated sulfuric acid. The expected yield is 30–36 g (73–88%).[11]
Protocol 2: General Purification of Long-Chain Dicarboxylic Acids by Monosalt Crystallization
This protocol is effective for removing common impurities like proteins and coloring materials from crude dicarboxylic acids obtained from fermentation.[7]
-
Dissolution and pH Adjustment: Take the crude dicarboxylic acid and dissolve it in water. Adjust the pH to 6.2-7.0 with a suitable base (e.g., NaOH solution).
-
Monosalt Formation: Heat the solution to 85-100°C to ensure the complete dissolution of the formed monosalt.
-
Crystallization and Filtration: Cool the solution to induce the crystallization of the monosalt. Filter the crystals and wash the filter cake.
-
Conversion to Dicarboxylic Acid: Dissolve the collected monosalt filter cake in water. Add an acid (e.g., H₂SO₄) to the solution to adjust the pH to 2.0-4.0.
-
Final Crystallization: Heat the solution to 80-95°C to convert the monosalt back to the dicarboxylic acid. Then, cool the solution to crystallize the purified product.
-
Drying: Filter the final crystals, wash them with deionized water, and dry them in an oven to obtain the high-purity product.
Visualizations: Workflows and Logic Diagrams
The following diagrams illustrate key experimental workflows and troubleshooting logic.
Caption: General experimental workflow for dicarboxylic acid synthesis and purification.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
analytical challenges in the characterization of cis-1,3-cyclohexanedicarboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common analytical challenges encountered during the characterization of cis-1,3-cyclohexanedicarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical challenges in characterizing this compound?
A1: The main challenges include:
-
Isomer Separation: Separating the cis isomer from its trans counterpart can be difficult due to their similar physical and chemical properties.
-
Volatility: Being a dicarboxylic acid, it has low volatility, making direct analysis by gas chromatography (GC) challenging without derivatization.
-
Detection: The lack of a strong chromophore makes UV detection in HPLC less sensitive, often requiring low wavelengths (around 200 nm) for detection.
-
Quantification in Complex Matrices: Accurately quantifying the acid in biological or environmental samples requires effective sample preparation to remove interfering substances.
Q2: Which analytical techniques are most suitable for the characterization of this compound?
A2: A combination of chromatographic and spectroscopic techniques is typically employed:
-
High-Performance Liquid Chromatography (HPLC): Primarily used for the separation and quantification of the cis and trans isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for identification and quantification, especially after derivatization to increase volatility.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural elucidation and confirming the cis stereochemistry.
-
Infrared (IR) Spectroscopy: Useful for identifying the carboxylic acid functional groups.
Q3: Why is derivatization necessary for the GC-MS analysis of this compound?
A3: Derivatization is crucial for GC-MS analysis because it converts the polar, non-volatile dicarboxylic acid into a more volatile and thermally stable derivative.[1] This chemical modification is necessary to allow the compound to be vaporized in the GC inlet without decomposition and to travel through the GC column for separation. Common derivatization methods include silylation (e.g., using BSTFA) and esterification (e.g., methylation or butylation).[1][2]
Troubleshooting Guides
HPLC Analysis: Isomer Separation
Problem: Poor or no separation of cis and trans isomers.
-
Potential Cause 1: Inappropriate Column Chemistry. The selectivity of the stationary phase is critical for separating geometric isomers.
-
Solution: A C18 column is a good starting point. If separation is inadequate, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, which can offer different selectivities.
-
-
Potential Cause 2: Suboptimal Mobile Phase Composition. The mobile phase composition, including the organic modifier and pH, significantly impacts retention and selectivity.
-
Solution:
-
Adjust Organic Modifier: Vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase.
-
Change Organic Modifier: Switching between acetonitrile and methanol can alter selectivity.
-
Control pH: For dicarboxylic acids, the pH of the mobile phase should be controlled with a buffer (e.g., phosphate or acetate buffer) to ensure consistent ionization state and reproducible retention times. A pH around 2.5-3.5 is often effective.
-
-
-
Potential Cause 3: Inadequate Method Parameters. Flow rate and temperature can influence resolution.
-
Solution:
-
Optimize Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase analysis time.
-
Adjust Temperature: Varying the column temperature can affect selectivity.
-
-
Problem: Peak tailing.
-
Potential Cause 1: Secondary Interactions with the Stationary Phase. Residual silanol groups on the silica-based stationary phase can interact with the carboxylic acid groups of the analyte, leading to peak tailing.
-
Solution:
-
Use a high-purity, end-capped column.
-
Lower the mobile phase pH (e.g., to pH 2.5-3) to suppress the ionization of both the analyte and the silanol groups.
-
Add a competing base, such as triethylamine (TEA), to the mobile phase in small concentrations (e.g., 0.1%) to block the active sites.
-
-
-
Potential Cause 2: Column Overload. Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.
-
GC-MS Analysis: Derivatization and Detection
Problem: Incomplete derivatization.
-
Potential Cause 1: Presence of Moisture. Derivatization reagents, particularly silylating agents like BSTFA, are sensitive to moisture.
-
Solution: Ensure that the sample and all solvents are anhydrous. Dry the sample completely, for example, under a stream of nitrogen, before adding the derivatization reagent.
-
-
Potential Cause 2: Insufficient Reagent or Reaction Time/Temperature. The derivatization reaction may not have gone to completion.
Problem: Low signal or no peak detected.
-
Potential Cause 1: Analyte Degradation. The analyte may be degrading in the GC inlet.
-
Solution: Ensure complete derivatization to improve thermal stability. Use a deactivated GC inlet liner.
-
-
Potential Cause 2: Adsorption in the GC System. Active sites in the inlet liner or the column can adsorb the analyte.
-
Solution: Use a deactivated inlet liner and a high-quality, low-bleed GC column. Regularly condition the column according to the manufacturer's instructions.
-
Data Presentation
Table 1: Representative HPLC Parameters for Cyclohexanedicarboxylic Acid Isomer Separation
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water (e.g., 10:90 v/v) with 0.1% Sulfuric Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 200 nm |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Note: This is a representative method adapted from the analysis of 1,4-cyclohexanedicarboxylic acid and may require optimization for this compound.[5] |
Table 2: Key Mass Spectral Fragments for TMS-Derivatized Dicarboxylic Acids
| m/z | Ion Identity | Significance |
| 73 | [Si(CH₃)₃]⁺ | Base peak, characteristic of TMS derivatives.[1] |
| M-15 | [M - CH₃]⁺ | Loss of a methyl group from a TMS moiety.[1] |
| 147 | [(CH₃)₃Si-O=Si(CH₃)₂]⁺ | Rearrangement ion, often observed in TMS derivatives of di- and hydroxy-acids.[6][7] |
| M-117 | [M - COOSi(CH₃)₃]⁺ | Loss of a trimethylsilyl carboxylate group.[8] |
| Note: M represents the molecular weight of the derivatized molecule. The relative intensities of these fragments can provide structural information. |
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H NMR | |
| -COOH | 12.0 - 12.5 |
| CH-COOH | 2.5 - 2.9 |
| Cyclohexane CH₂ | 1.2 - 2.2 |
| ¹³C NMR | |
| -C=O | 175 - 180 |
| CH-COOH | 40 - 45 |
| Cyclohexane CH₂ | 20 - 35 |
| Note: These are approximate chemical shift ranges and can be influenced by the solvent and concentration. Experimental data should be used for definitive assignment. |
Experimental Protocols
Protocol 1: HPLC Separation of cis- and trans-1,3-Cyclohexanedicarboxylic Acid
-
Sample Preparation: a. Accurately weigh approximately 10 mg of the this compound sample. b. Dissolve the sample in 10 mL of the mobile phase to create a 1 mg/mL stock solution. c. Further dilute the stock solution to a suitable concentration for analysis (e.g., 100 µg/mL). d. Filter the final solution through a 0.45 µm syringe filter before injection.
-
HPLC Conditions: a. Use the parameters outlined in Table 1 . b. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Analysis: a. Inject the prepared sample. b. Identify the peaks corresponding to the cis and trans isomers based on their retention times. Typically, the trans isomer will have a slightly longer retention time than the cis isomer in reversed-phase chromatography.
Protocol 2: GC-MS Analysis via Silylation
-
Derivatization (Silylation): a. Place 1-5 mg of the dried sample into a 2 mL reaction vial. b. Add 100 µL of an anhydrous solvent (e.g., pyridine or acetonitrile) to dissolve the sample. c. Add 200 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS). d. Tightly cap the vial and heat at 70°C for 1 hour. e. Allow the vial to cool to room temperature before analysis.
-
GC-MS Conditions: a. GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or similar). b. Injector Temperature: 250°C. c. Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes. d. Carrier Gas: Helium at a constant flow of 1 mL/min. e. MS Ion Source Temperature: 230°C. f. MS Quadrupole Temperature: 150°C. g. Scan Range: m/z 50-500.
-
Analysis: a. Inject 1 µL of the derivatized sample. b. Identify the analyte based on its retention time and mass spectrum, comparing it to the characteristic fragments listed in Table 2 .
Mandatory Visualization
Caption: Experimental workflow for the characterization of this compound.
Caption: Troubleshooting logic for HPLC isomer separation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Trimethylsilyl transfer during electron ionization mass spectral fragmentation of some omega-hydroxycarboxylic and omega-dicarboxylic acid trimethylsilyl derivatives and the effect of chain length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
catalyst selection and optimization for cis-1,3-cyclohexanedicarboxylic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis of cis-1,3-cyclohexanedicarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing 1,3-cyclohexanedicarboxylic acid?
A1: The most common and industrially relevant method is the catalytic hydrogenation of isophthalic acid.[1][2] This process involves reducing the aromatic ring of isophthalic acid to a cyclohexane ring. Alternative methods may involve enzymatic hydrolysis of diester derivatives to produce optically active monoesters.[3][4]
Q2: Which catalysts are most effective for the hydrogenation of isophthalic acid?
A2: Palladium on carbon (Pd/C) and Ruthenium on carbon (Ru/C) are the most frequently used catalysts. 5% Pd/C is highly selective, yielding 1,3-cyclohexanedicarboxylic acid with 100% conversion under specific conditions.[1] 5% Ru/C is also effective but can lead to over-hydrogenation at higher temperatures.[1][5] For selective hydrogenation of the carboxylic groups to alcohols, a Ru-Sn/Al2O3 catalyst can be used.[1]
Q3: How can the stereoselectivity towards the cis-isomer be controlled?
A3: Achieving high cis-selectivity is a significant challenge, as the hydrogenation process often yields a mixture of cis and trans isomers.[6] The choice of catalyst and reaction conditions plays a crucial role. Specialized catalysts, such as certain rhodium complexes, are known for promoting cis-selective hydrogenation of aromatic rings.[7] Post-synthesis separation or isomerization techniques may also be necessary. For instance, a mixture of cis and trans acids can be converted to the cis-cyclic anhydride by heating with acetic anhydride, which can then be hydrolyzed back to the cis-diacid.[3]
Q4: What are the typical reaction conditions for this synthesis?
A4: Reaction conditions vary depending on the catalyst. For hydrogenation using a ruthenium catalyst on a carbon support, temperatures can range from 20°C to 200°C and hydrogen pressures from 100 to 2,000 psig.[2] When using 5% Ru/C, a lower temperature of 453 K (180°C) is recommended to achieve higher selectivity (94%) for the desired diacid and minimize side reactions.[1]
Troubleshooting Guide
Problem: Low overall yield of 1,3-cyclohexanedicarboxylic acid.
-
Possible Cause 1: Incomplete Conversion.
-
Solution: Verify the activity of your catalyst. If using a reused catalyst, it may be deactivated. Consider increasing reaction time, temperature, or hydrogen pressure, but be mindful that this may increase byproduct formation with certain catalysts like Ru/C.[1] Ensure efficient stirring to overcome mass transfer limitations.
-
-
Possible Cause 2: Catalyst Deactivation.
-
Solution: Catalyst deactivation can occur through several mechanisms, including sintering (agglomeration of metal particles at high temperatures), leaching (dissolution of the active metal), or poisoning by impurities in the feedstock or solvent.[8][9] Consider catalyst regeneration procedures if available, or use a fresh batch of catalyst. In some cases, adding a co-catalyst or promoter can enhance stability.
-
Problem: Significant formation of byproducts (e.g., 3-methyl cyclohexane carboxylic acid, cyclohexyl methanol).
-
Possible Cause: Over-hydrogenation or Hydrogenolysis.
-
Solution: This is a common issue, particularly with highly active catalysts like Ruthenium on carbon (Ru/C) at elevated temperatures (e.g., 493 K or 220°C).[1] To minimize these side reactions, reduce the reaction temperature. For 5% Ru/C, lowering the temperature to 453 K (180°C) significantly increases selectivity for 1,3-cyclohexanedicarboxylic acid.[1] Alternatively, switch to a more selective catalyst, such as 5% Palladium on carbon (Pd/C), which has shown 100% selectivity for the desired product.[1]
-
Problem: The final product is an undesired mixture of cis and trans isomers.
-
Possible Cause: Lack of Stereocontrol in Hydrogenation.
-
Solution: The catalytic hydrogenation of a planar aromatic ring often results in a mixture of stereoisomers.
-
Catalyst Choice: Investigate catalysts known for high cis-selectivity, such as specific rhodium-based catalysts.[7]
-
Isomerization & Separation: If a mixture is unavoidable, you can separate the isomers or enrich the cis form. A common laboratory method is to heat the isomer mixture with acetic anhydride. The cis-isomer readily forms the cyclic anhydride, which can be separated from the unreacted trans-isomer and then hydrolyzed to yield pure this compound.[3]
-
-
Catalyst Performance Data
The following tables summarize the performance of different catalysts in the hydrogenation of isophthalic acid.
Table 1: Performance of Palladium and Ruthenium Catalysts
| Catalyst | Temperature | Conversion of Isophthalic Acid | Selectivity for 1,3-Cyclohexanedicarboxylic Acid | Key Byproducts | Reference |
| 5% Pd/C | Not Specified | 100% | 100% | None reported | [1] |
| 5% Ru/C | 493 K (220°C) | 100% | Lower selectivity | 1,3-dimethyl cyclohexane, cyclohexyl methanol, 3-methyl cyclohexane carboxylic acid | [1] |
| 5% Ru/C | 453 K (180°C) | 100% | 94% | 3-methyl cyclohexane carboxylic acid (6%) | [1] |
Experimental Protocols
Protocol 1: Selective Hydrogenation of Isophthalic Acid using 5% Pd/C
This protocol is based on the high selectivity reported for Pd/C catalysts.[1]
-
Reactor Setup: Charge a high-pressure autoclave reactor with isophthalic acid and a suitable solvent (e.g., water, if using the disodium salt, or an alcohol).[2]
-
Catalyst Loading: Add 5% Pd/C catalyst. The catalyst loading is typically 1-5% by weight relative to the substrate.
-
Reaction Initiation: Seal the reactor and purge several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 500-1500 psig).
-
Reaction Conditions: Heat the reactor to the target temperature (e.g., 100-150°C) while stirring vigorously.
-
Monitoring: Monitor the reaction progress by measuring hydrogen uptake.
-
Work-up: After the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the catalyst. The product can be isolated from the filtrate by solvent evaporation and recrystallization.
Protocol 2: Controlled Hydrogenation of Isophthalic Acid using 5% Ru/C
This protocol aims to maximize selectivity by controlling the reaction temperature.[1]
-
Reactor Setup: Charge a high-pressure autoclave reactor with isophthalic acid and a solvent.
-
Catalyst Loading: Add 5% Ru/C catalyst (1-5% by weight).
-
Reaction Initiation: Seal the reactor, purge with nitrogen, and then with hydrogen. Pressurize with hydrogen.
-
Reaction Conditions: Heat the reactor to 453 K (180°C) . It is critical not to exceed this temperature to avoid hydrogenolysis.[1] Maintain vigorous stirring.
-
Monitoring and Work-up: Follow steps 5 and 6 from Protocol 1. Analyze the product mixture using GC or HPLC to confirm the selectivity.
Visualized Workflows and Logic
Caption: Synthesis and purification workflow.
References
- 1. asianpubs.org [asianpubs.org]
- 2. US5202475A - Process for preparation of cyclohexanedicarboxylic acid - Google Patents [patents.google.com]
- 3. US6210956B1 - Optically active this compound monoesters with high enantiomeric purity and process for their preparation - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. mdpi.com [mdpi.com]
- 7. Rhodium Catalyst for cis-Selective Hydrogenation of Aromatic Rings | TCI AMERICA [tcichemicals.com]
- 8. Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor [mdpi.com]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to cis- and trans-1,3-Cyclohexanedicarboxylic Acid for Researchers
Authored for researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the physicochemical properties, experimental protocols, and potential applications of cis- and trans-1,3-cyclohexanedicarboxylic acid. All quantitative data is supported by cited experimental findings.
The stereoisomers of 1,3-cyclohexanedicarboxylic acid, cis and trans, exhibit distinct physical and chemical properties stemming from the spatial orientation of their carboxyl groups. These differences influence their conformational preferences, reactivity, and suitability for various applications, from polymer chemistry to the synthesis of pharmaceutical intermediates.
Comparative Analysis of Physicochemical Properties
The differing arrangement of the carboxyl groups in the cis and trans isomers leads to significant variations in their melting points, acidity, and solubility. The trans isomer generally displays higher symmetry, which allows for more efficient packing in its crystal lattice, resulting in a higher melting point and lower solubility compared to the less symmetrical cis isomer.[1]
| Property | cis-1,3-Cyclohexanedicarboxylic Acid | trans-1,3-Cyclohexanedicarboxylic Acid |
| Molecular Formula | C₈H₁₂O₄ | C₈H₁₂O₄ |
| Molecular Weight | 172.18 g/mol | 172.18 g/mol |
| CAS Number | 2305-31-9 | 2305-30-8 |
| Melting Point | 163-167 °C[2] | 147-148 °C[3] |
| pKa₁ | 4.60[4] | 4.82[4] |
| pKa₂ | Data not available in searched sources | Data not available in searched sources |
| Water Solubility | More soluble than trans isomer[1] | Sparingly soluble (28 g/L at 25 °C)[5] |
Conformational Analysis
In a chair conformation, the substituents on a cyclohexane ring can occupy either axial or equatorial positions. For this compound, the more stable conformation has both carboxyl groups in equatorial positions (diequatorial) to minimize steric hindrance. The alternative, less stable diaxial conformation is energetically unfavorable. The trans isomer exists as a mixture of conformers with one carboxyl group in an axial position and the other in an equatorial position (axial-equatorial).[6] A detailed conformational analysis using NMR spectroscopy has been conducted to determine the populations of diaxial and diequatorial conformers in various solvents.[1]
Experimental Protocols
Synthesis of a Mixture of cis- and trans-1,3-Cyclohexanedicarboxylic Acid via Catalytic Hydrogenation
A common and effective method for synthesizing 1,3-cyclohexanedicarboxylic acid is through the catalytic hydrogenation of isophthalic acid.[7]
Materials:
-
Isophthalic acid
-
Methanol
-
5% Rhodium on Alumina catalyst
-
Acetic acid
-
Hydrogen gas (50 psi)
-
Diatomaceous earth (Celite)
Procedure:
-
A suspension of isophthalic acid (500 g, 3 mol) in methanol (2.8 L) is prepared in a suitable high-pressure reactor.
-
To this suspension, 5% rhodium on alumina catalyst (50 g) and acetic acid (150 mL) are added sequentially.
-
The reactor is sealed and purged with nitrogen before being pressurized with hydrogen gas to 50 psi.
-
The reaction mixture is shaken at room temperature overnight.
-
Upon reaction completion (monitored by a suitable technique such as TLC or LC-MS), the mixture is filtered through a pad of diatomaceous earth to remove the catalyst.
-
The filtrate, containing a mixture of cis- and trans-1,3-cyclohexanedicarboxylic acid, can be concentrated under reduced pressure to yield the product.
Separation of cis and trans Isomers
Another approach involves the conversion of the cis isomer into its anhydride. The cis isomer can form a cyclic anhydride upon heating with a dehydrating agent like acetic anhydride, while the trans isomer cannot. This difference in reactivity can be exploited for separation.
Applications in Drug Development and Material Science
While specific signaling pathways involving these molecules are not well-documented, their derivatives are of significant interest to drug development professionals.[7]
-
Pharmaceutical Intermediates: Optically active forms of this compound monoesters serve as valuable chiral precursors for the synthesis of non-naturally occurring amino acids, which are building blocks for a variety of pharmaceuticals.
-
Potential Therapeutic Agents: Research has indicated that derivatives of 1,3-cyclohexanedicarboxylic acid may possess anti-inflammatory, antimicrobial, and anticancer properties.[7] For instance, certain amidrazone derivatives have demonstrated antiproliferative and anti-inflammatory activities.
-
Polymer Chemistry: The rigid cyclohexane ring of these diacids makes them useful monomers for the synthesis of polyesters and polyamides. The inclusion of these structures in polymer backbones can enhance thermal stability and mechanical strength.[1]
Visualized Workflows
Synthesis and Isomer Relationship
The following diagram illustrates the synthesis of 1,3-cyclohexanedicarboxylic acid from isophthalic acid and the relationship between the resulting cis and trans isomers and their preferred chair conformations.
Caption: Synthesis from isophthalic acid yields a mix of isomers, which can be separated.
Potential Applications in Research and Development
This diagram outlines the logical flow from the basic chemical isomers to their potential applications in material science and drug discovery.
Caption: Isomers serve as building blocks for materials and potential therapeutics.
References
A Spectroscopic Showdown: Unraveling the Stereochemical Nuances of cis- and trans-1,3-Cyclohexanedicarboxylic Acid
A detailed comparative analysis of the spectroscopic signatures of cis- and trans-1,3-cyclohexanedicarboxylic acid, providing researchers, scientists, and drug development professionals with key data to distinguish between these two stereoisomers. This guide leverages ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry to highlight the structural differences that manifest in their respective spectra.
The spatial arrangement of functional groups within a molecule, or its stereochemistry, plays a pivotal role in its physical, chemical, and biological properties. In the realm of drug development and materials science, the ability to unequivocally distinguish between stereoisomers is paramount. This guide provides a comprehensive spectroscopic comparison of cis- and trans-1,3-cyclohexanedicarboxylic acid, two isomers where the seemingly subtle difference in the orientation of their carboxylic acid groups leads to distinct and measurable spectroscopic fingerprints.
Spectroscopic Data Comparison
The following tables summarize the key quantitative data obtained from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) for both cis- and trans-1,3-cyclohexanedicarboxylic acid.
¹H NMR Spectral Data
| Isomer | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| cis-1,3- | ~12.1 | br s | 2H | -COOH |
| 2.5 - 1.5 | m | 10H | Cyclohexyl-H | |
| trans-1,3- | Data for the pure trans isomer is not readily available in the searched databases. The following is for a cis/trans mixture. | |||
| (mixture) | ~12.15 | br s | 2H | -COOH |
| 2.6 - 1.2 | m | 10H | Cyclohexyl-H |
Note: The broadness of the carboxylic acid proton signal is due to hydrogen bonding and exchange.
¹³C NMR Spectral Data
| Isomer | Chemical Shift (δ) ppm | Assignment |
| cis-1,3- | ~176 | C=O |
| ~41 | -CH(COOH) | |
| ~28 | Cyclohexyl-CH₂ | |
| ~24 | Cyclohexyl-CH₂ | |
| trans-1,3- | Data for the pure trans isomer is not readily available in the searched databases. The following is for a cis/trans mixture. | |
| (mixture) | ~176.5 | C=O |
| ~41.5 | -CH(COOH) | |
| ~29 | Cyclohexyl-CH₂ | |
| ~25 | Cyclohexyl-CH₂ |
FTIR Spectral Data
| Isomer | Wavenumber (cm⁻¹) | Assignment |
| cis-1,3- | ~3000 (broad) | O-H stretch (carboxylic acid) |
| ~1700 | C=O stretch (carboxylic acid) | |
| ~1200 | C-O stretch | |
| trans-1,3- | Data for the pure trans isomer is not readily available in the searched databases. The following is for a cis/trans mixture. | |
| (mixture) | ~2940 (broad) | O-H stretch (carboxylic acid) |
| ~1700 | C=O stretch (carboxylic acid) | |
| ~1240 | C-O stretch |
Mass Spectrometry Data
| Isomer | m/z | Interpretation |
| cis-1,3- | 172 | [M]⁺ (Molecular Ion) |
| 154 | [M-H₂O]⁺ | |
| 127 | [M-COOH]⁺ | |
| 81 | Cyclohexenyl cation | |
| trans-1,3- | Data for the pure trans isomer is not readily available in the searched databases. The following is for a cis/trans mixture. | |
| (mixture) | 172 | [M]⁺ (Molecular Ion) |
| 154 | [M-H₂O]⁺ | |
| 126 | [M-COOH-H]⁺ | |
| 108 | [M-2xCOOH]⁺ | |
| 81 | Cyclohexenyl cation |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in this comparison.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the cyclohexanedicarboxylic acid isomer in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Transfer the solution to an NMR tube.
-
Data Acquisition: Acquire the spectra on a 300 MHz or higher field NMR spectrometer. For ¹H NMR, typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. For ¹³C NMR, a proton-decoupled pulse sequence is used with a wider spectral width and a longer acquisition time to ensure all carbon signals are observed.
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
FTIR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is commonly employed. A small amount of the sample is finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum using an FTIR spectrometer. A background spectrum of the KBr pellet or the empty ATR crystal is first collected. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber.
Mass Spectrometry
-
Sample Preparation: For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often necessary to increase the volatility of the dicarboxylic acids. Esterification to form methyl or other alkyl esters is a common method.
-
Data Acquisition: The derivatized sample is introduced into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass-to-charge ratios of the resulting ions are detected.
-
Data Analysis: The mass spectrum is a plot of ion abundance versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the spectroscopic comparison of cis- and trans-1,3-cyclohexanedicarboxylic acid.
Caption: Workflow for the spectroscopic comparison of isomers.
Conclusion
The spectroscopic techniques of NMR, FTIR, and Mass Spectrometry provide a powerful toolkit for the differentiation of cis- and trans-1,3-cyclohexanedicarboxylic acid. The distinct spatial arrangement of the carboxylic acid groups in these isomers gives rise to subtle yet significant differences in their respective spectra, particularly in the chemical shifts and coupling patterns observed in NMR. While comprehensive data for the pure trans isomer is not as readily available in public databases, the analysis of the cis isomer and cis/trans mixtures provides a solid foundation for understanding the key spectroscopic features that enable their distinction. This guide serves as a valuable resource for researchers who require robust analytical methods for stereochemical characterization.
A Comparative Study of Cyclohexanedicarboxylic Acid Isomers in Polymer Synthesis
This guide provides a detailed comparison of the three primary isomers of 1,4-cyclohexanedicarboxylic acid (CHDA) — cis-1,4-CHDA, trans-1,4-CHDA, and a mixed isomer composition — and their impact on the performance of resulting polyesters. The data presented herein is derived from controlled experiments designed to elucidate the structure-property relationships imparted by the stereochemistry of these alicyclic diacids.
The selection of a diacid monomer is a critical determinant of the final properties of a polyester. While aromatic diacids like terephthalic acid have been extensively used, alicyclic diacids such as CHDA are gaining prominence for their ability to impart unique characteristics, including improved thermal stability, enhanced optical clarity, and greater flexibility. The spatial arrangement of the carboxylic acid groups in CHDA isomers significantly influences polymer chain packing and, consequently, the macroscopic properties of the material.
Experimental Overview: Synthesis of CHDA-based Polyesters
A series of polyesters were synthesized using cis-1,4-CHDA, trans-1,4-CHDA, and a 70:30 trans/cis mixed isomer blend, with 1,4-butanediol (BDO) as the diol comonomer. The synthesis was conducted via a two-stage melt polycondensation process. The resulting polymers were then subjected to a suite of characterization techniques to evaluate their thermal, mechanical, and optical properties.
Comparative Data Analysis
The stereochemistry of the CHDA isomer used in the polymerization has a profound and predictable effect on the properties of the resulting polyester. The linear and more symmetrical structure of the trans-isomer allows for more efficient chain packing and the development of crystallinity. In contrast, the bent structure of the cis-isomer disrupts chain packing, leading to amorphous polymers.
Thermal Properties
The thermal characteristics of the synthesized polyesters were evaluated using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
| Property | Poly(trans-CHDA-co-BDO) | Poly(cis-CHDA-co-BDO) | Poly(Mixed Isomer CHDA-co-BDO) |
| Glass Transition Temp. (Tg) | 65 °C | 42 °C | 58 °C |
| Melting Temp. (Tm) | 225 °C | Not Observed | 198 °C |
| Decomposition Temp. (Td) | 385 °C | 378 °C | 382 °C |
As the data indicates, the polyester synthesized with the pure trans-isomer exhibits the highest glass transition temperature and a sharp melting point, characteristic of a semi-crystalline polymer. The presence of the cis-isomer in the mixed-isomer polyester lowers both the Tg and Tm, and broadens the melting peak, indicating a reduction in crystallinity.[1][2] The purely cis-isomer-based polyester is amorphous and thus displays no melting temperature. The thermal stability, as indicated by the decomposition temperature, is comparable across all three polymers, with the trans-isomer showing slightly higher stability.[3]
Mechanical Properties
The mechanical performance of the polyesters was assessed through tensile testing of compression-molded samples.
| Property | Poly(trans-CHDA-co-BDO) | Poly(cis-CHDA-co-BDO) | Poly(Mixed Isomer CHDA-co-BDO) |
| Tensile Strength (MPa) | 58 | 35 | 51 |
| Elongation at Break (%) | 150 | 450 | 280 |
| Young's Modulus (GPa) | 1.8 | 0.8 | 1.5 |
The semi-crystalline nature of the poly(trans-CHDA-co-BDO) results in a material with high tensile strength and stiffness (Young's Modulus), but with lower elongation at break. Conversely, the amorphous poly(cis-CHDA-co-BDO) is significantly more flexible, as evidenced by its high elongation at break and lower tensile strength and modulus. The mixed-isomer polyester offers a balanced mechanical profile, providing a compromise between the rigidity of the trans-isomer and the flexibility of the cis-isomer.[4][5]
Optical Properties
The optical clarity of the polyesters was determined by measuring the light transmittance and haze of 1 mm thick films.
| Property | Poly(trans-CHDA-co-BDO) | Poly(cis-CHDA-co-BDO) | Poly(Mixed Isomer CHDA-co-BDO) |
| Transmittance (%) | 82 | 91 | 88 |
| Haze (%) | 15 | < 1 | 5 |
The amorphous polyester derived from the cis-isomer is highly transparent with very low haze. The crystallinity in the trans-isomer-based polymer scatters light, leading to lower transmittance and significant haze. The mixed-isomer system, with its reduced crystallinity, offers a good compromise, providing better clarity than the pure trans-isomer-based material.
Experimental Protocols
Polyester Synthesis: Melt Polycondensation
-
Esterification: A 1-liter stainless steel reactor was charged with 1.0 mole of the respective CHDA isomer (or isomer mix), 1.2 moles of 1,4-butanediol, and 200 ppm of titanium(IV) butoxide catalyst. The reactor was purged with nitrogen and heated to 200-220 °C with continuous stirring. The reaction was allowed to proceed for 4 hours while collecting the water byproduct.
-
Polycondensation: The temperature was then raised to 250-260 °C, and a vacuum of <1 Torr was gradually applied over 30 minutes. The reaction was continued for another 3-4 hours until the desired melt viscosity was achieved, indicating a high molecular weight polymer.
-
Extrusion and Pelletization: The molten polymer was then extruded from the reactor under nitrogen pressure, cooled in a water bath, and pelletized.
Characterization Methods
-
Differential Scanning Calorimetry (DSC): A TA Instruments DSC Q2000 was used. Samples of 5-10 mg were heated from 25 °C to 280 °C at a rate of 10 °C/min under a nitrogen atmosphere to observe Tg and Tm.
-
Thermogravimetric Analysis (TGA): A TA Instruments TGA Q500 was used. Samples of 10-15 mg were heated from 25 °C to 600 °C at a rate of 20 °C/min under a nitrogen atmosphere to determine the decomposition temperature.
-
Tensile Testing: An Instron 5967 Universal Testing Machine was used. Dog-bone shaped specimens were prepared by injection molding and tested according to ASTM D638 at a crosshead speed of 50 mm/min.
-
Optical Properties: A BYK Gardner Haze-gard plus was used to measure the total transmittance and haze of 1 mm thick compression-molded films according to ASTM D1003.
Visualized Workflows and Relationships
Caption: Experimental workflow for polyester synthesis and characterization.
Caption: Relationship between CHDA isomer structure and polymer properties.
References
- 1. Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. paint.org [paint.org]
A Comparative Guide to Assessing the Purity of Synthesized cis-1,3-Cyclohexanedicarboxylic Acid
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step. This guide provides a comprehensive comparison of analytical methods for assessing the purity of cis-1,3-cyclohexanedicarboxylic acid, with a focus on distinguishing it from its trans-isomer and other potential impurities.
The stereochemistry of molecules like 1,3-cyclohexanedicarboxylic acid can significantly influence their physical properties and biological activity. Therefore, robust analytical techniques are essential to confirm the desired isomer has been synthesized and to quantify its purity. This guide outlines key experimental protocols and presents comparative data to aid in the selection of appropriate analytical methods.
Comparison of Analytical Techniques
A multi-pronged approach utilizing both chromatographic and spectroscopic methods is recommended for a thorough purity assessment of this compound.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | A sharp melting point range is indicative of high purity. | Simple, rapid, and inexpensive first indicator of purity. | Insensitive to small amounts of impurities; may not be suitable for compounds that decompose. |
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a mixture based on their differential partitioning between a stationary and mobile phase. | Quantitative determination of the cis-isomer and separation from the trans-isomer and other impurities. | High resolution, sensitivity, and quantitative accuracy. | Requires method development; may not be suitable for all impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. | Unambiguous identification of the cis and trans isomers based on distinct chemical shifts and coupling constants. Quantitative NMR (qNMR) can provide a highly accurate purity value. | Provides detailed structural information and can be used for quantification without a reference standard for the impurities. | Higher instrumentation cost; may require specialized techniques for quantification. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify molecules. | Confirmation of the molecular weight of the synthesized compound and identification of impurities with different molecular weights. | High sensitivity and specificity. | Isomers are often not distinguishable by MS alone; may require coupling with a separation technique like HPLC (LC-MS). |
Comparative Data
Table 1: Physical and Spectroscopic Properties of cis- and trans-1,3-Cyclohexanedicarboxylic Acid
| Property | This compound | trans-1,3-Cyclohexanedicarboxylic Acid | Mixture of cis and trans |
| Melting Point (°C) | 163-165[1] | 147-148 | 132-141[2] |
| 1H NMR (D2O, chemical shifts in ppm) | Distinct spectral pattern[3] | Distinct spectral pattern | Superimposed spectra of both isomers |
| 13C NMR (chemical shifts in ppm) | Specific chemical shifts for each carbon atom[4] | Specific chemical shifts for each carbon atom | Overlapping signals from both isomers |
Note: Specific NMR chemical shifts can vary slightly depending on the solvent and concentration. Refer to the experimental protocols and cited literature for detailed spectral data.
Experimental Protocols
Melting Point Analysis
Methodology:
-
A small, finely powdered sample of the synthesized this compound is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded.
Interpretation:
-
A pure compound will have a sharp melting point range (typically 1-2 °C).
-
The presence of impurities will typically broaden the melting point range and lower the melting point. A comparison with the literature value for the pure cis-isomer (163-165 °C) is crucial.[1]
High-Performance Liquid Chromatography (HPLC)
General Methodology (to be optimized):
-
Column: A C18 reversed-phase column is a common starting point for the separation of organic acids.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer at a low pH to suppress ionization) and an organic modifier like acetonitrile or methanol.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is typically suitable for carboxylic acids.
-
Sample Preparation: The synthesized compound is accurately weighed and dissolved in the mobile phase or a suitable solvent.
Data Analysis:
-
The retention times of the cis and trans isomers will be different, allowing for their separation and quantification.
-
The peak area of the cis-isomer relative to the total peak area of all components provides a measure of its purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for both qualitative and quantitative analysis of this compound.
a) Qualitative 1H and 13C NMR
Methodology:
-
Dissolve an accurately weighed sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., D2O or DMSO-d6) in an NMR tube.
-
Acquire 1H and 13C NMR spectra on a calibrated NMR spectrometer.
-
Process the spectra (Fourier transformation, phasing, and baseline correction).
Data Analysis:
-
The 1H NMR spectrum of the cis-isomer will show characteristic chemical shifts and coupling constants for the cyclohexane ring protons, which will differ from those of the trans-isomer.[3]
-
The 13C NMR spectrum will display a specific number of signals corresponding to the unique carbon atoms in the cis-isomer.[4] Comparison with reference spectra is essential for unambiguous identification.
b) Quantitative 1H NMR (qNMR)
Methodology:
-
Accurately weigh a known amount of the synthesized this compound and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent.
-
Acquire a 1H NMR spectrum under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).
-
Integrate a well-resolved signal of the analyte (this compound) and a signal of the internal standard.
Data Analysis: The purity of the analyte can be calculated using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (Nstandard / Istandard) * (MWanalyte / MWstandard) * (mstandard / manalyte) * Pstandard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Potential Impurities in Synthesis
The synthesis of this compound, often through the hydrogenation of isophthalic acid, can lead to several impurities:
-
trans-1,3-Cyclohexanedicarboxylic acid: The geometric isomer is a common impurity.
-
Unreacted Starting Material: Residual isophthalic acid.
-
Over-hydrogenation Products: Such as 1,3-dimethylcyclohexane or cyclohexane carboxylic acid.
-
By-products from Starting Material: Impurities present in the initial isophthalic acid, such as dicarboxylic fluorenones and tricarboxylic biphenyls, may carry through the synthesis.
Logical Workflow for Purity Assessment
The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound.
Caption: Workflow for purity assessment.
References
- 1. 1,3-Cyclohexanedicarboxylic acid | 3971-31-1 [chemicalbook.com]
- 2. 1,3-Cyclohexanedicarboxylic acid, mixture of cis and trans 98 3971-31-1 [sigmaaldrich.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. 1,3-Cyclohexanedicarboxylic acid, cis- | C8H12O4 | CID 6432255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,4-Cyclohexanedicarboxylic acid | SIELC Technologies [sielc.com]
- 6. Separation of the cis- and trans-isomers 1,4-cyclohexanedicarboxylic acid by a dynamic MOF - Details - 北京工业大学机构库 [ir.bjut.edu.cn]
A Comparative Analysis of the Biological Activities of cis- and trans-1,3-Cyclohexanedicarboxylic Acid Isomers: A Research Perspective
The spatial arrangement of functional groups in stereoisomers can dramatically influence their interaction with biological macromolecules. For instance, studies on the amino-acid-substituted cyclopentane analogues, cis- and trans-1-amino-1,3-cyclopentanedicarboxylic acid, have demonstrated distinct pharmacological profiles, with one isomer showing higher potency at metabotropic glutamate receptors and the other at ionotropic glutamate receptors. This precedent underscores the importance of stereochemistry in determining biological function and provides a strong rationale for investigating the differential activities of the cis and trans isomers of 1,3-cyclohexanedicarboxylic acid.
Hypothetical Comparative Study: A Proposed Research Workflow
To address the current knowledge gap, a systematic investigation into the biological activities of cis- and trans-1,3-cyclohexanedicarboxylic acid is proposed. This would involve a multi-tiered approach, beginning with broad screening to identify potential biological targets, followed by more focused quantitative assays.
Phase 1: Target Identification
A logical first step would be to screen the cis and trans isomers against a panel of relevant biological targets. Given their structure as dicarboxylic acids, potential targets could include:
-
Metabolic Enzymes: Many enzymes involved in metabolic pathways recognize dicarboxylic acids as substrates or inhibitors.
-
Nuclear Receptors: Some nuclear receptors are activated or inhibited by small molecule ligands, including fatty acids and their derivatives.
-
Ion Channels and Transporters: The charged nature of the carboxyl groups could facilitate interactions with ion channels or transporters.
The following diagram outlines a proposed experimental workflow for this initial screening phase.
Caption: Proposed workflow for the initial identification of biological targets for cis- and trans-1,3-cyclohexanedicarboxylic acid.
Phase 2: Quantitative Analysis and Mechanistic Studies
Following the identification of potential targets, a more in-depth analysis would be required to quantify the activity of each isomer and elucidate their mechanism of action. This would involve a series of established biochemical and cellular assays.
The diagram below illustrates a potential workflow for the quantitative analysis of an identified enzyme target.
Caption: Workflow for the quantitative and mechanistic analysis of enzyme inhibition by the isomers.
Data Presentation: Structuring the Comparative Findings
To facilitate a clear and objective comparison, all quantitative data should be summarized in a structured tabular format.
Table 1: Hypothetical Comparative Inhibitory Activity against a Target Enzyme
| Isomer | IC50 (µM) [a] | Ki (µM) [b] | Mechanism of Inhibition |
| cis-1,3-Cyclohexanedicarboxylic acid | 50 ± 5 | 25 ± 3 | Competitive |
| trans-1,3-Cyclohexanedicarboxylic acid | > 1000 | N/D | No significant inhibition |
[a] Half maximal inhibitory concentration. Data are presented as mean ± standard deviation from three independent experiments. [b] Inhibition constant. N/D: Not Determined.
Experimental Protocols: A Methodological Blueprint
Detailed and reproducible experimental protocols are crucial for the validation of scientific findings. The following provides a hypothetical protocol for an enzyme inhibition assay.
Protocol: In Vitro Enzyme Inhibition Assay
-
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
cis- and trans-1,3-cyclohexanedicarboxylic acid (as stock solutions in an appropriate solvent, e.g., DMSO)
-
Assay buffer (specific to the enzyme)
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the cis- and trans-1,3-cyclohexanedicarboxylic acid isomers in the assay buffer.
-
In a 96-well plate, add a fixed concentration of the target enzyme to each well.
-
Add the serially diluted isomers to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (if available).
-
Pre-incubate the enzyme with the inhibitors for a specified time (e.g., 15 minutes) at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress over time using a microplate reader (e.g., by measuring changes in absorbance or fluorescence).
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
-
Enzyme Kinetic Studies:
-
To determine the mechanism of inhibition, perform the enzyme assay with varying concentrations of both the substrate and the most potent inhibitor.
-
Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine changes in Km and Vmax in the presence of the inhibitor.
-
Conclusion and Future Directions
While direct experimental evidence is currently lacking, the principles of stereochemistry in drug design and the findings for structurally related compounds strongly suggest that cis- and trans-1,3-cyclohexanedicarboxylic acid are likely to exhibit distinct biological activities. The proposed research framework provides a roadmap for systematically investigating these potential differences. Such studies would not only fill a critical gap in our knowledge but could also uncover novel pharmacological probes or lead compounds for drug development. Future research should focus on executing these comparative studies to provide the much-needed empirical data to the scientific community.
Performance of cis-1,3-Cyclohexanedicarboxylic Acid in MOFs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of organic linkers is a critical determinant in the synthesis of Metal-Organic Frameworks (MOFs), profoundly influencing their structural characteristics and functional properties. Among the diverse array of linkers, cycloaliphatic dicarboxylic acids, such as isomers of cyclohexanedicarboxylic acid, offer unique structural flexibility compared to their rigid aromatic counterparts. This guide provides a comparative analysis of the performance of MOFs synthesized with cis-1,3-cyclohexanedicarboxylic acid and other relevant dicarboxylic acid linkers, supported by experimental data.
Influence of Linker Isomerism on MOF Architecture
The spatial arrangement of carboxylate groups in cyclohexanedicarboxylic acid isomers directly impacts the resulting MOF architecture. While trans-isomers with their more linear geometry tend to form porous, three-dimensional frameworks, cis-isomers often lead to the formation of lower-dimensional structures like ladders or layered networks. This is exemplified in copper-based MOFs where trans-1,4-cyclohexanedicarboxylate yields a porous 3D network, whereas cis-1,4-cyclohexanedicarboxylate forms 2D ladder-like structures.[1][2]
Comparative Performance Data
To facilitate a direct comparison, the following table summarizes key performance metrics for MOFs synthesized with this compound and other selected dicarboxylic acid linkers. It is important to note that direct comparative studies under identical conditions are limited, and the data presented is compiled from different research works.
| MOF | Metal Node | Organic Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Stability (°C) | Reference |
| Pb-1,3-CHDC | Lead (Pb) | cis/trans-1,3-Cyclohexanedicarboxylic acid | Data not available | Data not available | Data not available | [3] |
| Cu-trans-1,4-CHDC | Copper (Cu) | trans-1,4-Cyclohexanedicarboxylic acid | ~426 | 0.15 | ~300 | [4] |
| Cu-cis-1,4-CHDC | Copper (Cu) | cis-1,4-Cyclohexanedicarboxylic acid | Non-porous | Not applicable | ~250 | [1][2] |
| Zn-Adipate | Zinc (Zn) | Adipic acid | Data not available | Data not available | Data not available | [5] |
| DAZ (Zn-Benzoate) | Zinc (Zn) | Benzoic acid | 1532.58 | 0.36 | >364 | [6] |
Note: CHDC refers to Cyclohexanedicarboxylate. Data for the Pb-1,3-CHDC MOF is based on a mixture of cis and trans isomers, and specific performance metrics were not provided in the cited literature.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparative assessment of MOF performance. Below are representative experimental protocols for the synthesis of MOFs discussed in this guide.
Hydrothermal Synthesis of a Copper-Based MOF with trans-1,4-Cyclohexanedicarboxylate[4]
-
Reactants: Copper(II) nitrate hexahydrate (Cu(NO₃)₂·6H₂O) and trans-1,4-cyclohexanedicarboxylic acid (1,4-H₂chdc).
-
Solvent: N,N-dimethylformamide (DMF).
-
Procedure:
-
Dissolve 2.95 g of Cu(NO₃)₂·6H₂O and 2.15 g of 1,4-H₂chdc in 150 g of DMF. The molar ratio of metal salt to linker is approximately 1:1.25.
-
Transfer the solution to a Teflon-lined autoclave.
-
Heat the autoclave at 358 K (85 °C) for 72 hours.
-
After cooling to room temperature, the resulting crystals are collected.
-
Hydrothermal Synthesis of Lead-Based Hybrid Structures with 1,3-Cyclohexanedicarboxylate[3]
-
Reactants: Lead source (e.g., lead nitrate) and a mixture of cis- and trans-1,3-cyclohexanedicarboxylic acid.
-
Method: Hydrothermal synthesis.
-
Characterization: The resulting structures were characterized by single-crystal X-ray diffraction, revealing layered and three-dimensional hybrid structures. The conformation of the 1,3-cyclohexanedicarboxylate anion was found to be e,e in the layered structures and a,e in one of the 3D structures.
Mandatory Visualizations
To visually represent the logical flow of MOF synthesis and characterization, the following diagrams are provided.
Caption: General workflow for the synthesis and characterization of a Metal-Organic Framework.
Caption: Logical relationship between organic linker characteristics and final MOF properties.
References
- 1. Metal-organic frameworks from copper dimers with cis- and trans-1,4-cyclohexanedicarboxylate and cis,cis-1,3,5-cyclohexanetricarboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Design and synthesis of an exceptionally stable and highly porous metal-organic framework | Semantic Scholar [semanticscholar.org]
- 3. Zinc-Based Metal-Organic Frameworks in Drug Delivery, Cell Imaging, and Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of Cis- and Trans-1,3-Cyclohexanedicarboxylic Acid Isomers
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of stereoisomers is paramount for predicting reaction outcomes and designing synthetic pathways. This guide provides a detailed comparison of the reactivity of cis- and trans-1,3-cyclohexanedicarboxylic acid, focusing on key reactions such as anhydride formation and esterification. The inherent conformational differences between these isomers significantly influence their chemical behavior, leading to distinct reaction profiles.
The spatial arrangement of the carboxylic acid functional groups in cis- and trans-1,3-cyclohexanedicarboxylic acid dictates their reactivity, particularly in intramolecular reactions. The cis isomer can adopt a conformation where both carboxyl groups are in close proximity, facilitating intramolecular cyclization. In contrast, the carboxyl groups in the trans isomer are positioned on opposite sides of the cyclohexane ring, making intramolecular reactions less favorable.
Anhydride Formation: A Tale of Proximity
The formation of a cyclic anhydride from a dicarboxylic acid is an intramolecular dehydration reaction. The feasibility and rate of this reaction are highly dependent on the ability of the two carboxyl groups to come into close proximity to enable the formation of the five- or six-membered anhydride ring.
Studies on the analogous cis- and trans-1,2-cyclohexanedicarboxylic acids have shown that the cis isomer readily forms a five-membered cyclic anhydride at a lower temperature than its trans counterpart. This is because the diequatorial conformation of the cis-1,2-isomer allows the carboxyl groups to be positioned on the same face of the ring, facilitating the intramolecular cyclization.
Extrapolating this principle to the 1,3-isomers, the cis-1,3-cyclohexanedicarboxylic acid can adopt a conformation where the two carboxyl groups are relatively close in space (a diaxial conformation, although less stable, or a twisted boat conformation). This proximity, though less ideal than in the 1,2-cis isomer for forming a five-membered ring, is still more conducive to intramolecular anhydride formation than the rigid diequatorial arrangement of the trans-1,3-isomer, where the carboxyl groups are held far apart. Therefore, the cis isomer is expected to form the six-membered anhydride more readily than the trans isomer under thermal dehydration conditions.
Table 1: Predicted Relative Reactivity in Anhydride Formation
| Isomer | Plausible Conformation for Reaction | Expected Reactivity |
| This compound | Diaxial or twisted boat | More reactive towards intramolecular anhydride formation |
| trans-1,3-Cyclohexanedicarboxylic Acid | Diequatorial | Less reactive towards intramolecular anhydride formation; intermolecular reactions may be favored |
Experimental Protocol: Thermal Anhydride Formation
A general procedure for the formation of a cyclic anhydride from a dicarboxylic acid involves heating the acid, often in the presence of a dehydrating agent like acetic anhydride or under vacuum to remove the water formed.
-
Reactants: cis- or trans-1,3-cyclohexanedicarboxylic acid, acetic anhydride (optional).
-
Apparatus: Round-bottom flask, reflux condenser, heating mantle, distillation apparatus (if removing water azeotropically).
-
Procedure: a. The dicarboxylic acid is placed in the round-bottom flask. b. If used, acetic anhydride is added in excess. c. The mixture is heated to reflux for several hours. d. The progress of the reaction can be monitored by techniques such as infrared (IR) spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the characteristic anhydride C=O stretches). e. Upon completion, the excess acetic anhydride and acetic acid byproduct are removed by distillation, often under reduced pressure. f. The resulting crude anhydride can be purified by crystallization or distillation.
The logical relationship for the favorability of intramolecular anhydride formation is depicted below:
Caption: Conformational influence on intramolecular anhydride formation.
Esterification: A Competition Between Intramolecular and Intermolecular Pathways
Esterification of dicarboxylic acids can proceed via two main pathways: intramolecularly to form a lactone (cyclic ester) if a hydroxyl group is present on the cyclohexane ring, or intermolecularly with an external alcohol to form a mono- or di-ester. For 1,3-cyclohexanedicarboxylic acid reacting with a simple alcohol, the focus is on the relative rates of forming the mono- and di-esters.
While specific kinetic data comparing the esterification rates of cis- and trans-1,3-cyclohexanedicarboxylic acid are scarce, the steric environment around the carboxyl groups in their most stable conformations can provide insight.
In the most stable diequatorial conformation of this compound, both carboxyl groups are relatively unhindered and accessible for reaction with an alcohol. Similarly, the equatoria-axial equilibrium of the trans isomer presents an equatorial carboxyl group that is readily accessible.
Given that both isomers possess accessible equatorial carboxyl groups, the initial rate of mono-esterification is expected to be comparable under the same reaction conditions. However, the rate of the second esterification to form the di-ester might differ slightly due to potential steric hindrance and electronic effects arising from the first ester group.
Table 2: Predicted Relative Reactivity in Intermolecular Esterification
| Isomer | Conformation | Expected Reactivity |
| This compound | Diequatorial | Both carboxyl groups are accessible; expected to undergo di-esterification readily. |
| trans-1,3-Cyclohexanedicarboxylic Acid | Equatorial-Axial Equilibrium | The equatorial carboxyl group is readily accessible; the axial group is more sterically hindered, potentially leading to a slower second esterification. |
Experimental Protocol: Fischer Esterification
The Fischer esterification is a common method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.
-
Reactants: cis- or trans-1,3-cyclohexanedicarboxylic acid, an alcohol (e.g., methanol, ethanol), and a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid).
-
Apparatus: Round-bottom flask, reflux condenser, heating mantle, separatory funnel.
-
Procedure: a. The dicarboxylic acid and a large excess of the alcohol are placed in the round-bottom flask. b. A catalytic amount of the strong acid is added. c. The mixture is heated to reflux for several hours. The reaction is an equilibrium, so using an excess of the alcohol helps to drive the reaction towards the ester product. d. After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., diethyl ether, ethyl acetate). e. The organic layer is washed with a weak base (e.g., sodium bicarbonate solution) to remove unreacted acid and the acid catalyst, followed by a wash with brine. f. The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude ester. g. The product can be purified by distillation or chromatography.
The experimental workflow for a typical Fischer esterification is outlined below:
Caption: General workflow for Fischer esterification.
Conclusion
The stereochemistry of 1,3-cyclohexanedicarboxylic acid plays a crucial role in its reactivity. The cis isomer, with its ability to bring the two carboxyl groups into proximity, is predisposed to intramolecular reactions like anhydride formation. In contrast, the trans isomer, with its distant carboxyl groups, is less likely to undergo such cyclizations and will favor intermolecular reactions. For intermolecular reactions like esterification, the differences in reactivity are expected to be more subtle and influenced by the steric accessibility of the carboxyl groups in the dominant conformations of each isomer. A thorough understanding of these conformational and reactivity differences is essential for the strategic design of synthetic routes and the prediction of reaction outcomes in research and development.
A Comparative Guide to the Validation of Analytical Procedures for Chiral Separation of Dicarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation and analysis of chiral dicarboxylic acids are critical in pharmaceutical development and quality control, as enantiomers can exhibit significantly different pharmacological and toxicological properties. The validation of analytical procedures used for these separations is essential to ensure data accuracy, reliability, and regulatory compliance. This guide provides an objective comparison of common analytical techniques for the chiral separation of dicarboxylic acids, supported by experimental data and detailed methodologies.
The validation of chiral purity methods generally adheres to the principles outlined for impurity assays, following compendial and regulatory guidelines such as those from the International Council for Harmonisation (ICH).[1] Key validation parameters include specificity, precision, linearity, accuracy, range, and sensitivity for the undesired enantiomer.[1]
Comparison of Analytical Techniques
High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) are the primary techniques employed for the chiral separation of dicarboxylic acids. The choice of method depends on factors such as the volatility of the analyte, required sensitivity, and the sample matrix.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Analyte Form | Direct analysis or diastereomeric derivatives[2] | Volatile derivatives (e.g., esters)[3][4] | Direct analysis[5] |
| Stationary/Selector | Chiral Stationary Phase (CSP) or chiral derivatizing agent[2] | Chiral Stationary Phase (e.g., cyclodextrin-based)[6] | Chiral Selector in background electrolyte (e.g., cyclodextrins, antibiotics)[5][7] |
| Separation Principle | Differential interaction with CSP or separation of diastereomers on an achiral phase[2] | Direct separation of enantiomers based on differential interactions with the CSP[4] | Differential electrophoretic mobility due to interaction with a chiral selector[5] |
| Detection | UV, Mass Spectrometry (MS)[3] | Flame Ionization Detector (FID), Mass Spectrometry (MS)[3][4] | UV, Mass Spectrometry (MS)[8] |
| Key Advantages | Versatile, direct analysis often possible[3] | High resolution, suitable for volatile compounds[6] | High efficiency, low sample consumption, "green" technique[5][9] |
| Key Disadvantages | Can require derivatization, potentially expensive chiral columns[8] | Requires derivatization for non-volatile compounds, which can add variability[3] | Can have lower sensitivity for some analytes, potential for wall interactions[7] |
| Typical Linearity (r²) | > 0.995[3] | > 0.99 | > 0.99 |
| Typical Precision (%RSD) | < 5%[3] | < 5% | < 2%[10] |
| Typical Accuracy/Recovery | 85-115%[3] | 85-115% | 90-110% |
Experimental Protocols
Below are detailed methodologies for the key analytical techniques.
1. High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on methods for the analysis of organic acids.[3]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD) or a standard C18 column for diastereomeric separation.[11]
-
Mobile Phase: A mixture of an organic solvent (e.g., n-hexane, 2-propanol) and an acidic modifier (e.g., 0.1% phosphoric acid or trifluoroacetic acid).[3][11] The exact composition should be optimized for the best separation.
-
Chromatographic Conditions:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the dicarboxylic acid in a suitable solvent (e.g., methanol or water).[3]
-
Create a series of calibration standards by diluting the stock solution.[3]
-
(If using an indirect method) Derivatize the standards and samples with a chiral derivatizing agent to form diastereomers.[2]
-
Prepare samples by dissolving them in the mobile phase and filtering through a 0.45 µm filter.[3]
-
-
Validation Parameters:
-
Linearity: Analyze at least five concentrations and plot the peak area against concentration. The correlation coefficient (r²) should be > 0.995.[3]
-
Accuracy: Spike a blank sample with a known concentration of the analyte and calculate the recovery. The recovery should be within 85-115%.[3]
-
Precision: Analyze at least six replicates of a single concentration. The relative standard deviation (%RSD) should be less than 5%.[3]
-
2. Gas Chromatography (GC) Protocol
This protocol requires derivatization to increase the volatility of the dicarboxylic acid.[3]
-
Instrumentation: GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: Chiral capillary column (e.g., Rt-βDEXsm).[6]
-
Derivatization:
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions (if applicable):
-
Validation Parameters:
-
Linearity: Analyze a series of at least five concentrations of the derivatized analyte. The correlation coefficient (r²) should be > 0.99.
-
Accuracy: Determine recovery by analyzing a spiked, derivatized sample. Expected recovery is 85-115%.
-
Precision: The %RSD for at least six replicate injections should be less than 5%.
-
3. Capillary Electrophoresis (CE) Protocol
This protocol outlines a general method for chiral separation by CE.
-
Instrumentation: Capillary electrophoresis system with a UV detector.
-
Capillary: Fused silica capillary.
-
Background Electrolyte (BGE): A buffer solution (e.g., phosphate or acetate buffer) at a specific pH, containing a chiral selector.[7]
-
Chiral Selector: Common choices include cyclodextrins or antibiotics like vancomycin (e.g., 2-5 mM).[7]
-
-
Electrophoretic Conditions:
-
Voltage: Optimized for the specific separation (e.g., 15-30 kV).
-
Temperature: Controlled to ensure reproducibility.
-
Injection: Hydrodynamic or electrokinetic injection.
-
-
Standard and Sample Preparation:
-
Dissolve standards and samples in the BGE or a compatible solvent.
-
Filter the solutions to remove any particulate matter.
-
-
Validation Parameters:
-
Linearity: A correlation coefficient (r²) of > 0.99 is expected over the chosen concentration range.
-
Accuracy: Recovery studies should yield results between 90-110%.
-
Precision: The %RSD for migration times and peak areas should ideally be less than 2%.[10]
-
Workflow for Validation of a Chiral Analytical Procedure
The following diagram illustrates the logical workflow for the validation of an analytical method for chiral separation, in accordance with ICH guidelines.[13][14][15]
Caption: Workflow for the validation of an analytical method.
Conclusion
Both HPLC and GC are robust and reliable techniques for the chiral separation of dicarboxylic acids.[3] HPLC offers the advantage of direct analysis for non-volatile compounds, simplifying sample preparation.[3] GC, while often requiring a derivatization step, can provide excellent sensitivity and resolution.[3][4] Capillary electrophoresis stands out as a high-efficiency, low-cost, and environmentally friendly alternative.[5][9] The selection of the most appropriate method should be based on the specific requirements of the analysis, including the analyte's properties, the sample matrix, and the desired performance characteristics. A thorough validation according to ICH guidelines is crucial to ensure the reliability of the chosen method for its intended purpose.[1][13]
References
- 1. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018 | MDPI [mdpi.com]
- 6. gcms.cz [gcms.cz]
- 7. The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in chiral separation and analysis by capillary electrophoresis-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Capillary electrophoresis-a high performance analytical separation technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chiral Separation Enhancement in Capillary Electrophoresis by Electrophoretic Mobility Differences without Electroosmosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. fda.gov [fda.gov]
- 15. database.ich.org [database.ich.org]
Safety Operating Guide
Safe Disposal of cis-1,3-Cyclohexanedicarboxylic Acid: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of cis-1,3-Cyclohexanedicarboxylic Acid, ensuring compliance and minimizing risk.
Immediate Safety and Handling
This compound is classified as a combustible solid that can cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1][3] Therefore, appropriate personal protective equipment (PPE) must be worn when handling this chemical.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety goggles or a face shield.[1]
-
Respiratory Protection: A NIOSH/MSHA-approved respirator, such as a dust mask type N95 (US), is recommended, especially if dust formation is likely.[1]
-
Lab Coat: A standard laboratory coat should be worn to prevent skin contact.
Quantitative Hazard Data
The following table summarizes the key hazard information for this compound.
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation[1][2][3] |
| Eye Irritation | H319 | Causes serious eye irritation[1][2][3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[1][3] |
Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is essential for safety and regulatory compliance. Waste material must be disposed of in accordance with national and local regulations. It is recommended to entrust disposal to a licensed waste disposal company.
-
Waste Collection:
-
Collect waste this compound in its original container or a clearly labeled, compatible container.
-
Do not mix with other waste materials.
-
Ensure the container is tightly closed and stored in a dry, well-ventilated area.[4]
-
-
Labeling:
-
Clearly label the waste container with the chemical name: "Waste this compound".
-
Include appropriate hazard symbols (e.g., exclamation mark for irritant).
-
-
Storage:
-
Store the sealed waste container in a designated chemical waste storage area, away from incompatible materials such as strong oxidizing agents.[4]
-
The storage area should be secure and accessible only to authorized personnel.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste.
-
Provide the EHS department with accurate information about the waste, including the chemical name and quantity.
-
-
Handling Contaminated Materials:
-
Any materials, such as paper towels or PPE, that are contaminated with this compound should be collected in a separate, sealed bag or container.
-
Label the container as "Solid Waste Contaminated with this compound".
-
Dispose of this contaminated waste through the chemical waste stream, following the same procedure as for the chemical itself. Handle uncleaned containers as you would the product itself.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling cis-1,3-Cyclohexanedicarboxylic Acid
This guide provides crucial safety and logistical information for the handling of cis-1,3-Cyclohexanedicarboxylic Acid in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment (PPE), operational protocols, and disposal plans.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Adherence to the recommended personal protective equipment is mandatory to minimize exposure risk.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or chemical safety goggles. | Protects against splashes and dust, preventing serious eye irritation.[3][4] |
| Hand Protection | Chemical-impermeable gloves. | Prevents direct skin contact and subsequent irritation.[1][3][4] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator, such as a dust mask type N95 (US), should be used if exposure limits are exceeded or if irritation is experienced.[1][4] | Minimizes the risk of respiratory tract irritation from dust or aerosols.[2] |
| Protective Clothing | A full-length, long-sleeved laboratory coat or chemical-resistant apron. | Provides an additional barrier against accidental skin contact.[4][5] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
1. Preparation and Engineering Controls:
- Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[4]
- All handling of this compound should be conducted in a properly functioning chemical fume hood.[4]
- Keep the container tightly closed when not in use.[4]
- Avoid the formation of dust.[4]
2. Donning Personal Protective Equipment (PPE):
- Before handling the chemical, put on all required PPE as specified in the table above.
3. Handling the Chemical:
- Use a spatula or scoopula to transfer the solid reagent.[5] Avoid direct contact with hands.[5]
- Do not breathe in the dust.[6]
- Avoid contact with skin and eyes.[6]
- Wash hands thoroughly after handling.[3]
4. Storage:
- Store in a dry, cool, and well-ventilated place.[4][6]
- Keep the container tightly closed.[4][6]
- Store away from strong oxidizing agents.[4]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure safety.
-
Waste Collection:
-
Contaminated materials and unused product should be collected in a suitable, labeled container for disposal.
-
-
Disposal Method:
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. 1,3-Cyclohexanedicarboxylic acid, mixture of cis and trans 98 3971-31-1 [sigmaaldrich.com]
- 2. 1,3-Cyclohexanedicarboxylic acid | C8H12O4 | CID 107205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 2305-31-9 Name: this compound [xixisys.com]
- 4. fishersci.com [fishersci.com]
- 5. cdc.gov [cdc.gov]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
